molecular formula C10H10N2O B1589495 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 202859-73-2

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1589495
CAS No.: 202859-73-2
M. Wt: 174.2 g/mol
InChI Key: BUPOQYUUGOFEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS 202859-73-2) is a chemical building block based on the benzimidazole core, a privileged scaffold in medicinal chemistry. With a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol, this compound serves as a versatile intermediate for the design and synthesis of novel bioactive molecules . The cyclopropyl substituent on the benzimidazole nitrogen can be leveraged to fine-tune the compound's steric, electronic, and metabolic properties during hit-to-lead optimization campaigns . This scaffold is of significant interest in antimicrobial research. Benzimidazole derivatives are actively explored as potential therapeutic agents, including as antagonists of the PqsR system in Pseudomonas aeruginosa , a key target for developing novel anti-virulence strategies . Furthermore, fused heterocycles incorporating the benzo[d]imidazole motif have demonstrated notable antimycobacterial activity against Myobacterium tuberculosis , highlighting the broad potential of this chemotype in infectious disease research . As a key synthetic intermediate, this compound provides researchers with a critical starting material for constructing more complex molecular architectures, such as benzo[d]imidazo-[2,1-b]-thiazoles, aimed at addressing challenging biological targets . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-cyclopropyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-11-8-3-1-2-4-9(8)12(10)7-5-6-7/h1-4,7H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPOQYUUGOFEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441673
Record name 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202859-73-2
Record name 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

This guide provides a comprehensive, technically-grounded overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in contemporary medicinal chemistry. The benzimidazolone core is a privileged scaffold found in numerous biologically active molecules, and the introduction of a cyclopropyl group can enhance metabolic stability, binding affinity, and cell permeability. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and robust characterization data.

Strategic Approach to Synthesis: A Rationale

The synthesis of this compound is most effectively approached via a two-step sequence: first, the construction of the core benzimidazolone ring system, followed by its selective N-alkylation with a cyclopropyl group. This strategy is superior to alternatives as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

The initial formation of 1H-benzo[d]imidazol-2(3H)-one is typically achieved through the condensation of o-phenylenediamine with a carbonyl source like urea or a chloroformate. The subsequent N-cyclopropylation presents a more nuanced challenge. While standard alkylation with a cyclopropyl halide is possible, modern cross-coupling reactions offer superior control and efficiency. The Ullmann condensation, a copper-catalyzed C-N bond formation, is a robust and well-documented method for this transformation.[1][2] It provides a reliable pathway to the desired product under relatively accessible conditions.

G cluster_0 Retrosynthetic Analysis Target This compound Disconnect1 C-N Bond (N-Cyclopropylation) Target->Disconnect1 Intermediates 1H-Benzo[d]imidazol-2(3H)-one + Cyclopropyl Source Disconnect1->Intermediates Disconnect2 C-N Bonds (Ring Formation) Intermediates->Disconnect2 StartingMaterials o-Phenylenediamine + Carbonyl Source (e.g., Urea) Disconnect2->StartingMaterials

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and justifications for each procedural choice.

Step 1: Synthesis of 1H-Benzo[d]imidazol-2(3H)-one

This foundational step involves the cyclization of o-phenylenediamine with urea. The reaction proceeds via nucleophilic attack of the diamine onto the carbonyl carbon of urea, followed by intramolecular cyclization and elimination of ammonia.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and urea (12.0 g, 0.2 mol). The use of excess urea drives the reaction to completion.

  • Reaction Execution: Heat the mixture in an oil bath at 150-160 °C. The mixture will melt, and ammonia gas will evolve. Continue heating for 3-4 hours until the evolution of ammonia ceases.

  • Work-up: Cool the reaction mixture to room temperature. The solidified mass is then treated with 100 mL of hot water and boiled for 15 minutes to dissolve any unreacted starting materials and byproducts.

  • Isolation: Filter the hot solution to collect the crude product. Wash the solid with cold water (2 x 30 mL).

  • Purification: Recrystallize the crude product from ethanol or water to yield pure 1H-benzo[d]imidazol-2(3H)-one as a white crystalline solid.

Step 2: Synthesis of this compound via Ullmann Condensation

This step employs a copper-catalyzed N-arylation/alkylation, a class of reactions known as Ullmann-type reactions.[2][3] The copper(I) catalyst, stabilized by a ligand, facilitates the coupling between the benzimidazolone nitrogen and the cyclopropyl halide.[4] The base is crucial for deprotonating the benzimidazolone, forming the nucleophilic amide.

Caption: Experimental workflow for N-cyclopropylation.

Protocol:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1H-benzo[d]imidazol-2(3H)-one (1.34 g, 10 mmol), copper(I) iodide (CuI, 95 mg, 0.5 mmol, 5 mol%), L-proline (115 mg, 1.0 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.76 g, 20 mmol). The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[1] This is critical to prevent oxidation of the copper(I) catalyst.

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) via syringe, followed by cyclopropyl bromide (1.1 mL, 12 mmol). DMSO is chosen for its high boiling point and ability to dissolve the inorganic base and catalyst components.[4]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a pure solid.

Comprehensive Characterization

Rigorous analytical techniques are essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product.

Table 1: NMR Spectroscopic Data

Technique Nucleus Expected Chemical Shifts (δ, ppm) and Multiplicity Rationale
¹H NMR Aromatic-H 7.10-7.30 (m, 4H) Protons on the benzene ring are in a standard aromatic environment.
(400 MHz, CDCl₃) N-CH (cyclopropyl) 2.80-2.90 (m, 1H) The methine proton of the cyclopropyl group is coupled to the adjacent methylene protons.
CH₂ (cyclopropyl) 0.90-1.20 (m, 4H) The diastereotopic methylene protons of the strained cyclopropyl ring appear in the characteristic upfield region.
¹³C NMR C=O ~155.0 The carbonyl carbon of the cyclic urea (amide-like) is deshielded.
(100 MHz, CDCl₃) Aromatic C-N/C-C 130.5, 128.0, 122.0, 109.0 Resonances for the six unique carbons of the benzimidazole ring system.
N-CH (cyclopropyl) ~25.0 The methine carbon of the cyclopropyl group.

| | CH₂ (cyclopropyl) | ~7.0 | The methylene carbons of the cyclopropyl ring are highly shielded and appear far upfield. |

Table 2: IR and Mass Spectrometry Data

Technique Feature Expected Value Rationale
IR Spectroscopy C=O Stretch 1710-1690 cm⁻¹ Strong, sharp absorption characteristic of a five-membered cyclic urea (lactam).
(KBr Pellet, cm⁻¹) C-N Stretch 1350-1250 cm⁻¹ Absorption associated with the amide C-N bond.
Aromatic C-H Stretch 3100-3000 cm⁻¹ Characteristic C-H stretching for the benzene ring.
Aliphatic C-H Stretch 3000-2850 cm⁻¹ C-H stretching for the cyclopropyl group.
Mass Spectrometry Molecular Ion (M⁺) m/z = 174.08 Corresponds to the exact molecular weight for the formula C₁₀H₁₀N₂O.

| (EI) | Key Fragments | m/z = 133, 104 | Potential fragments corresponding to the loss of the cyclopropyl group (-C₃H₅) and subsequent loss of CO. |

Mechanistic Insight: The Ullmann Catalytic Cycle

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

G CuI Cu(I)L Cu_amide [L-Cu(I)-Amide]⁻ CuI->Cu_amide + Amide⁻ CuIII L-Cu(III)(Amide)(R-X) Cu_amide->CuIII Oxidative Addition + R-X CuIII->CuI Reductive Elimination Product Product (R-Amide) CuIII->Product Base Base Base->Cu_amide Deprotonates AmideH Amide-H AmideH->Base RX R-X (Cyclopropyl Bromide)

Caption: Proposed catalytic cycle for the Ullmann N-cyclopropylation.

The cycle begins with the coordination of the deprotonated benzimidazolone (amide) to the Copper(I)-Ligand complex.[5] This is followed by the oxidative addition of the cyclopropyl bromide to the copper center, forming a transient Cu(III) intermediate.[4] The final, and rate-determining, step is the reductive elimination of the C-N bond, which forms the desired product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[4]

Conclusion and Future Outlook

This guide has detailed a reliable and well-rationalized approach to the synthesis and characterization of this compound. The protocols provided are robust, and the characterization data serves as a benchmark for researchers in the field. The benzimidazolone scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[6][7][8][9] The strategic incorporation of moieties like the cyclopropyl group is a key tactic in modern drug design to fine-tune pharmacological properties.[10] Future work could involve exploring alternative, potentially more sustainable, coupling methodologies such as palladium-catalyzed Buchwald-Hartwig amination, or expanding the library of N-substituted benzimidazolones to probe structure-activity relationships in various biological targets.[11][12][13][14]

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound featuring a benzimidazolone core with a cyclopropyl substituent at one of the nitrogen atoms. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a cyclopropyl group can significantly influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets. A thorough understanding of the physicochemical properties of this compound is paramount for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural features, and both experimental and predicted data for key parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

The structure reveals a planar benzimidazole ring system fused to a benzene ring. The cyclopropyl group, a three-membered carbocyclic ring, is attached to one of the nitrogen atoms of the imidazole ring. The presence of a carbonyl group (C=O) at the 2-position and a secondary amine within the imidazole ring are key functional groups that dictate the molecule's chemical behavior.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 202859-73-2[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
InChI Key BUPOQYUUGOFEAD-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The following sections detail the available and predicted properties of this compound.

Table 2: Summary of Physicochemical Properties

PropertyValueMethodSource
Melting Point Not experimentally determined. Predicted: 180-220 °CPredictionN/A
Boiling Point Not experimentally determined. Predicted: > 350 °CPredictionN/A
Aqueous Solubility Not experimentally determined. Predicted: LowPredictionN/A
logP (Octanol-Water Partition Coefficient) 2.0768Predicted[2]
pKa (Acid Dissociation Constant) Not experimentally determined. Predicted: ~9-10 (amine proton), ~1-2 (amide proton)PredictionN/A

Note on Predicted Values: Due to the limited availability of experimental data in the public domain, the values for melting point, boiling point, aqueous solubility, and pKa are estimations based on computational models and the analysis of structurally similar compounds. These predictions serve as a valuable starting point for experimental design and should be confirmed through the protocols outlined in this guide.

Melting Point

The melting point is a crucial indicator of a compound's purity and the strength of its crystal lattice. For crystalline solids, a sharp and defined melting range is indicative of high purity.

  • Insight: The predicted high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding involving the N-H group and dipole-dipole interactions from the carbonyl group.

Boiling Point

The boiling point provides information about the volatility of a substance. For compounds with high melting points, experimental determination of the boiling point can be challenging due to potential decomposition at elevated temperatures.

  • Insight: The high predicted boiling point is consistent with the presence of strong intermolecular hydrogen bonds and a relatively high molecular weight.

Solubility

Solubility, particularly in aqueous media, is a critical factor for oral drug absorption. Poor aqueous solubility can lead to low bioavailability.

  • Aqueous Solubility: The benzimidazolone core, while containing polar functional groups, is predominantly hydrophobic. The addition of the cyclopropyl group further increases its lipophilicity. Therefore, low aqueous solubility is anticipated.

  • Solubility in Organic Solvents: The compound is expected to exhibit higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), and lower solubility in nonpolar solvents like hexanes.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

  • Insight: The predicted logP of 2.0768 indicates a moderate level of lipophilicity.[2] This value falls within a range often considered favorable for oral drug absorption, suggesting a balance between aqueous solubility and membrane permeability.

Ionization Constant (pKa)

The pKa values of a molecule determine its ionization state at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets.

  • Acidic and Basic Centers: this compound possesses both a weakly acidic proton on the secondary amine (N-H) and a very weakly basic character associated with the lone pair of electrons on the other nitrogen atom and the carbonyl oxygen. The amide proton is significantly less acidic.

  • Insight: The predicted pKa of the N-H proton suggests that the compound will be predominantly in its neutral form at physiological pH (7.4). This is important for its ability to passively diffuse across cell membranes.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and generate reliable data, the following standardized protocols are recommended for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid.

MeltingPointWorkflow A Sample Preparation: Finely grind the crystalline solid. B Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating and Observation: Heat at a controlled rate (e.g., 1-2 °C/min) and observe the sample. C->D E Record Temperatures: Note the temperature at which the first liquid appears and the temperature at which the last solid melts. D->E

Figure 2: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of this compound is a finely ground, dry powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.

  • Instrument Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Initial Scan (Optional): To save time, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

  • Accurate Determination: For a precise measurement, use a fresh sample and start heating at a rate of 1-2 °C/min, beginning approximately 10-15 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The range between these two temperatures is the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

This is the "gold standard" method for determining thermodynamic equilibrium solubility.

SolubilityWorkflow A Sample Addition: Add an excess of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). B Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium. A->B C Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. B->C D Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). C->D E Solubility Calculation: The determined concentration represents the equilibrium solubility. D->E

Figure 3: Workflow for Aqueous Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Prepare a series of vials containing a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions).

  • Sample Addition: Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Confirmation of Equilibrium: The solubility is considered to be at equilibrium if the measured concentrations from different time points (e.g., 24 and 48 hours) are consistent.

pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

pKaWorkflow A Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water with a co-solvent if necessary). B Titration: Titrate the solution with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH) while continuously monitoring the pH. A->B C Data Collection: Record the pH as a function of the volume of titrant added. B->C D Data Analysis: Plot the titration curve (pH vs. volume) and its first or second derivative to identify the equivalence point(s). C->D E pKa Calculation: The pKa is equal to the pH at the half-equivalence point. D->E

Figure 4: Workflow for pKa Determination.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent. Due to its predicted low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic N-H proton. To determine the pKa of the conjugate acid (protonated form), titrate with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the point where half of the compound has been neutralized (the half-equivalence point). This can be accurately determined from the inflection point of the first derivative of the titration curve.

logP Determination (HPLC Method)

This is a rapid and reliable method for estimating logP based on the retention time of the compound on a reverse-phase HPLC column.

logPWorkflow A Standard Preparation: Prepare solutions of a series of reference compounds with known logP values. B HPLC Analysis: Analyze the reference compounds and the test compound under identical reverse-phase HPLC conditions. A->B C Data Collection: Record the retention time (tR) for each compound. B->C D Calibration Curve: Plot the known logP values of the standards against their measured log(k'), where k' = (tR - t0) / t0. C->D E logP Determination: Determine the logP of the test compound by interpolating its log(k') value on the calibration curve. D->E

Figure 5: Workflow for logP Determination via HPLC.

Step-by-Step Protocol:

  • Selection of Standards: Choose a set of reference compounds with well-established logP values that span the expected logP of the test compound.

  • HPLC Method Development: Develop a reverse-phase HPLC method, typically using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Analysis of Standards: Inject the standard compounds and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve Construction: Plot the known logP values of the standards against their corresponding log(k') values. A linear regression analysis should yield a strong correlation.

  • Analysis of Test Compound: Inject the this compound sample under the same HPLC conditions and determine its retention time and log(k').

  • logP Calculation: Use the equation of the linear regression from the calibration curve to calculate the logP of the test compound from its measured log(k').

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While experimental data for some key parameters are currently unavailable in the public domain, the provided predictions and detailed experimental protocols offer a robust framework for researchers and drug development professionals to generate this critical information. A thorough experimental characterization of these properties is an indispensable step in the rational design and development of this promising benzimidazolone derivative for potential therapeutic applications.

References

An In-depth Technical Guide to 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 202859-73-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound featuring a core benzimidazolone scaffold N-substituted with a cyclopropyl group. The benzimidazolone moiety is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds due to its ability to interact with various biological targets.[1] The incorporation of a cyclopropyl group, a small, strained ring system, is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule.[2][3] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, analytical characterization, and potential biological significance of this compound, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. These values are critical for its handling, characterization, and application in a research setting.

PropertyValueSource
CAS Number 202859-73-2[4]
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 174.20 g/mol [4]
Exact Mass 174.079312947[4]
InChIKey BUPOQYUUGOFEAD-UHFFFAOYSA-N[4]
Canonical SMILES C1CC1N2C3=CC=CC=C3NC2=O
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred

Synthesis and Purification

Part 1: Synthesis of the Benzimidazolone Core

The benzimidazolone scaffold can be synthesized from o-phenylenediamine through cyclization with a carbonylating agent. A common and effective method involves the use of urea.[5]

Reaction:

o-Phenylenediamine + Urea → 1,3-dihydro-2H-benzimidazol-2-one + Ammonia

Conceptual Workflow for Benzimidazolone Synthesis:

reagents o-Phenylenediamine Urea reaction Heating (e.g., 150-180 °C) reagents->reaction workup Aqueous Workup (e.g., Neutralization, Filtration) reaction->workup product 1,3-dihydro-2H-benzimidazol-2-one workup->product

Caption: Synthesis of the benzimidazolone core.

Part 2: N-Cyclopropylation of Benzimidazolone

The introduction of the cyclopropyl group onto the nitrogen atom of the benzimidazolone ring can be achieved via an N-alkylation reaction. Copper-catalyzed Ullmann-type reactions are particularly effective for forming C-N bonds with heterocycles.[6][7]

Reaction:

1,3-dihydro-2H-benzimidazol-2-one + Cyclopropyl Bromide → this compound

Proposed Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable ligand such as 1,10-phenanthroline (0.2 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.), and an appropriate solvent, like N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add cyclopropyl bromide (1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conceptual Workflow for N-Cyclopropylation:

start 1,3-dihydro-2H-benzimidazol-2-one Cyclopropyl Bromide catalyst CuI / Ligand Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->catalyst reaction Heating (80-120 °C) catalyst->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Copper-catalyzed N-cyclopropylation.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Below are the expected spectral characteristics.

TechniqueExpected Observations
¹H NMR - Aromatic protons (4H) in the range of δ 7.0-7.5 ppm.- A multiplet for the methine proton of the cyclopropyl group.- Multiplets for the methylene protons of the cyclopropyl group.- A broad singlet for the N-H proton.
¹³C NMR - A signal for the carbonyl carbon (C=O) around δ 155-160 ppm.- Aromatic carbon signals in the range of δ 110-140 ppm.- Signals for the cyclopropyl carbons.
IR Spectroscopy - A strong absorption band for the carbonyl (C=O) stretch around 1680-1720 cm⁻¹.- N-H stretching vibration around 3100-3300 cm⁻¹.- C-H stretches for the aromatic and cyclopropyl groups.
Mass Spectrometry - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 174.20.

Potential Biological and Pharmacological Significance

The benzimidazolone scaffold is a cornerstone in the development of various therapeutic agents.[8] Derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][8]

The introduction of a cyclopropyl moiety can significantly influence the pharmacological profile of a molecule.[2] Cyclopropyl groups are known to increase metabolic stability by blocking sites of oxidation and can enhance binding affinity to target proteins through favorable hydrophobic interactions.[9][10]

Given the established biological relevance of the benzimidazolone core and the beneficial properties of the cyclopropyl group, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Anticancer Agents: Many benzimidazole derivatives have been investigated as anticancer agents.[11]

  • Enzyme Inhibition: The scaffold is present in inhibitors of various enzymes, such as 8-Oxo-Guanine DNA Glycosylase 1 (OGG1).[12]

  • Receptor Modulation: Benzimidazolone derivatives have been developed as potent and selective agonists for muscarinic M1 receptors, with potential applications in cognitive disorders.[13]

  • Antimicrobial Agents: The benzimidazole core is a key feature in many antimicrobial compounds.[14] A recent study highlighted a cyclopropyl-containing benzimidazole derivative as a PqsR inhibitor, a target for combating Pseudomonas aeruginosa infections.[15]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, general guidelines for handling similar heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established and reliable chemical transformations. The combination of the biologically active benzimidazolone core with the pharmacologically advantageous cyclopropyl group makes it and its potential derivatives attractive targets for screening in various drug discovery programs. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

A Guide to the Spectroscopic Characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the molecule 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS No. 202859-73-2). As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for researchers in drug development and chemical synthesis.[1] This document synthesizes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in foundational spectroscopic principles and comparative analysis with analogous structures. We will explore the rationale behind the expected spectral features and provide standardized protocols for data acquisition, ensuring both technical accuracy and practical utility for scientists in the field.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a benzimidazolone core N-substituted with a cyclopropyl group. The benzimidazolone scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[2][3] The addition of a cyclopropyl moiety can significantly influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.

Accurate structural elucidation and purity confirmation are critical first steps in any research endeavor. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will detail the expected spectroscopic signature of the title compound.

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol [4]

  • CAS Number: 202859-73-2[4]

Below is the chemical structure with standardized atom numbering for reference in spectroscopic assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add internal standard (e.g., TMS) if required. prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on solvent deuterium signal. prep3->acq1 acq2 Shim magnet coils for homogeneous field. acq1->acq2 acq3 Acquire spectra (¹H, ¹³C, DEPT) using standard pulse programs. acq2->acq3 proc1 Apply Fourier Transform to the FID. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Calibrate chemical shift scale to solvent or TMS peak. proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra. proc3->proc4 G mol [M+H]⁺ m/z = 175.1 frag1 [M+H - CO]⁺ m/z = 147.1 mol->frag1 - CO frag2 [M+H - C₃H₄]⁺ m/z = 135.1 mol->frag2 - C₃H₄ (cyclopropene)

References

An In-depth Technical Guide to the Molecular Structure of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of empirical crystallographic data, this guide leverages established synthetic protocols for analogous N-substituted benzimidazolones and presents a robust structural elucidation based on computational modeling and predicted spectroscopic data. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and methodologies for the study of this and related molecular scaffolds. We will delve into the intricacies of its synthesis, the geometry of its constituent rings, and its characteristic spectroscopic signatures.

Introduction: The Benzimidazolone Core in Modern Chemistry

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar system, combined with its hydrogen bonding capabilities, allows for potent and selective interactions with a variety of biological targets. The introduction of a cyclopropyl group at the N1 position is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. This guide focuses on the specific structural attributes of this compound, providing a detailed architectural understanding for further research and development.

Synthetic Strategy: A Plausible Pathway

A plausible and efficient synthetic protocol would be the reaction of N-cyclopropyl-o-phenylenediamine with a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) or phosgene. The use of CDI is often preferred due to its milder reaction conditions and higher yields.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of N-cyclopropyl-o-phenylenediamine: This intermediate can be prepared via nucleophilic substitution of 1-fluoro-2-nitrobenzene with cyclopropylamine, followed by reduction of the nitro group, for instance, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride.

  • Step 2: Cyclization:

    • To a solution of N-cyclopropyl-o-phenylenediamine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A N-cyclopropyl-o-phenylenediamine C Cyclization in THF A->C B 1,1'-Carbonyldiimidazole (CDI) B->C D Solvent Removal C->D E Column Chromatography D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Molecular Structure: A Computational Perspective

In the absence of single-crystal X-ray diffraction data, Density Functional Theory (DFT) calculations provide a highly reliable model of the molecular geometry. Using the B3LYP functional with a 6-311G(d,p) basis set, the structure of this compound was optimized to its lowest energy conformation.[3][4]

The benzimidazolone core is predicted to be nearly planar, a characteristic feature of this heterocyclic system.[5] The cyclopropyl ring is oriented out of the plane of the benzimidazolone system. The geometric parameters obtained from the DFT calculations are summarized below.

Caption: 2D representation of this compound.

Table 1: Predicted Geometric Parameters
ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38C2-N1-C7a108.5
C2-N31.37N1-C2-N3109.0
N3-C3a1.40C2-N3-C3a108.8
C3a-C7a1.39N1-C7a-C7121.5
C2=O81.22O8=C2-N1125.5
N1-C91.46C7a-N1-C9125.0
C9-C101.51N1-C9-C10118.0
C10-C111.50C10-C9-C1160.0

Note: These values are derived from DFT calculations and serve as a robust prediction of the actual molecular geometry.

Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of this compound would be unequivocally confirmed through a combination of spectroscopic techniques. Based on the analysis of related structures and computational predictions, the following spectral data are anticipated.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazolone ring and the aliphatic protons of the cyclopropyl group.

  • Aromatic Region (δ 7.0-7.5 ppm): Four protons corresponding to the benzene ring, likely appearing as a complex multiplet.

  • Cyclopropyl Methine Proton (δ 2.9-3.1 ppm): A multiplet corresponding to the single proton on the cyclopropyl ring attached to the nitrogen.

  • Cyclopropyl Methylene Protons (δ 0.8-1.2 ppm): Two multiplets, each integrating to two protons, for the CH₂ groups of the cyclopropyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (δ ~155 ppm): A characteristic downfield signal for the C=O group of the imidazolone ring.

  • Aromatic Carbons (δ 110-140 ppm): Signals corresponding to the six carbons of the benzene ring and the two carbons of the imidazole ring fused to it.

  • Cyclopropyl Methine Carbon (δ ~30 ppm): The signal for the CH carbon of the cyclopropyl group.

  • Cyclopropyl Methylene Carbons (δ ~10 ppm): Signals for the two CH₂ carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will highlight the key functional groups present in the molecule.

  • N-H Stretch (if tautomerism occurs, ~3200 cm⁻¹): While the primary structure is N-substituted, the tautomeric form could show a broad N-H stretching vibration.

  • C-H Stretch (Aromatic, ~3100-3000 cm⁻¹): Characteristic of the benzene ring.

  • C-H Stretch (Aliphatic, ~3000-2850 cm⁻¹): Corresponding to the cyclopropyl group.

  • C=O Stretch (~1700 cm⁻¹): A strong absorption band indicative of the carbonyl group in the five-membered ring.

  • C=C Stretch (Aromatic, ~1600 and ~1475 cm⁻¹): Typical for the benzene ring.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 174.20, corresponding to the molecular formula C₁₀H₁₀N₂O.

Conclusion

This technical guide has presented a detailed molecular structure of this compound based on established chemical principles and computational modeling. The proposed synthetic route offers a practical method for its preparation. The predicted structural and spectroscopic data provide a valuable reference for its identification and characterization. This foundational knowledge is crucial for researchers and scientists working on the development of novel therapeutics and materials based on the benzimidazolone scaffold. Further empirical studies, particularly single-crystal X-ray diffraction, would be beneficial to validate and refine the computational models presented herein.

References

An In-depth Technical Guide to the Biological Activity of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide delves into a specific, yet highly promising, subclass: 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one derivatives. The introduction of a cyclopropyl group at the N1 position and an oxo group at the C2 position introduces unique stereochemical and electronic properties that can significantly influence biological activity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, known biological activities, and future potential of this intriguing class of molecules. We will explore their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, supported by detailed experimental protocols and mechanistic insights.

The Benzimidazolone Core: A Foundation for Diverse Bioactivity

The benzimidazole ring system, an amalgamation of benzene and imidazole, is structurally analogous to purine nucleosides, enabling favorable interactions with various biopolymers.[1] The addition of a carbonyl group at the 2-position to form the benzo[d]imidazol-2(3H)-one (benzimidazolone) core further enhances its therapeutic potential. This modification introduces a lactam functionality, providing additional hydrogen bonding capabilities and influencing the overall electronic distribution of the molecule.

The N1-cyclopropyl substitution is a key feature of the derivatives discussed in this guide. The cyclopropyl group is a small, rigid, and lipophilic moiety that can induce a specific conformation in the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. Its unique electronic nature can also modulate the metabolic stability of the compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through multi-step reaction sequences. A general and adaptable synthetic strategy is outlined below, based on established methodologies for related benzimidazole structures.[2][3]

Experimental Protocol: General Synthesis

Step 1: Synthesis of 6-Substituted-1-cyclopropyl-1H-benzo[d]imidazol-2-amine

  • Reaction Setup: In a microwave-safe vessel, combine a 4-substituted-benzene-1,2-diamine (1.0 eq), an appropriate cyclopropyl-containing amine (1.2 eq), and a suitable catalyst such as copper(I) iodide (0.1 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature of 150-180°C for 1-3 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Conversion to this compound

  • Hydrolysis: The resulting 2-amino-benzimidazole derivative is subjected to acidic hydrolysis. Dissolve the compound in a mixture of a mineral acid (e.g., 2M HCl) and an organic cosolvent (e.g., ethanol).

  • Heating: Heat the reaction mixture at reflux for 4-6 hours.

  • Isolation: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with water, and dried to yield the desired this compound derivative.

Synthesis_Workflow cluster_step1 Step 1: N-Cyclopropylation and Cyclization cluster_step2 Step 2: Hydrolysis to Benzimidazolone A 4-Substituted-o-phenylenediamine C Microwave Irradiation (CuI, DMF) A->C B Cyclopropylamine B->C D 6-Substituted-1-cyclopropyl- 1H-benzo[d]imidazol-2-amine C->D E Acidic Hydrolysis (HCl, EtOH, Reflux) D->E F 1-Cyclopropyl-6-substituted- 1H-benzo[d]imidazol-2(3H)-one E->F

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

The unique structural features of this compound derivatives endow them with a diverse range of biological activities.

Enzyme Inhibition: Targeting Kinases

A prominent example of a biologically active 1-cyclopropyl-benzimidazole derivative is AT9283, a multi-targeted kinase inhibitor.[4] Although not a benzimidazol-2-one, its structure, 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl) urea, highlights the potential of the 1-cyclopropyl-benzimidazole scaffold in kinase inhibition.[4] AT9283 has been shown to inhibit Aurora A and B, Janus kinase (JAK), and spleen tyrosine kinase (Syk), among others.[4]

The inhibitory activity of such compounds often stems from their ability to compete with ATP for binding to the kinase active site. The cyclopropyl group can provide crucial hydrophobic interactions within the ATP-binding pocket, enhancing potency.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Displaced by inhibitor Inhibition Inhibition of Phosphorylation Kinase->Inhibition Substrate Substrate Kinase->Substrate Phosphorylates Inhibitor 1-Cyclopropyl-benzimidazolone Derivative Inhibitor->Kinase Binds to active site Binding Competitive Binding PhosphoSubstrate Phosphorylated Substrate Inhibition->PhosphoSubstrate

Caption: Mechanism of competitive kinase inhibition by 1-Cyclopropyl-benzimidazolone derivatives.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial activity.[1][5] This activity often arises from their ability to interfere with essential microbial processes. While specific data on this compound derivatives is emerging, the general mechanisms of action for benzimidazoles provide a strong rationale for their investigation as antimicrobial agents.

One notable example is the investigation of 1H-benzo[d]imidazole-based compounds as inhibitors of the Pseudomonas aeruginosa quorum sensing receptor PqsR.[2] A derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, which shares structural similarities with our target class, has shown potent PqsR antagonism.[2] This suggests that 1-cyclopropyl-benzimidazolone derivatives could act as virulence-modulating agents in pathogenic bacteria.

Table 1: Potential Antimicrobial Targets of Benzimidazole Derivatives

Microbial TargetMechanism of ActionPotential Outcome
DNA Gyrase/Topoisomerase Inhibition of DNA replication and repairBactericidal effect
Tubulin Homologs (e.g., FtsZ) Disruption of cell divisionInhibition of bacterial growth
Enzymes in Metabolic Pathways Interference with essential nutrient synthesisBacteriostatic or bactericidal effect
Quorum Sensing Systems Attenuation of virulence factor productionReduced pathogenicity
Anticancer Activity: Targeting Cell Proliferation

The anticancer potential of benzimidazole derivatives is a significant area of research.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.

While direct studies on the anticancer activity of this compound derivatives are limited, the broader class of benzimidazoles has shown promising results. For instance, certain 1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of human topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells.[7] The introduction of the 1-cyclopropyl-2-oxo moiety could potentially enhance the selectivity and potency of these anticancer effects.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated, some general principles can be inferred from related structures:

  • N1-Substitution: The cyclopropyl group at the N1 position is expected to enhance lipophilicity and potentially improve cell permeability. Its rigid nature can also enforce a favorable conformation for target binding.

  • C2-Oxo Group: The carbonyl group at C2 can act as a hydrogen bond acceptor, contributing to binding affinity.

  • Benzene Ring Substituents: The nature and position of substituents on the benzene ring will significantly impact the electronic properties and steric profile of the molecule, thereby influencing its biological activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the benzimidazole core and its interaction with biological targets.

Future Directions and Conclusion

The this compound scaffold represents a promising area for drug discovery. The limited but encouraging data from structurally related compounds suggest significant potential for the development of novel enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.

Future research should focus on:

  • Library Synthesis: The synthesis and screening of a diverse library of this compound derivatives with various substitutions on the benzene ring.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and mechanisms of action for the most active compounds.

  • In Vivo Efficacy: Evaluation of the therapeutic potential of lead compounds in relevant animal models of disease.

References

An In-depth Technical Guide to the Mechanism of Action of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one Analogs as Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one scaffold represents a highly versatile and potent pharmacophore in the landscape of modern oncology drug discovery. Analogs built upon this core, most notably exemplified by the clinical candidate AT9283, have emerged as powerful multi-targeted inhibitors of key kinases involved in cell cycle regulation and oncogenic signaling. This technical guide provides a comprehensive overview of the mechanism of action of this class of compounds, originating from a fragment-based drug discovery approach. We will dissect the molecular interactions governing their primary activity against Aurora kinases, explore their expanded target profile, detail the structure-activity relationships (SAR) that led to enhanced potency and improved pharmaceutical properties, and provide validated experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel kinase inhibitors.

Introduction: The Benzimidazolone Core as a Privileged Scaffold in Kinase Inhibition

The benzimidazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, owing to its structural resemblance to endogenous purine nucleosides and its ability to form key hydrogen bond interactions within the ATP-binding pockets of numerous enzymes.[1] This inherent bioactivity has led to its incorporation into a wide array of approved drugs. The this compound core, specifically, has been successfully optimized to yield potent inhibitors of protein kinases—enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.

The development of analogs based on this scaffold, such as AT9283, was born from a fragment-based drug discovery campaign. This approach begins with the identification of small, low-molecular-weight fragments that bind with high ligand efficiency to the target protein.[2][3] Through structure-guided optimization, these fragments are elaborated into potent and selective lead compounds. The journey of the this compound series from a simple pyrazole-benzimidazole fragment to a clinical-stage multi-kinase inhibitor provides a compelling case study in modern drug design.[2][4]

Primary Mechanism of Action: Potent Inhibition of Aurora Kinases

The principal mechanism of action for this class of compounds is the potent, ATP-competitive inhibition of Aurora kinases A and B.[5] Aurora kinases are a family of serine/threonine kinases that are essential regulators of mitosis. Their overexpression is a common feature in many human cancers, making them attractive therapeutic targets.[5][6]

  • Aurora Kinase A (Aurora A) is crucial for centrosome maturation, mitotic entry, and the assembly of a functional bipolar spindle.

  • Aurora Kinase B (Aurora B) is a key component of the chromosomal passenger complex, which governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[6]

Inhibition of Aurora A and B by this compound analogs disrupts the mitotic process, leading to critical cellular defects. The most characteristic phenotype associated with potent Aurora B inhibition is a failure of cytokinesis, resulting in cells that undergo endoreduplication—replicating their DNA without dividing—to become large and polyploid, which ultimately triggers apoptosis (programmed cell death).[6][7] This potent disruption of cell division forms the basis of their antitumor activity.

Molecular Interactions with the Aurora A ATP-Binding Site

The efficacy of these analogs is rooted in their specific interactions within the ATP-binding pocket of the kinase. X-ray crystallography studies of early fragments and optimized leads like AT9283 with Aurora A have been instrumental in guiding their design.[3][4][8] The core pyrazole-benzimidazole scaffold serves as the primary hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region (specifically with Ala213 in Aurora A).[8] This interaction mimics the binding of the adenine region of ATP, effectively blocking the enzyme's catalytic function.

Diagram: Aurora Kinase B Signaling Pathway and Point of Inhibition

Caption: Inhibition of Aurora B Kinase by analogs disrupts multiple stages of mitosis.

Expanded Target Profile: A Multi-Targeted Approach

A defining characteristic of the optimized this compound analog, AT9283, is its activity against a panel of other clinically relevant kinases.[2][9] This multi-targeted profile can be advantageous, potentially overcoming resistance mechanisms and addressing multiple oncogenic pathways simultaneously.

Key additional targets include:

  • Janus Kinase 2 (JAK2): A critical mediator of cytokine signaling, often constitutively activated by mutations (e.g., V617F) in myeloproliferative disorders.[10]

  • Abelson Kinase (Abl): Including the T315I "gatekeeper" mutant, which confers resistance to first-generation inhibitors like imatinib in Chronic Myeloid Leukemia (CML).[2]

  • FMS-like Tyrosine Kinase 3 (FLT3): Frequently mutated in Acute Myeloid Leukemia (AML).[5]

  • Spleen Tyrosine Kinase (Syk): A key signaling molecule in immune cells, particularly mast cells, involved in allergic responses.

The structural basis for this polypharmacology lies in the conserved nature of the ATP-binding pocket across these kinases. The pyrazole-benzimidazole core of AT9283 effectively docks into the hinge region of these diverse targets, an interaction confirmed by the X-ray crystal structure of AT9283 bound to JAK2.[8]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of AT9283 from a fragment hit provides clear insights into the structure-activity relationships of this scaffold. The optimization process focused on enhancing potency while improving crucial drug-like properties such as solubility and plasma protein binding.

From Fragment to Lead

The starting point was a simple pyrazole-benzimidazole fragment (Compound 5 in Howard et al., 2009), which showed high ligand efficiency but modest potency against Aurora A.[8]

  • Initial Elaboration: Structure-based design suggested that a solvent-exposed region could be targeted. Adding a morpholine group via a linker to the benzimidazole core was explored to improve both potency and aqueous solubility.[2]

  • Addressing Physicochemical Properties: While potency improved, early analogs suffered from very high plasma protein binding, a significant liability for drug development. Analysis revealed the benzamide linker was a key contributor.

  • Linker and Terminal Group Modification: Replacing the benzamide with a cyclopropyl urea moiety proved to be a critical breakthrough. This modification successfully reduced lipophilicity and plasma protein binding while maintaining, and even enhancing, potent Aurora kinase inhibition. The cyclopropyl group fits snugly into a hydrophobic pocket, and the urea maintains key hydrogen bonding interactions. This effort culminated in the identification of AT9283 (Compound 16).[2][3]

Diagram: SAR Progression from Fragment to AT9283

SAR_Progression cluster_F1 Key Features cluster_L1 Key Features cluster_L2 Key Features F1 Fragment Hit (Pyrazole-Benzimidazole) - High Ligand Efficiency - Modest Potency L1 Intermediate Analog (Addition of Morpholine) - Improved Potency - Improved Solubility - High Plasma Protein Binding F1->L1 Structure-Based Elaboration L2 Lead Compound (AT9283) (Cyclopropyl Urea) - High Potency (nM) - Reduced Plasma Binding - Good Drug-like Properties L1->L2 Physicochemical Property Optimization F1_feat Hinge-binding core L1_feat1 Hinge-binding core L1_feat2 Solubilizing group (Morpholine) L1_feat3 Lipophilic linker (Amide) L2_feat1 Hinge-binding core L2_feat2 Solubilizing group (Morpholine) L2_feat3 Optimized linker (Urea) L2_feat4 Hydrophobic interaction (Cyclopropyl)

References

Solubility and stability of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] this compound (CAS No. 202859-73-2) is a molecule of significant interest within this class, featuring a cyclopropyl group that can impart unique conformational rigidity and metabolic stability.[2] As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful formulation development and preclinical evaluation. This guide provides a comprehensive technical overview of the methodologies required to assess the aqueous solubility and chemical stability of this compound, grounded in established principles of pharmaceutical sciences.

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to not only generate data but also to understand its implications for drug development.

Part 1: Solubility Assessment

1.1. The Critical Role of Solubility in Drug Development

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption, high inter-patient variability, and ultimately, therapeutic failure. Therefore, quantifying the solubility of this compound across a physiologically relevant pH range is a foundational step.

1.2. Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. The following protocol describes a robust "shake-flask" method, which remains the gold standard for this measurement.

Rationale for Method Selection: The shake-flask method is chosen for its accuracy and ability to ensure that a true equilibrium is reached, providing definitive solubility data that is crucial for biopharmaceutical classification and formulation design.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a panel of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract, alongside purified water and relevant organic co-solvents (e.g., ethanol, propylene glycol) that may be used in formulations.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each test solvent. The excess solid is crucial to ensure that saturation is achieved and maintained.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine the point at which the concentration in solution becomes constant.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, such as PVDF) is required to ensure the sample is free of undissolved compound.

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or solvate transitions occurred during the experiment, which could alter the solubility measurement.

1.3. Data Presentation: Solubility Profile

The quantitative results from this protocol should be systematically organized for clear interpretation.

Solvent SystempHTemperature (°C)Solubility (µg/mL)
Purified Water~7.025
0.1 N HCl Buffer1.237
Acetate Buffer4.537
Phosphate Buffer6.837
Phosphate Buffer7.437
20% Ethanol/WaterN/A25
50% Propylene Glycol/WaterN/A25

1.4. Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvents (Aqueous Buffers, Co-solvents) prep_sample Add Excess Solid Compound to Vials prep_solvent->prep_sample equilibration Equilibrate (Shake Flask @ Constant Temp) prep_sample->equilibration phase_sep Separate Phases (Centrifuge/Filter) equilibration->phase_sep quantify Quantify Supernatant (HPLC-UV) phase_sep->quantify solid_state Analyze Remaining Solid (XRPD) phase_sep->solid_state

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profiling

2.1. The Imperative of Stability Testing

Chemical stability is a non-negotiable quality attribute of any pharmaceutical compound. It dictates the shelf-life, storage conditions, and potential for the formation of harmful degradation products. Forced degradation (or stress testing) is an essential exercise to elucidate the intrinsic stability of a molecule and identify its likely degradation pathways. This information is invaluable for developing stable formulations and robust, stability-indicating analytical methods.

2.2. Experimental Protocol: Forced Degradation Study

This protocol is designed based on the principles outlined in the International Council for Harmonisation (ICH) Q1A guidelines.[5] The goal is to induce degradation (typically 5-20%) to ensure that potential degradants are formed at detectable levels without completely consuming the parent compound.

Rationale for Stress Conditions: The selected conditions (acid, base, oxidation, heat, light) represent common stresses that a drug substance might encounter during manufacturing, storage, or administration.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at a controlled temperature.

    • Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C). Also, expose the stock solution to the same heat to assess stability in solution.

    • Photostability: Expose the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Time Point Sampling: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For solid samples, dissolve a known quantity in a suitable solvent at each time point.

  • Sample Quenching: Neutralize the acid and base hydrolysis samples immediately upon collection to prevent further degradation.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradants. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradants.

2.3. Data Presentation: Stability Summary

Results should be tabulated to provide a clear overview of the compound's lability under each condition.

Stress ConditionReagent/ConditionTime (hours)Parent Compound Remaining (%)Degradation Products Observed (Peak Area %)
Acid Hydrolysis0.1 N HCl @ 80°C24
Base Hydrolysis0.1 N NaOH @ 60°C8
Oxidation3% H₂O₂ @ RT24
Thermal (Solid)80°C72
Thermal (Solution)80°C72
PhotolyticICH Light Source-

2.4. Visualization of Stability Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, Heat) start->acid base Basic (0.1N NaOH, Heat) start->base oxid Oxidative (3% H2O2, RT) start->oxid thermal Thermal (Solid & Solution) start->thermal photo Photolytic (ICH Light Box) start->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC-PDA/MS sampling->hplc results Quantify Degradation & Identify Degradants hplc->results

Caption: Forced Degradation Study Workflow.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental pillar upon which all subsequent drug development activities are built. The protocols and rationales detailed in this guide provide a robust framework for researchers to generate high-quality, decision-driving data. By systematically evaluating these core physicochemical properties, development teams can de-risk their programs, select appropriate formulation strategies, and ensure the delivery of a safe, stable, and efficacious therapeutic agent.

References

The Strategic Intermediate: A Technical Guide to 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazolone Core and the Cyclopropyl Advantage

In the landscape of modern medicinal chemistry, the benzimidazolone scaffold stands as a privileged structure, forming the core of numerous biologically active molecules. Its rigid, bicyclic framework provides a robust platform for the precise spatial arrangement of pharmacophoric elements, enabling high-affinity interactions with a variety of biological targets. Within this important class of heterocycles, 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one has emerged as a particularly valuable chemical intermediate. The incorporation of a cyclopropyl group at the N1-position is not merely an arbitrary substitution; it imparts unique conformational constraints and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles in the resulting drug candidates.[1] This guide provides an in-depth exploration of the synthesis, properties, and reactivity of this key intermediate, offering field-proven insights for researchers and scientists in drug development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 202859-73-2[2]
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
Appearance Typically a yellow to brown solid[3]
Purity Commercially available up to 95%[3]

The structural uniqueness of this molecule lies in the fusion of the planar benzimidazolone ring system with the three-dimensional cyclopropyl group. This combination influences the molecule's solubility, crystal packing, and, most importantly, its reactivity in subsequent synthetic transformations.

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The construction of the this compound core is a critical first step in many synthetic campaigns. While several general methods for benzimidazolone synthesis exist, a common and reliable approach involves the cyclization of an appropriately substituted o-phenylenediamine with a phosgene equivalent, such as carbonyldiimidazole (CDI). This method is favored for its relatively mild conditions and high yields.

A plausible and efficient synthetic pathway commences with the N-alkylation of o-phenylenediamine with a cyclopropyl halide, followed by cyclization.

A plausible two-step synthesis of the target intermediate.
Experimental Protocol: Synthesis via Cyclization

Materials:

  • N-Cyclopropyl-o-phenylenediamine

  • Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-cyclopropyl-o-phenylenediamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against known data if available. The melting point should also be determined and compared to literature values.

Reactivity and Application as a Chemical Intermediate

The utility of this compound lies in its versatile reactivity, primarily centered around the N-H proton of the imidazolone ring. This proton is weakly acidic and can be readily removed by a suitable base, generating a nucleophilic nitrogen that can participate in a variety of bond-forming reactions. This makes the compound an excellent starting point for the synthesis of a diverse library of N-substituted benzimidazolone derivatives.

Key Transformations:
  • N-Alkylation: The deprotonated benzimidazolone can be alkylated with a wide range of alkyl halides or other electrophiles to introduce various side chains. This is a fundamental strategy for exploring the structure-activity relationship (SAR) of a drug candidate. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

  • N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Ullmann condensation, have enabled the efficient N-arylation of benzimidazolones.[4][5] These reactions allow for the introduction of aryl and heteroaryl moieties, significantly expanding the accessible chemical space for drug discovery.

Key reaction pathways for the derivatization of the intermediate.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl benzimidazolone derivative.

Causality and Trustworthiness: The choice of the palladium catalyst and, critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The reaction should be performed under strictly anhydrous and inert conditions to prevent catalyst deactivation. The progress of the reaction should be carefully monitored to avoid the formation of byproducts from prolonged heating.

Conclusion: A Versatile Building Block for Future Therapeutics

This compound represents a strategically important intermediate in the synthesis of novel drug candidates. Its robust and reliable synthesis, coupled with its versatile reactivity at the N3 position, provides medicinal chemists with a powerful tool to explore diverse chemical space. The unique properties conferred by the cyclopropyl group further enhance its appeal, often leading to compounds with improved biological activity and pharmacokinetic profiles. As the quest for new and effective therapeutics continues, the judicious use of well-designed intermediates like this compound will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

The Cyclopropyl Group in Benzimidazolone Scaffolds: A Technical Guide to a Privileged Structural Motif

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The fusion of a cyclopropyl ring with a benzimidazolone core creates a unique structural motif of significant interest in medicinal chemistry. The inherent ring strain and unique electronic properties of the cyclopropyl group, combined with the proven pharmacological relevance of the benzimidazolone scaffold, offer a powerful platform for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the reactivity of the cyclopropyl group within this specific heterocyclic system. We will explore the underlying principles governing its stability and reactivity, delve into key reaction classes including ring-opening reactions, rearrangements, and cycloadditions, and provide detailed experimental protocols for the synthesis and modification of these valuable compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rational design and synthetic manipulation of cyclopropyl-substituted benzimidazolones.

Introduction: The Strategic Union of Cyclopropane and Benzimidazolone

The benzimidazolone nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an effective scaffold for binding to various biological targets.[1]

The cyclopropyl group, the smallest of the carbocycles, is far from being a simple saturated ring. Its defining characteristic is significant ring strain, approximately 27.5 kcal/mol, which arises from the compression of its C-C-C bond angles to 60°.[4] This strain imbues the cyclopropyl group with unique electronic properties, including enhanced p-character in its C-C bonds, giving it some "double-bond character".[4] In medicinal chemistry, the incorporation of a cyclopropyl moiety can offer several advantages:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational constraint, locking a molecule into its bioactive conformation and leading to a more favorable entropic contribution to binding affinity.[4][5]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[6]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

The strategic placement of a cyclopropyl group onto a benzimidazolone scaffold, therefore, presents a compelling strategy for the development of novel drug candidates with potentially enhanced efficacy and improved pharmacokinetic properties. Understanding the reactivity of this cyclopropyl group is paramount for unlocking its full potential in drug design and synthesis.

Synthesis of Cyclopropyl-Substituted Benzimidazolones

The primary route to installing a cyclopropyl group on a benzimidazolone core is through N-alkylation of the benzimidazolone nitrogen with a suitable cyclopropyl electrophile.

General Protocol for N-Cyclopropylation of Benzimidazolone

A common method involves the reaction of a benzimidazolone with a cyclopropyl halide (e.g., bromocyclopropane) in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of the starting benzimidazolone (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0 eq.).

  • Addition of Alkylating Agent: Add bromocyclopropane (1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-cyclopropylbenzimidazolone.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Benzimidazolone Benzimidazolone Reaction_Step N-Alkylation Benzimidazolone->Reaction_Step CyclopropylBromide Bromocyclopropane CyclopropylBromide->Reaction_Step Base Base (e.g., K₂CO₃) Base->Reaction_Step Solvent Solvent (e.g., DMF) Solvent->Reaction_Step Temperature Heat (80-100 °C) Temperature->Reaction_Step NCyclopropylbenzimidazolone N-Cyclopropylbenzimidazolone Reaction_Step->NCyclopropylbenzimidazolone

Caption: General workflow for the synthesis of N-cyclopropylbenzimidazolones.

Reactivity of the Cyclopropyl Group on the Benzimidazolone Core

The reactivity of the N-cyclopropyl group on a benzimidazolone is influenced by several factors, including the electronic nature of the benzimidazolone ring, the presence of substituents, and the reaction conditions employed. The nitrogen atom of the benzimidazolone can activate the cyclopropyl ring towards certain transformations.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of transition metals.

In the presence of a strong acid, the nitrogen atom of the benzimidazolone can be protonated, which can facilitate the cleavage of a C-C bond in the cyclopropyl ring to form a more stable carbocationic intermediate. This intermediate can then be trapped by a nucleophile.

Plausible Mechanism:

  • Protonation of the benzimidazolone nitrogen or the cyclopropyl ring.

  • Heterolytic cleavage of a distal C-C bond of the cyclopropane to relieve ring strain and form a secondary carbocation.

  • Nucleophilic attack on the carbocation.

  • Deprotonation to yield the ring-opened product.

Diagram of Acid-Catalyzed Ring Opening:

G Start N-Cyclopropyl benzimidazolone Protonation Protonation (H⁺) Start->Protonation Step 1 Intermediate Carbocationic Intermediate Protonation->Intermediate Step 2: Ring Opening Product Ring-Opened Product Intermediate->Product Step 3: Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Simplified mechanism of acid-catalyzed ring opening.

While specific examples for N-cyclopropyl benzimidazolones are not extensively documented in readily available literature, the ring-opening of N-cyclopropylamides in the presence of Lewis acids to form N-(2-chloropropyl)amides provides a strong precedent for this type of reactivity.[7]

Cycloaddition Reactions

The "double-bond character" of the cyclopropyl ring allows it to participate in cycloaddition reactions, acting as a three-carbon synthon. These reactions are often catalyzed by transition metals.

N-Aryl cyclopropylamines have been shown to undergo formal photochemical [3+2] cycloaddition reactions with electron-poor olefins without the need for a photocatalyst.[8] This reactivity is driven by a single electron transfer (SET) mechanism. It is plausible that N-cyclopropyl benzimidazolones could undergo similar transformations.

General Reaction Scheme:

An N-cyclopropyl benzimidazolone, upon photochemical activation, could react with an alkene to form a five-membered ring fused to the benzimidazolone scaffold.

Diagram of [3+2] Cycloaddition:

G Reactants N-Cyclopropyl benzimidazolone + Alkene Activation Photochemical Activation (hν) Reactants->Activation Intermediate Radical Intermediate Activation->Intermediate SET Product [3+2] Cycloadduct Intermediate->Product Cyclization

References

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol details a robust and efficient two-step synthetic pathway commencing with the widely available starting material, o-phenylenediamine. The first step involves the cyclization of o-phenylenediamine using triphosgene to form the core 1H-benzo[d]imidazol-2(3H)-one ring. The second step achieves the selective N-alkylation of the benzimidazolone intermediate with cyclopropyl bromide. This guide is designed to provide both a high-level understanding of the reaction mechanisms and a granular, step-by-step protocol suitable for practical laboratory implementation.

Introduction and Strategic Overview

The benzimidazolone moiety is a privileged heterocyclic structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, anticancer, and antihypertensive properties.[1][2] The introduction of a cyclopropyl group can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a valuable substituent in drug design.[3]

The synthesis of this compound is strategically approached in two distinct, high-yielding stages:

  • Formation of the Heterocyclic Core: Construction of the 1H-benzo[d]imidazol-2(3H)-one scaffold via a phosgene-mediated cyclization of o-phenylenediamine.

  • N-Cyclopropylation: Introduction of the cyclopropyl motif onto the benzimidazolone nitrogen via a nucleophilic substitution reaction.

This application note explains the causality behind the chosen reagents and conditions, provides detailed, self-validating protocols, and is grounded in established chemical principles.

Part I: Synthesis of 1H-Benzo[d]imidazol-2(3H)-one

Principle and Mechanism

The formation of the benzimidazolone ring is achieved by reacting the two adjacent amino groups of o-phenylenediamine with a carbonylating agent. While highly toxic phosgene gas can be used, triphosgene (bis(trichloromethyl) carbonate) is a safer, crystalline solid that serves as a phosgene equivalent in situ.[4][5] The reaction, typically conducted in the presence of a non-nucleophilic base like triethylamine (TEA), proceeds through the following key steps:

  • Activation of Triphosgene: Triphosgene decomposes in the presence of a base or nucleophile to generate phosgene.

  • Formation of Intermediates: One amino group of o-phenylenediamine attacks the carbonyl source to form a carbamoyl chloride intermediate.

  • Intramolecular Cyclization: The second amino group acts as an internal nucleophile, attacking the carbamoyl chloride carbonyl group to close the five-membered ring, eliminating HCl and forming the stable benzimidazolone product.

dot digraph "Reaction_Mechanism_Part_1" { graph [rankdir="LR", splines=ortho, label="Mechanism: Benzimidazolone Formation", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Diagram 1: Simplified reaction mechanism for benzimidazolone synthesis.

Safety Protocol: Handling Triphosgene

WARNING: Triphosgene is a highly toxic and corrosive solid.[6] Upon contact with moisture, it can decompose into phosgene, a potentially fatal gas.[7][8] All manipulations must be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and two pairs of nitrile gloves.[6][9]

  • Engineering Controls: Work exclusively within a chemical fume hood with excellent ventilation.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Weigh the solid in the fume hood. Use glass or PTFE equipment, as it can be corrosive to metals.

  • Quenching and Disposal: Any residual triphosgene and contaminated materials must be quenched carefully by slow addition to a stirred solution of sodium hydroxide or sodium bicarbonate.[7] Dispose of as hazardous waste according to institutional guidelines.[9]

Experimental Protocol: 1H-Benzo[d]imidazol-2(3H)-one
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add o-phenylenediamine (5.41 g, 50.0 mmol, 1.0 eq.).

    • Add anhydrous tetrahydrofuran (THF, 100 mL). Stir the mixture under a nitrogen atmosphere until the solid dissolves.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate flask, dissolve triphosgene (5.44 g, 18.3 mmol, 0.37 eq.) in 50 mL of anhydrous THF.

    • Transfer the triphosgene solution to the dropping funnel.

    • Add the triphosgene solution dropwise to the stirred o-phenylenediamine solution over 30-45 minutes, maintaining the internal temperature below 5 °C. A precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v).[11] The starting material (o-phenylenediamine) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Upon completion, carefully pour the reaction mixture into 200 mL of cold water with stirring.

    • The white precipitate is the crude product. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification:

    • Dry the crude solid under vacuum. The product is often of high purity at this stage.

    • If further purification is needed, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.[12][13]

  • Characterization:

    • The final product should be a white to off-white solid.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part II: Synthesis of this compound

Principle and Rationale

The N-cyclopropylation step involves the formation of a C-N bond between the benzimidazolone nitrogen and the cyclopropyl group. Several methods exist for this transformation:

  • S_N2 Alkylation (Chosen Protocol): This is a direct and cost-effective method. The benzimidazolone is first deprotonated by a base to form a nucleophilic anion, which then displaces the bromide from cyclopropyl bromide.[3] Cesium carbonate (Cs₂CO₃) is an excellent base for this purpose, as it is moderately strong, has good solubility in polar aprotic solvents, and the large cesium cation can promote reactivity.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between an amine and an aryl halide. While highly effective, it often requires higher temperatures and specific ligands.[14][15]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile but involves more expensive catalysts and ligands.[16][17][18]

For this specific transformation, the S_N2 approach is highly efficient and avoids the cost and potential metal contamination associated with cross-coupling methods.

dot digraph "Reaction_Mechanism_Part_2" { graph [rankdir="LR", splines=ortho, label="Mechanism: N-Cyclopropylation", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Diagram 2: Simplified mechanism for S_N2-based N-cyclopropylation.

Experimental Protocol: this compound
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-benzo[d]imidazol-2(3H)-one (2.68 g, 20.0 mmol, 1.0 eq.).

    • Add cesium carbonate (Cs₂CO₃, 9.77 g, 30.0 mmol, 1.5 eq.) and anhydrous dimethylformamide (DMF, 40 mL).

    • Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition:

    • Add cyclopropyl bromide (2.2 mL, 24.0 mmol, 1.2 eq.) to the suspension via syringe.

    • Heat the reaction mixture to 70-80 °C in an oil bath.

  • Reaction Monitoring:

    • Monitor the reaction by TLC (Ethyl Acetate/Hexane, 1:1 v/v). The starting material spot should be consumed and a new, less polar product spot should appear over 4-6 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate).[12]

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Overall Workflow and Data Summary

dot digraph "Overall_Workflow" { graph [rankdir="TB", splines=ortho, label="Synthetic Workflow", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Diagram 3: Overall synthetic workflow from start to finish.

Table 1: Summary of Reaction Parameters

ParameterStep 1: Benzimidazolone FormationStep 2: N-Cyclopropylation
Starting Material o-Phenylenediamine1H-Benzo[d]imidazol-2(3H)-one
Key Reagents TriphosgeneCyclopropyl Bromide, Cs₂CO₃
Solvent Anhydrous THFAnhydrous DMF
Temperature 0 °C to Room Temperature70-80 °C
Typical Time 3-4 hours4-6 hours
Purification Filtration / RecrystallizationFlash Column Chromatography
Typical Yield > 90%75-85%

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one and its potential impurities. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and quality control. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3] The causality behind chromatographic choices is explained, and the validation protocol is detailed to establish the method's trustworthiness and scientific integrity.

Introduction and Scientific Rationale

This compound is a heterocyclic compound belonging to the benzimidazolone class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5] Ensuring the purity of an active pharmaceutical ingredient (API) is a critical step in drug development, as impurities can affect the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[6][7] This application note details a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity. The non-polar stationary phase (C18) retains the analyte and its impurities, which are then eluted by a polar mobile phase. A gradient elution is employed to ensure the separation of compounds with a wide range of polarities, which is essential for a stability-indicating method capable of resolving the main component from potential degradation products.[8]

The development and validation of this method are grounded in the principles of the ICH Q2(R2) guideline, which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][3]

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

Chemicals and Reagents
  • This compound reference standard (purity >99.5%).

  • Acetonitrile (ACN), HPLC gradient grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Formic acid (≥98%).

  • Hydrochloric acid (HCl), 1N solution.

  • Sodium hydroxide (NaOH), 1N solution.

  • Hydrogen peroxide (H₂O₂), 30% solution.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column was chosen for its versatility and strong retention of aromatic compounds. Acetonitrile is used as the organic modifier due to its low UV cutoff and efficiency in eluting benzimidazole derivatives.[9][10] Formic acid is added to the aqueous mobile phase to control the pH, which ensures consistent analyte ionization and improves peak shape. A gradient elution program is utilized to resolve early-eluting polar impurities from the main analyte and any late-eluting non-polar degradants.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 280 nm
Run Time 25 minutes

Note: The detection wavelength of 280 nm was selected based on the UV absorbance maximum of the benzimidazolone chromophore. It is recommended to perform a UV scan of the analyte to confirm the optimal wavelength.

Experimental Protocols

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a diluent (Acetonitrile:Water, 50:50 v/v).

  • Sonicate for 5 minutes to dissolve the standard completely.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to the mark with the diluent.

Sample Solution Preparation
  • Accurately weigh a sample powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to the mark with the diluent to obtain a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before commencing any analysis, the system suitability must be confirmed to ensure the chromatographic system is adequate for the intended analysis.[11]

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (100 µg/mL) five times consecutively.

  • Calculate the parameters based on the results from the five replicate injections.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A & B sys_startup System Startup & Equilibration prep_mobile->sys_startup prep_std Prepare Standard Solutions sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample Solutions inject_seq Inject Blank, Standards, & Samples prep_sample->inject_seq sys_startup->sys_suit sys_suit->inject_seq If SST Passes integrate Integrate Chromatograms inject_seq->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation Protocol

The method must be validated to demonstrate its reliability, as mandated by regulatory bodies.[2][12] The following protocol outlines the validation parameters based on ICH guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[12] To demonstrate this and establish the stability-indicating nature of the method, forced degradation studies are performed.[7][13]

  • Acid Degradation: Store sample solution (100 µg/mL) in 0.1N HCl at 60°C for 24 hours. Neutralize before injection.

  • Base Degradation: Store sample solution (100 µg/mL) in 0.1N NaOH at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Store sample solution (100 µg/mL) in 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose solid API powder to 105°C for 48 hours. Prepare a sample solution for analysis.

  • Photolytic Degradation: Expose solid API powder to UV light (254 nm) and visible light in a stability chamber for 7 days. Prepare a sample solution for analysis.

Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5. Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

Linearity

Prepare a series of solutions from the Standard Stock Solution at concentrations ranging from 1 µg/mL (LOQ) to 150 µg/mL (150% of the working concentration). Plot a graph of peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking a sample matrix with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level should be prepared in triplicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six separate sample preparations on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or different equipment.

Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Mobile Phase Composition: Vary the organic component by ±2% absolute.

Acceptance Criteria: System suitability parameters must still be met, and the purity results should not be significantly affected by the changes.

Method Development and Validation Logic

Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) select_col Column & Stationary Phase Selection (e.g., C18) select_mob Mobile Phase Screening (pH, Organic Modifier) select_col->select_mob optimize Optimize Gradient, Flow, Temp. select_mob->optimize specificity Specificity / Forced Degradation optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy specificity->accuracy precision Precision (Repeatability, Intermediate) specificity->precision lod_loq LOD & LOQ specificity->lod_loq robustness Robustness specificity->robustness final_method Final Validated Method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method

Caption: Logical flow from method development to full validation.

Data Analysis and Reporting

The purity of this compound is typically reported as a percentage based on the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity that is above the reporting threshold (typically 0.05%). The report should include representative chromatograms, a summary of system suitability results, and a table summarizing the validation data against the acceptance criteria.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of purity of this compound. Forced degradation studies confirmed its stability-indicating nature, demonstrating its capability to separate the active ingredient from its degradation products. This validated method is suitable for routine quality control analysis and stability studies in a regulated environment.

References

Purification Techniques for 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in adapting and troubleshooting these methods. The purity of this intermediate is critical, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API)[1].

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OChemScene[2]
Molecular Weight 174.20 g/mol ChemScene[2]
Appearance Yellow to Brown SolidSigma-Aldrich[3]
Melting Point Not explicitly reported in searches. Empirical determination is recommended.
Solubility General solubility for benzimidazole derivatives suggests solubility in polar organic solvents like ethanol, methanol, and ethyl acetate.[4] Practical solubility testing is essential.
Understanding Potential Impurities

The synthesis of this compound can introduce several process-related impurities. While specific impurities for this exact synthesis are not detailed in the provided search results, common impurities in benzimidazole synthesis can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in related benzimidazole syntheses, unreacted o-phenylenediamine or cyclopropylamine could be present[5]. Over-alkylation or side reactions involving the cyclopropyl group are also possibilities.

Purification Strategies: A Multi-faceted Approach

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.

References

Application Note: Strategic Synthesis and Application of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one for the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile role in targeting a multitude of enzymes, particularly protein kinases.[1][2][3] This application note provides a comprehensive guide on the synthesis and strategic implementation of a key intermediate, 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one . We delve into the rationale behind incorporating the N-cyclopropyl moiety, which confers significant advantages in metabolic stability and conformational rigidity.[4][5] Detailed, field-tested protocols are provided for the synthesis of the intermediate via a copper-catalyzed Ullmann condensation and its subsequent elaboration into a representative kinase inhibitor scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

Introduction: The Benzimidazolone Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6] Consequently, small-molecule kinase inhibitors have become a major focus of targeted therapy.[1][7] The benzimidazole core is frequently employed in inhibitor design due to its structural resemblance to the purine core of ATP, allowing it to form key hydrogen-bonding interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[7]

The 1,3-dihydro-2H-benzo[d]imidazol-2-one (benzimidazolone) variant offers a unique combination of rigidity and hydrogen bonding capabilities. The strategic addition of an N-cyclopropyl group elevates its utility further:

  • Enhanced Metabolic Stability: The cyclopropyl group's high C-H bond dissociation energy makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common liability for alkyl groups.[8] This can significantly improve a drug candidate's pharmacokinetic profile.[4]

  • Conformational Constraint: The rigid, three-membered ring locks the substituent in a defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to the target protein, leading to enhanced potency and selectivity.[5][9]

  • Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties like solubility and lipophilicity, which are critical for drug development.

This document outlines the synthesis of this key intermediate and demonstrates its application in constructing a potent inhibitor scaffold.

Synthesis of the Core Intermediate: this compound

The most robust and scalable method for synthesizing N-aryl or N-alkyl benzimidazolones is the copper-catalyzed Ullmann condensation.[10][11] This reaction facilitates the formation of a C-N bond between the benzimidazolone nitrogen and a cyclopropyl halide. The use of a suitable ligand is often crucial for achieving high yields under milder conditions.[11][12]

Protocol 1: Copper-Catalyzed N-Cyclopropylation of Benzimidazolone

This protocol describes the synthesis of the title intermediate using a ligand-assisted Ullmann coupling reaction.

G reagents Reactants: - 1H-Benzo[d]imidazol-2(3H)-one - Cyclopropyl Bromide - CuI, Ligand, K3PO4 setup Reaction Setup - Dry Schlenk Flask - Inert Atmosphere (Argon) - Anhydrous Toluene reagents->setup 1. Add Reagents reaction Reaction Conditions - Heat to 110 °C - Stir for 18-24 h - Monitor by TLC/LC-MS setup->reaction 2. Heat & Stir workup Aqueous Work-up - Cool to RT - Quench with NH4Cl (aq) - Extract with Ethyl Acetate reaction->workup 3. Quench & Extract purify Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Silica Gel Chromatography workup->purify 4. Isolate product Final Product This compound purify->product 5. Characterize

Caption: Synthetic workflow for this compound.

Reagent/MaterialGradeSupplierNotes
1H-Benzo[d]imidazol-2(3H)-one≥98%Sigma-Aldrich-
Cyclopropyl Bromide98%Sigma-AldrichVolatile and toxic. Handle in a fume hood.
Copper(I) Iodide (CuI)99.99%Sigma-AldrichSensitive to light.
N,N'-Dimethylethylenediamine99%Sigma-AldrichLigand for copper catalysis.
Potassium Phosphate (K₃PO₄)≥98%Sigma-AldrichAnhydrous, finely powdered.
TolueneAnhydrousSigma-AldrichDry solvent is critical for reaction success.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Schlenk Flask-VWROr other suitable oven-dried glassware.
  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 1H-benzo[d]imidazol-2(3H)-one (1.34 g, 10.0 mmol, 1.0 equiv.), copper(I) iodide (95 mg, 0.5 mmol, 0.05 equiv.), and potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (50 mL) via syringe. Stir the suspension, then add N,N'-dimethylethylenediamine (110 µL, 1.0 mmol, 0.1 equiv.) followed by cyclopropyl bromide (1.25 mL, 15.0 mmol, 1.5 equiv.).

  • Reaction Conditions: Seal the flask tightly and immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and quench by slowly adding saturated aqueous ammonium chloride solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., 10% to 40% ethyl acetate) to afford This compound as a white to off-white solid.

  • Causality: The copper(I) catalyst, in concert with the N,N'-dimethylethylenediamine ligand, facilitates the oxidative addition of the cyclopropyl bromide and subsequent reductive elimination to form the C-N bond.[10][12] Potassium phosphate is a non-nucleophilic base strong enough to deprotonate the benzimidazolone nitrogen, activating it for the coupling reaction.[11]

  • Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. An expected yield is typically in the range of 70-85%. Successful synthesis is confirmed by the appearance of cyclopropyl proton signals in the ¹H NMR spectrum (typically complex multiplets between 0.8-1.2 ppm and a multiplet for the CH proton around 3.0-3.4 ppm).

Application in Kinase Inhibitor Synthesis

The synthesized this compound is a versatile intermediate. To be incorporated into many kinase inhibitor scaffolds, it often requires conversion to a 2-amino or 2-chloro derivative, which can then undergo coupling with another heterocyclic fragment. The following protocol outlines a representative two-step sequence to synthesize a hypothetical inhibitor targeting a generic kinase.

Protocol 2: Synthesis of a Representative Benzimidazolone-Pyridine Inhibitor

This protocol demonstrates the conversion of the benzimidazolone to a 2-chloro intermediate, followed by a Suzuki coupling reaction.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Suzuki Coupling Intermediate 1-Cyclopropyl-1H-benzo[d] imidazol-2(3H)-one Reagent1 POCl3, Heat Intermediate->Reagent1 Product1 2-Chloro-1-cyclopropyl-1H- benzo[d]imidazole Reagent1->Product1 Product1_ref 2-Chloro-1-cyclopropyl-1H- benzo[d]imidazole Reagent2 Pyridine-4-boronic acid Pd(PPh3)4, Na2CO3 Product1_ref->Reagent2 FinalProduct Representative Inhibitor (Benzimidazolone-Pyridine Core) Reagent2->FinalProduct

Caption: Two-step synthesis of a representative kinase inhibitor scaffold.

Reagent/MaterialGradeSupplierNotes
This compoundFrom Protocol 1--
Phosphorus Oxychloride (POCl₃)≥99%Sigma-AldrichHighly corrosive. Use with extreme caution.
Pyridine-4-boronic acid≥98%Combi-Blocks-
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsAir-sensitive catalyst.
Sodium Carbonate (Na₂CO₃)AnhydrousSigma-Aldrich-
1,4-DioxaneAnhydrousSigma-AldrichSolvent for Suzuki coupling.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.

Step A: Synthesis of 2-Chloro-1-cyclopropyl-1H-benzo[d]imidazole

  • Reaction Setup: In a flame-dried round-bottom flask under argon, place this compound (871 mg, 5.0 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (5 mL) via syringe.

  • Reaction Conditions: Heat the mixture to reflux (approx. 105 °C) for 4 hours. The solid should dissolve to form a clear solution.

  • Work-up: Cool the reaction to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (100 g) in a beaker with vigorous stirring in a fume hood.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude 2-chloro intermediate, which can often be used in the next step without further purification.

Step B: Suzuki Coupling to Form the Final Compound

  • Reaction Setup: To a flask, add the crude 2-Chloro-1-cyclopropyl-1H-benzo[d]imidazole (~5.0 mmol), pyridine-4-boronic acid (737 mg, 6.0 mmol, 1.2 equiv.), and sodium carbonate (1.59 g, 15.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (40 mL) and water (10 mL). Bubble argon through the solution for 15 minutes to degas. Add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 0.05 equiv.).

  • Reaction Conditions: Heat the mixture to 90 °C and stir for 12 hours under argon.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to yield the final inhibitor scaffold.

Biological Context: Targeting the ALK Signaling Pathway

Many kinase inhibitors featuring complex heterocyclic systems, such as the one described, are designed to target specific oncogenic drivers. A relevant example is the Anaplastic Lymphoma Kinase (ALK) signaling pathway, which, when constitutively activated by genetic rearrangements (e.g., EML4-ALK), drives the proliferation of certain non-small cell lung cancers (NSCLC).[13][14]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 ATP-dependent Phosphorylation PI3K PI3K EML4_ALK->PI3K ATP-dependent Phosphorylation RAS RAS EML4_ALK->RAS ATP-dependent Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->EML4_ALK Blocks ATP Binding

Caption: Simplified ALK signaling pathway inhibited by a targeted inhibitor.

An inhibitor synthesized using the benzimidazolone scaffold would occupy the ATP-binding site of the ALK kinase domain. The benzimidazolone core would interact with the hinge region, while the pyridine moiety could extend into a solvent-exposed region, and the N-cyclopropyl group would provide a stable, rigid anchor, contributing to a high-affinity interaction that blocks downstream signaling and inhibits tumor cell growth.[15]

Conclusion

The this compound scaffold is a high-value intermediate for the synthesis of sophisticated kinase inhibitors. Its synthesis via a robust Ullmann condensation is scalable and efficient. The inherent properties conferred by the N-cyclopropyl group—namely metabolic stability and conformational rigidity—address key challenges in modern drug discovery. The protocols and rationale provided herein offer a solid foundation for researchers to utilize this building block in the design and synthesis of novel, targeted therapeutics.

References

Application Notes and Protocol: In Vitro Characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one as a Potential URAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting Urate Transporter 1 (URAT1)

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful and debilitating inflammatory arthritis.[1] A critical regulator of serum uric acid levels is the Urate Transporter 1 (URAT1), a protein encoded by the SLC22A12 gene.[2][3] Predominantly expressed on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered urate from the kidneys back into the bloodstream.[1][4] Consequently, the inhibition of URAT1 presents a highly effective therapeutic strategy for increasing uric acid excretion and managing hyperuricemia and gout.[1][2]

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] Given this precedent, novel benzimidazole derivatives, such as 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, are compounds of significant interest for screening as potential URAT1 inhibitors. This document provides a detailed, field-proven protocol for determining the in vitro inhibitory activity of this compound against human URAT1 (hURAT1) using a robust, fluorescence-based cell assay. This method offers a safer and more efficient alternative to traditional radiolabeled uric acid uptake assays.[7]

Principle of the Assay

This protocol employs a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the human URAT1 transporter. The assay measures the uptake of a fluorescent substrate, 6-carboxyfluorescein (6-CFL), which has been identified as a substrate for URAT1.[7] In the presence of a URAT1 inhibitor like this compound, the transport of 6-CFL into the cells is competitively blocked. The resulting decrease in intracellular fluorescence, measured using a plate reader, is directly proportional to the inhibitory potency of the test compound. This allows for the determination of a half-maximal inhibitory concentration (IC₅₀), a key parameter for characterizing the compound's efficacy.

Signaling Pathway and Experimental Logic

The diagram below illustrates the central role of URAT1 in renal urate reabsorption and the mechanism by which an inhibitor, such as the test compound, can block this process. The experimental workflow for the in vitro assay is also depicted, showing the key steps from cell preparation to data analysis.

G cluster_0 Cellular Mechanism of URAT1 Inhibition cluster_1 Experimental Assay Workflow Lumen Renal Proximal Tubule Lumen (Urine) Cell Proximal Tubule Epithelial Cell Lumen->Cell Reabsorption Blood Bloodstream Cell->Blood Efflux GLUT9 GLUT9 Cell->GLUT9 Uric Acid Urate_Lumen Uric Acid URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Uptake Anion Anion (e.g., Lactate) Anion->URAT1 Exchange Test_Compound 1-Cyclopropyl-1H-benzo [d]imidazol-2(3H)-one Test_Compound->URAT1 Inhibition URAT1->Cell GLUT9->Blood Start Seed hURAT1-HEK293 & Mock-HEK293 Cells PreIncubate Pre-incubate with Test Compound Start->PreIncubate AddSubstrate Add Fluorescent Substrate (6-Carboxyfluorescein) PreIncubate->AddSubstrate Incubate Incubate for Uptake AddSubstrate->Incubate Wash Wash to Remove Extracellular Substrate Incubate->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Intracellular Fluorescence Lyse->Measure Analyze Calculate % Inhibition & Determine IC₅₀ Measure->Analyze

Caption: Mechanism of URAT1 and workflow for the inhibition assay.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)Storage
hURAT1-HEK293 Stable Cell LineATCC / In-houseN/ALiquid Nitrogen
Mock-Transfected HEK293 CellsATCC / In-houseN/ALiquid Nitrogen
DMEM, High GlucoseGibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Geneticin (G418 Sulfate)Gibco101310354°C
This compoundSigma-AldrichATEH0DDC432DRoom Temp
Benzbromarone (Positive Control)Sigma-AldrichB5775Room Temp
6-Carboxyfluorescein (6-CFL)Sigma-Aldrich21877Room Temp
Hanks' Balanced Salt Solution (HBSS)Gibco140250924°C
ProbenecidSigma-AldrichP8761Room Temp
DMSO, AnhydrousSigma-Aldrich276855Room Temp
96-well Black, Clear-Bottom PlatesCorning3603Room Temp
Cell Lysis Buffer (e.g., RIPA)Cell Signaling98064°C
BCA Protein Assay KitThermo Fisher23225Room Temp

Detailed Experimental Protocol

Part 1: Cell Culture and Maintenance
  • Cell Line Maintenance : Culture both the hURAT1-HEK293 and mock-transfected HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin (G418) to maintain selection pressure for the URAT1-expressing plasmid.[2]

  • Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing : Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can affect transporter expression and cell health.

Part 2: Assay Plate Preparation
  • Cell Seeding : 24 hours prior to the assay, seed the hURAT1-HEK293 and mock-transfected cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium (without Geneticin).

    • Expert Insight: Seeding density is critical. Too few cells will yield a low signal, while too many can lead to contact inhibition and altered transporter activity. An overnight incubation should result in a uniform, ~90% confluent monolayer.

Part 3: Compound and Reagent Preparation
  • Stock Solutions : Prepare a 10 mM stock solution of this compound and the positive control, Benzbromarone, in 100% DMSO.

  • Serial Dilutions : Perform a serial dilution of the test compound and positive control in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). This will be used to generate a dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced toxicity.

  • Substrate Solution : Prepare a 2X working solution of 6-carboxyfluorescein (e.g., 50 µM) in pre-warmed (37°C) HBSS.

    • Causality Note: The final concentration of 6-CFL should be near its Michaelis-Menten constant (Km) for URAT1 to ensure the assay is sensitive to competitive inhibition.[7]

Part 4: URAT1 Inhibition Assay Execution
  • Medium Removal : Gently aspirate the culture medium from all wells.

  • Cell Washing : Wash the cell monolayers twice with 200 µL of pre-warmed (37°C) HBSS to remove any residual media components that could interfere with the assay.

  • Pre-incubation with Compounds :

    • Add 100 µL of HBSS containing the desired final concentration of the test compound or controls to the appropriate wells.

    • For 'Vehicle Control' wells (representing 0% inhibition), add HBSS with the same final concentration of DMSO.

    • For 'Background Control' wells, use the mock-transfected cells and add the vehicle.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the compounds to permeate the cell membrane and interact with the transporter.[8]

  • Initiate Uptake : Initiate the transport reaction by adding 100 µL of the 2X 6-CFL working solution to each well (final volume will be 200 µL).

  • Uptake Incubation : Immediately incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

    • Self-Validation: The optimal incubation time should be determined in preliminary experiments to ensure the uptake is within the linear range and has not reached saturation.[7]

  • Terminate Uptake : Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold HBSS containing 1 mM Probenecid.

    • Expert Insight: Probenecid is a general organic anion transporter inhibitor. Its inclusion in the wash buffer prevents the efflux of the fluorescent substrate from the cells during the washing steps, thereby preserving the signal.

  • Cell Lysis : Add 100 µL of cell lysis buffer to each well and incubate on a plate shaker for 10 minutes at room temperature to ensure complete lysis.

  • Fluorescence Measurement : Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., Ex: 494 nm, Em: 521 nm).

Data Analysis and Interpretation

  • Background Subtraction : Subtract the average fluorescence signal from the mock-transfected cells (background) from the fluorescence signal of all wells with hURAT1-expressing cells. This isolates the URAT1-specific uptake.

  • Calculate Percent Inhibition : The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = 100 * ( 1 - [ (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background) ] )

  • IC₅₀ Determination : Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

Expected Results and Data Presentation

The inhibitory potency of this compound against hURAT1 can be summarized and compared to known inhibitors.

CompoundIC₅₀ (µM)
Benzbromarone (Positive Control)0.44[8]
Lesinurad (Reference Compound)7.18[2]
This compound To be determined

Note: The IC₅₀ values for reference compounds are literature-based and may vary slightly depending on specific assay conditions.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the generated data, the following controls must be included in every assay plate:

  • Positive Control (e.g., Benzbromarone): Confirms that the assay system can detect inhibition. The calculated IC₅₀ should fall within an acceptable historical range.

  • Vehicle Control (e.g., 0.5% DMSO): Represents 0% inhibition and is used as the reference for maximum transporter activity.

  • Mock-Transfected Cells: Essential for quantifying and subtracting non-specific substrate uptake or binding, ensuring the measured signal is specific to hURAT1 activity.[2][8]

By adhering to this detailed protocol, researchers in drug development can confidently and accurately assess the potential of this compound and other novel compounds as inhibitors of the URAT1 transporter, a critical step in the discovery of new therapies for hyperuricemia and gout.

References

Application Note: A Practical Guide to Assessing Benzimidazolone Cytotoxicity using MTT and MTS Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for assessing the cytotoxic effects of benzimidazolone-based compounds using the widely adopted MTT and MTS tetrazolium reduction assays. Designed for researchers in drug discovery and oncology, this document moves beyond a simple recitation of steps to explain the critical scientific principles, potential compound-specific interferences, and data validation strategies essential for generating robust and reproducible results. We present detailed, step-by-step protocols for both MTT and MTS assays, methods for data analysis including IC50 determination, and a crucial troubleshooting guide. Particular emphasis is placed on establishing a self-validating experimental design through the rigorous use of controls, a necessity when screening novel chemical entities like benzimidazolones.

Introduction: The Need for Reliable Cytotoxicity Screening

Benzimidazolone and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a privileged scaffold in medicinal chemistry.[1][2] Their structural similarity to natural nucleotides allows them to interact with various biopolymers, leading to a wide spectrum of biological activities, including potential anticancer properties.[1][2] A critical first step in evaluating these novel agents is to quantify their cytotoxic effect—the ability to kill or inhibit the proliferation of cancer cells.

Cell viability assays are fundamental tools for this purpose. Among the most common methods are the MTT and MTS assays, which are colorimetric assays that measure the metabolic activity of a cell population.[3][4] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce a tetrazolium salt to a colored formazan product.[5] The intensity of this color is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[4][6] While both assays rely on this principle, they differ in the properties of the final formazan product, which dictates key variations in their protocols.

This application note will provide researchers with the expertise to confidently select and execute the appropriate assay for their benzimidazolone compounds.

Principle of the Assays: MTT vs. MTS

The core of both assays is the enzymatic reduction of a tetrazolium salt by NAD(P)H-dependent oxidoreductases, primarily located in the mitochondria.[7] This activity is considered a reliable proxy for the overall metabolic function and, therefore, the viability of the cell population.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, positively charged salt readily enters viable eukaryotic cells.[9][10] Inside the cell, mitochondrial reductases cleave the tetrazolium ring to form a purple, water-insoluble formazan product.[5][7] Consequently, a solubilization step, typically using dimethyl sulfoxide (DMSO) or an SDS-based solution, is required to dissolve these crystals before the absorbance can be measured.[11][12]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): In contrast, MTS is a negatively charged salt that does not easily penetrate the cell membrane.[7][9] It is used in combination with an intermediate electron acceptor, such as phenazine methosulfate (PMS), which can enter cells, become reduced, and then exit to convert the extracellular MTS into a water-soluble formazan product.[7][9] This eliminates the need for a solubilization step, simplifying the workflow.[13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1.0, width=8, height=3] node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Biochemical mechanism of MTT vs. MTS assays."

Special Considerations for Benzimidazolone Compounds

When testing novel compounds, one cannot assume they are inert beyond their intended biological target. Benzimidazolone scaffolds can, in some cases, possess chemical properties that interfere with the assay chemistry, leading to erroneous results.[11]

  • Compound Color: Many organic molecules, including some benzimidazoles, are colored.[14] If the compound's absorbance spectrum overlaps with that of the formazan product (approx. 570 nm for MTT, 490 nm for MTS), it will artificially inflate the absorbance reading, masking true cytotoxicity.[14][15]

  • Redox Properties: Compounds that have inherent reducing or oxidizing properties can directly reduce the tetrazolium salt or interfere with the mitochondrial enzymes, respectively.[11] This can lead to false-positive (apparent high viability) or false-negative results.

  • Photosensitivity: Certain complex heterocyclic compounds can act as photosensitizers, degrading the formazan product upon exposure to light.[16] This would lead to an underestimation of cell viability.

The solution to these potential issues lies in a robust experimental design incorporating proper controls.

Experimental Design and Controls

A self-validating protocol is essential for trustworthy data. The following controls must be included in every 96-well plate to ensure data integrity.

Control TypeComponentsPurpose
Untreated Cells Cells + Culture MediumRepresents 100% cell viability. Establishes the baseline for maximum metabolic activity.
Vehicle Control Cells + Medium + Compound Solvent (e.g., DMSO)Accounts for any cytotoxic effects of the solvent used to dissolve the benzimidazolone. This is the primary reference for calculating % viability.[17]
Positive Control Cells + Medium + Known Cytotoxic Agent (e.g., Doxorubicin)Confirms that the cell line and assay system are responsive to cytotoxic stimuli.[18]
Medium Blank Culture Medium Only (No Cells)Measures the background absorbance of the medium and assay reagents. This value is subtracted from all other readings.[19]
Compound Blank Medium + Compound (No Cells)CRITICAL for benzimidazolones. Measures the intrinsic absorbance of the test compound at the assay wavelength and checks for direct reduction of MTT/MTS.[11]

dot graph G { layout=dot; rankdir=TB; splines=true; node [style="rounded,filled", shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General experimental workflow for MTT/MTS assays."

Detailed Experimental Protocols

These protocols are optimized for adherent cells in a 96-well plate format. All steps should be performed in a sterile cell culture hood.

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., A549, MCF-7)[20]

  • Culture Medium: As recommended for the cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT Solution: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store at -20°C, protected from light.

    • MTS Reagent: Commercially available premixed solution (e.g., CellTiter 96® AQueous One Solution).

    • Solubilization Solution (for MTT): 100% DMSO or 10% SDS in 0.01 M HCl.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader with appropriate filters (570 nm for MTT, 490 nm for MTS)

    • Sterile 96-well flat-bottom cell culture plates

    • Multichannel pipette

Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Preparation: Harvest a sub-confluent flask of cells using trypsin. Neutralize, centrifuge, and resuspend the cell pellet in fresh culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well). This must be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay.[21]

  • Plate Cells: Pipette 100 µL of the cell suspension into each well of a 96-well plate, excluding the "Medium Blank" and "Compound Blank" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

Day 2: Compound Treatment

  • Compound Preparation: Prepare a stock solution of your benzimidazolone compound in a suitable solvent (e.g., DMSO).[22] Create a serial dilution series in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should ideally be ≤0.5% to avoid solvent toxicity.[17]

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate medium containing the test compounds, vehicle control, or positive control to the designated wells. Add 100 µL of medium with and without the highest compound concentration to the "Compound Blank" and "Medium Blank" wells, respectively.

  • Incubation: Return the plate to the incubator for the desired exposure period (commonly 24, 48, or 72 hours).[20]

Day 3/4/5: Viability Measurement

Protocol A: MTT Assay

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[9] The final concentration will be 0.5 mg/mL.

  • Incubate: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan precipitate.

  • Solubilize Formazan: Carefully aspirate all 110 µL of the medium/MTT mixture from each well without disturbing the formazan crystals.

  • Add Solvent: Add 100-150 µL of DMSO to each well.[12]

  • Shake: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization of the crystals.[7]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[5]

Protocol B: MTS Assay

  • Add MTS Reagent: Add 20 µL of the premixed MTS reagent directly to each well (containing 100 µL of medium).[7][9]

  • Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.[7][23] No solubilization step is needed.

Data Analysis and Interpretation

Raw Data Processing
  • Background Subtraction: Calculate the average absorbance of the "Medium Blank" wells. Subtract this value from the absorbance reading of all other wells.

  • Compound Interference Check: Examine the absorbance of the "Compound Blank" wells. If this value is significant (e.g., >10% of the vehicle control), it indicates interference. This background from the compound must be subtracted from the corresponding treated-cell wells.

Calculating Percent Viability

The percent viability for each compound concentration is calculated relative to the vehicle-treated cells (which represent 100% viability).

% Viability = ( (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ) * 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the log of the compound concentration (X-axis).[24][25]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response model (variable slope) or a four-parameter logistic function.[24][26]

  • Calculate IC50: The software will calculate the IC50 value from the fitted curve.[25][27] A lower IC50 value indicates a more potent compound.[25]

Sample Data Presentation
Compound Conc. (µM)Log(Conc.)Avg. Absorbance (OD 570)Corrected Absorbance% Viability
Medium Blank N/A0.0520.000N/A
Vehicle (0) N/A1.1521.100100.0%
0.1 -1.01.0981.04695.1%
1 0.00.9020.85077.3%
10 1.00.6270.57552.3%
50 1.70.2310.17916.3%
100 2.00.1100.0585.3%

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Absorbance Signal - Insufficient cell number.- Short incubation time with MTT/MTS.- Cells are not healthy.- Optimize cell seeding density in a preliminary experiment.[21]- Increase incubation time (up to 4 hours).- Check cell morphology and viability before seeding.
High Variability Between Replicates - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.- Ensure the cell suspension is homogenous before and during plating.[11]- Calibrate pipettes regularly.- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS to maintain humidity.[11]
Viability >100% at Low Doses - Compound stimulates cell proliferation (hormesis).- Compound interferes with assay (e.g., reduces MTT).- This may be a real biological effect.- Check the "Compound Blank" control. If the compound reduces MTT/MTS directly, the assay may be unsuitable. Consider an alternative like an ATP-based assay (e.g., CellTiter-Glo®).[13]
Incomplete Formazan Solubilization (MTT) - Insufficient solvent volume.- Inadequate shaking.- Ensure crystals are fully dissolved by microscopic inspection before reading.[11]- Increase shaking time or use a multi-channel pipette to mix each well.

Conclusion

The MTT and MTS assays are powerful, high-throughput methods for assessing the cytotoxicity of novel benzimidazolone compounds. Their successful application, however, hinges on a deep understanding of their biochemical principles and potential limitations. By implementing a rigorous experimental design with comprehensive controls—especially the compound-only blank—researchers can mitigate interferences and generate reliable, publication-quality data. This guide provides the necessary framework for scientists to confidently screen their compounds and advance the development of promising new anticancer therapeutics.

References

The 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazolone Core and the Strategic Role of the Cyclopropyl Group

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous clinically approved drugs and biologically active compounds.[1] This heterocyclic system, formed by the fusion of benzene and imidazole rings, possesses a versatile three-dimensional structure that allows for diverse interactions with various biological targets. Its broad pharmacological significance is attributed to its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] The benzimidazol-2-one core, a key derivative, has demonstrated a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

The strategic incorporation of a cyclopropyl group at the N-1 position of the benzimidazolone ring system has emerged as a powerful tactic in drug design. The cyclopropyl moiety is far more than a simple alkyl substituent; its unique electronic and conformational properties impart significant advantages. This small, rigid ring can enhance metabolic stability by protecting the adjacent nitrogen from oxidative metabolism, lock the molecule into a bioactive conformation to improve binding potency, and provide a vector for exploring hydrophobic pockets within a target protein.[2][3] This application note will delve into the synthesis and multifaceted applications of the 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one core, highlighting its role in the development of novel therapeutic agents.

Synthetic Strategies for this compound and Derivatives

The synthesis of the this compound scaffold can be approached through two primary routes: construction of the benzimidazolone ring followed by N-cyclopropylation, or the use of an N-cyclopropyl-o-phenylenediamine precursor.

General Synthetic Workflow

Synthetic Workflow cluster_0 Route A: Post-Cyclization N-Cyclopropylation cluster_1 Route B: Pre-Cyclization N-Cyclopropylation A1 o-Phenylenediamine A3 1H-benzo[d]imidazol-2(3H)-one A1->A3 A2 Carbonyl Source (e.g., Urea, CDI) A2->A3 A5 This compound A3->A5 A4 Cyclopropyl Bromide A4->A5 B1 o-Phenylenediamine B3 N-Cyclopropyl-o-phenylenediamine B1->B3 B2 Cyclopropylation B2->B3 B5 This compound B3->B5 B4 Carbonyl Source B4->B5

Caption: General synthetic routes to this compound.

A key step in the synthesis is the N-cyclopropylation reaction. While various N-alkylation methods are known, the introduction of the sterically demanding cyclopropyl group often requires specific catalytic systems. Copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are powerful methods for forming C-N bonds and can be adapted for this purpose.

Protocol 1: Synthesis of this compound via Copper-Catalyzed N-Cyclopropylation

This protocol is a representative procedure based on Ullmann-type coupling reactions for the N-arylation/alkylation of heterocycles.

Materials:

  • 1H-benzo[d]imidazol-2(3H)-one

  • Cyclopropyl bromide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzo[d]imidazol-2(3H)-one (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to dissolve the reagents.

  • To the stirred suspension, add cyclopropyl bromide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Rationale: The copper(I) iodide catalyzes the coupling between the nitrogen of the benzimidazolone and the cyclopropyl bromide. Potassium carbonate acts as a base to deprotonate the benzimidazolone, making it a more potent nucleophile. Anhydrous conditions are crucial to prevent side reactions.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the design of potent and selective inhibitors for various therapeutic targets.

Kinase Inhibitors for Allergic and Inflammatory Diseases

A notable example of a complex molecule containing the 1-cyclopropyl-benzimidazole moiety is AT9283 . This compound is a multi-targeted kinase inhibitor with potent activity against Aurora kinases, JAK2/3, and Spleen Tyrosine Kinase (Syk).[4][5][6] The inhibition of Syk is particularly relevant for the treatment of mast cell-mediated allergic responses.

Syk Signaling Pathway in Mast Cell Activation:

Syk_Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI Lyn Lyn FceRI->Lyn Syk Syk Lyn->Syk LAT LAT Syk->LAT PLCy1 PLCγ1 LAT->PLCy1 MAPK MAPK Pathway PLCy1->MAPK Akt Akt Pathway PLCy1->Akt Degranulation Degranulation (Histamine Release) MAPK->Degranulation Cytokines Cytokine Production Akt->Cytokines AT9283 AT9283 (contains 1-cyclopropyl- benzimidazole moiety) AT9283->Syk

Caption: Simplified Syk signaling pathway in mast cell degranulation and its inhibition.

AT9283 demonstrates that the 1-cyclopropyl-benzimidazole portion of the molecule is a key pharmacophore for engaging the ATP-binding site of kinases like Syk. The cyclopropyl group can orient the molecule within the binding pocket to maximize favorable interactions and contribute to the overall potency and selectivity of the inhibitor.

Inhibitors of Bacterial Quorum Sensing

The 1-cyclopropyl-benzimidazole scaffold has also been successfully employed in the development of inhibitors of the Pseudomonas aeruginosa quorum sensing (QS) receptor PqsR. QS is a cell-to-cell communication system that bacteria use to coordinate virulence gene expression. Inhibiting QS is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

Structure-activity relationship (SAR) studies on a series of 1H-benzo[d]imidazole-based PqsR inhibitors have shown that the N-1 substituent plays a crucial role in determining potency.

Table 1: SAR of N-1 Substituted Benzimidazole PqsR Inhibitors

Compound IDN-1 SubstituentIC₅₀ (µM) in P. aeruginosa PAO1-L
1a -H> 10
1b -CH₃3.2
1c -CH(CH₃)₂0.07
1d -cyclopropyl0.15

Data compiled and adapted from related studies for illustrative purposes.

As shown in Table 1, the introduction of small alkyl and cycloalkyl groups at the N-1 position significantly enhances the inhibitory activity against PqsR. While the isopropyl group (1c) shows slightly higher potency in this example, the cyclopropyl group (1d) also confers potent inhibitory activity. This highlights the importance of the N-1 substituent in occupying a hydrophobic pocket in the PqsR ligand-binding domain. The rigid nature of the cyclopropyl group can be advantageous for optimizing these interactions.

Protocol 2: In Vitro Kinase Inhibition Assay (Syk)

This protocol provides a general framework for evaluating the inhibitory activity of compounds containing the this compound scaffold against a target kinase, such as Syk.

Materials:

  • Recombinant human Syk enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant Syk enzyme, and the test compound at various concentrations. Include wells for a positive control (staurosporine) and a negative control (DMSO vehicle).

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based format where the biotinylated peptide is captured on a streptavidin-coated plate and the phosphorylated product is detected with a specific antibody.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the target kinase. The IC₅₀ value provides a quantitative measure of the compound's potency.

Conclusion

The this compound core is a valuable and versatile scaffold in medicinal chemistry. The strategic inclusion of the cyclopropyl group offers distinct advantages in terms of metabolic stability and conformational rigidity, which can be leveraged to enhance the potency and selectivity of drug candidates. Its successful application in the development of potent kinase inhibitors and quorum sensing modulators underscores its potential in addressing a wide range of therapeutic areas. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological properties, ensures that it will remain a focus of interest for researchers and drug development professionals in the years to come.

References

Application Notes and Protocols for the Synthesis of Topoisomerase Inhibitors from 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential topoisomerase inhibitors using 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one as a key starting material. The protocols outlined below are designed to be adaptable, allowing for the generation of a library of diverse compounds for screening and lead optimization.

Introduction: The Benzimidazole Scaffold and the Significance of the 1-Cyclopropyl Moiety in Topoisomerase Inhibitor Design

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities, including anticancer properties.[1][2] This versatile scaffold is a structural isostere of naturally occurring purines, allowing it to interact with a variety of biological targets.[3] Many benzimidazole-containing compounds exert their anticancer effects by inhibiting topoisomerases, crucial enzymes that regulate DNA topology during replication and transcription.[4][5]

The incorporation of a cyclopropyl group at the N1 position of the benzimidazolone core is a strategic design element. The cyclopropyl ring offers several advantages in drug design, including:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life.[1]

  • Increased Potency and Reduced Off-Target Effects: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target enzyme.[3][6]

  • Improved Physicochemical Properties: The cyclopropyl moiety can favorably modulate properties such as lipophilicity and membrane permeability.[7][8]

This guide details a synthetic strategy to leverage the this compound scaffold to generate a library of potential topoisomerase inhibitors for subsequent biological evaluation.

Synthetic Strategy: From Benzimidazolone to a Versatile Intermediate

The core of our synthetic approach involves the conversion of the relatively inert C2-keto group of this compound into a reactive functional group, enabling the introduction of diverse pharmacophores. A key intermediate in this strategy is the corresponding 2-chloro-1-cyclopropyl-1H-benzo[d]imidazole. This intermediate can then undergo nucleophilic aromatic substitution with a variety of amines, phenols, or thiols to generate a library of candidate compounds.

Synthetic Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagents Building Blocks cluster_products Final Products A This compound B 1-Cyclopropyl-2-chloro-1H-benzo[d]imidazole A->B Chlorination (e.g., POCl3) D Library of Potential Topoisomerase Inhibitors B->D Nucleophilic Substitution C Diverse Nucleophiles (R-NH2, R-OH, R-SH) C->D

Caption: General synthetic workflow for the preparation of topoisomerase inhibitors.

Experimental Protocols

Part 1: Synthesis of 1-Cyclopropyl-2-chloro-1H-benzo[d]imidazole

This protocol describes the conversion of the starting benzimidazolone to the key 2-chloro intermediate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (1.2 eq).

  • Carefully add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 1-Cyclopropyl-2-chloro-1H-benzo[d]imidazole.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of 2-Substituted-1-cyclopropyl-1H-benzo[d]imidazole Derivatives

This general protocol outlines the nucleophilic substitution reaction to generate a library of potential inhibitors.

Materials:

  • 1-Cyclopropyl-2-chloro-1H-benzo[d]imidazole

  • Substituted amine, phenol, or thiol (1.1 eq)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • A suitable solvent (e.g., DMF, DMSO, or acetonitrile)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Cyclopropyl-2-chloro-1H-benzo[d]imidazole (1.0 eq) in the chosen solvent, add the desired nucleophile (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Characterization: Confirm the structure of each synthesized derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Notes: Biological Evaluation of Topoisomerase Inhibitory Activity

The synthesized compounds can be evaluated for their ability to inhibit human topoisomerase I and II using established in vitro assays.[2][4][9]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. Active inhibitors will prevent the conversion of the supercoiled form to the relaxed form.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)

  • Synthesized compounds dissolved in DMSO

  • Camptothecin (positive control)

  • Agarose gel

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and the synthesized compound at various concentrations. Include a positive control (camptothecin) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding human Topoisomerase I to each mixture.

  • Incubate the reactions at 37 °C for 30 minutes.

  • Stop the reaction by adding gel loading buffer containing SDS and proteinase K.

  • Analyze the DNA topology by electrophoresis on an agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Analysis: The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be calculated.

Topoisomerase II Inhibition Assay (Decatenation Assay)

Principle: This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Synthesized compounds dissolved in DMSO

  • Etoposide (positive control)

  • Agarose gel

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Set up reaction mixtures containing assay buffer, kDNA, and the synthesized compound at various concentrations. Include positive (etoposide) and negative (DMSO) controls.

  • Start the reaction by adding human Topoisomerase II.

  • Incubate at 37 °C for 30 minutes.

  • Terminate the reaction with gel loading buffer.

  • Separate the DNA forms by agarose gel electrophoresis.

  • Stain and visualize the gel.

Data Analysis: Inhibition is observed as the persistence of the catenated kDNA at the origin of the gel and a reduction in the decatenated minicircles. IC₅₀ values can be determined.

Mechanism of Action: Topoisomerase Poisoning

Many effective topoisomerase inhibitors act as "poisons." They stabilize the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death.[5]

TopoisomeraseInhibition cluster_normal Normal Topoisomerase Activity cluster_inhibited Inhibition by a Topoisomerase Poison A Topoisomerase + DNA B Cleavage Complex (Enzyme covalently bound to DNA) A->B DNA Cleavage C DNA Religation and Enzyme Dissociation B->C Religation D Topoisomerase + DNA E Stabilized Cleavage Complex D->E DNA Cleavage F DNA Strand Breaks & Apoptosis E->F Replication Fork Collision G Inhibitor G->E Binding and Stabilization

Caption: Mechanism of action of a topoisomerase poison.

Data Presentation

The results of the biological assays should be summarized in a clear and concise format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Topoisomerase Inhibitory Activity of Synthesized Compounds

Compound IDR-Group on BenzimidazoleTopo I IC₅₀ (µM)Topo II IC₅₀ (µM)
1a 4-Methoxyphenylamino15.2> 100
1b 3,4-Dichlorophenylamino5.825.4
1c Piperidin-1-yl8.945.1
1d 4-Hydroxyphenyl22.5> 100
Camptothecin -0.5-
Etoposide --1.2

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

The synthetic and biological evaluation protocols detailed in these application notes provide a robust framework for the discovery of novel topoisomerase inhibitors based on the this compound scaffold. By systematically exploring the chemical space around the benzimidazole core, researchers can identify potent and selective compounds with the potential for further development as anticancer therapeutics.

References

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one as a scaffold for TRPC5 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one scaffold for the discovery of novel Transient Receptor Potential Canonical 5 (TRPC5) channel inhibitors.

Introduction: Targeting TRPC5 with a Privileged Scaffold

The Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a non-selective cation channel, has emerged as a compelling therapeutic target for a range of pathologies.[1] Predominantly expressed in the brain and kidneys, its dysregulation is implicated in anxiety disorders, depression, progressive kidney diseases like focal segmental glomerulosclerosis (FSGS), and pain.[2][3][4] TRPC5 activation leads to membrane depolarization and an influx of intracellular Ca²⁺, a critical second messenger that influences diverse cellular processes from cytoskeletal remodeling to gene expression.[5][6] Consequently, the development of potent and selective small-molecule inhibitors of TRPC5 presents a promising avenue for therapeutic intervention.[7][8]

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable drug-like properties and its presence in numerous approved drugs. Specifically, derivatives of this scaffold have been successfully developed as TRPC5 inhibitors, such as AC1903, validating its utility for targeting this ion channel.[9][10][11] This application note focuses on the This compound scaffold, a specific embodiment of this chemical class. The introduction of a cyclopropyl group at the N1 position offers a unique combination of metabolic stability and conformational constraint, providing a robust starting point for the synthesis of novel and selective TRPC5 inhibitors.

This guide provides a comprehensive overview of the TRPC5 signaling pathway, detailed protocols for the synthesis and biological evaluation of inhibitor candidates derived from this scaffold, and a framework for data interpretation, empowering researchers to accelerate their drug discovery efforts.

Section 1: The TRPC5 Channel - Mechanism and Pathophysiological Relevance

Understanding the activation and downstream effects of TRPC5 is fundamental to designing effective inhibitors. TRPC5 forms homotetrameric channels or can co-assemble with TRPC1 and TRPC4 to form heterotetramers, which can alter its biophysical properties.[12][13]

Mechanisms of TRPC5 Activation

TRPC5 is a polymodal channel, meaning it can be activated by multiple distinct stimuli.[14] The primary activation pathways are coupled to cell surface receptors:

  • Gq/11-Coupled GPCRs: Activation of G protein-coupled receptors (GPCRs) linked to Gq/11 proteins stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). While the precise mechanism is debated, this cascade leads to TRPC5 channel opening.[2][12]

  • Gi/o-Coupled GPCRs: TRPC5 can also be directly activated by the Gαi subunit of heterotrimeric Gi/o proteins, independent of PLC activity.[12][15]

  • Intracellular Calcium: The channel is potentiated by intracellular Ca²⁺, creating a potential positive feedback loop where initial Ca²⁺ entry through TRPC5 enhances its own activity.[16][17]

  • Redox Modulation: Extracellular reducing agents can enhance TRPC5 activity, indicating sensitivity to the cellular redox state.[2][5]

Below is a diagram illustrating the major signaling pathways leading to TRPC5 activation.

Synthetic_Workflow A Step 1: Nitration (4-Fluoronitrobenzene) B Step 2: Nucleophilic Substitution (Cyclopropylamine) A->B C Step 3: Reduction (Nitro to Amine) B->C D Step 4: Cyclization (e.g., with CDI) C->D E Step 5: Diversification (e.g., Suzuki or Buchwald Coupling) D->E F Final Compounds (Derivative Library) E->F Screening_Workflow A Primary Screen: Ca²⁺ Influx Assay B Assess % Inhibition vs Control A->B C Secondary Screen: Patch-Clamp Electrophysiology B->C Active F Inactive Compound B->F Inactive D Determine IC₅₀ & Mechanism C->D G Validated Lead D->G Potent & Selective E Hit Compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges encountered during the synthesis, purification, and characterization of this molecule, ensuring the integrity and success of your experimental work.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a two-step process: first, the formation of the benzimidazolone core, followed by the N-cyclopropylation of this core. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability.

The initial formation of the benzimidazolone ring is commonly achieved by the condensation of o-phenylenediamine with urea or a urea equivalent.[1][2][3] This reaction, while generally robust, can be sensitive to reaction conditions such as temperature and solvent, potentially leading to side products or incomplete conversion. The subsequent N-cyclopropylation is often accomplished via a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination.[4][5][6][7][8] These modern cross-coupling methods, though powerful, are susceptible to catalyst deactivation, ligand effects, and competing side reactions, which can significantly complicate the synthesis.

This guide will address specific issues you may encounter in both stages of this synthesis, providing a logical framework for diagnosing and resolving these problems.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of this compound:

Q1: What is the most common method for synthesizing the benzimidazolone precursor?

A1: The most prevalent and economically viable method is the direct condensation of o-phenylenediamine with urea.[1][2] This reaction is typically performed at elevated temperatures (100-200 °C) in a high-boiling organic solvent such as dichlorobenzene, toluene, or dimethylformamide (DMF).[1][2] The reaction proceeds via the formation of an intermediate phenylurea, which then undergoes intramolecular cyclization with the elimination of ammonia to form the benzimidazolone ring.

Q2: I am seeing a significant amount of a biuret-like side product in my benzimidazolone synthesis. What is causing this and how can I prevent it?

A2: The formation of biuret and other related oligomers of urea can occur at high reaction temperatures.[2] This is particularly problematic as these byproducts can be difficult to remove and may interfere with the subsequent N-cyclopropylation step. To mitigate this, ensure that the reaction temperature is carefully controlled and does not exceed the recommended range. Using a slight excess of o-phenylenediamine relative to urea can also help to drive the desired reaction and minimize urea self-condensation.

Q3: Which is the preferred method for N-cyclopropylation: Ullmann or Buchwald-Hartwig?

A3: Both the Ullmann condensation and the Buchwald-Hartwig amination are effective for this transformation, and the choice often depends on the specific substrate, available reagents, and desired reaction conditions. The Ullmann reaction, which typically employs a copper catalyst, is often more cost-effective but may require harsher reaction conditions.[8][9] The Buchwald-Hartwig amination, a palladium-catalyzed reaction, generally proceeds under milder conditions and exhibits broader functional group tolerance, but the catalyst and ligands can be more expensive.[4][5][6][7]

Q4: My N-cyclopropylation reaction is not going to completion. What are the likely causes?

A4: Incomplete conversion in N-cyclopropylation reactions can stem from several factors. For both Ullmann and Buchwald-Hartwig reactions, catalyst deactivation is a common issue. This can be caused by impurities in the starting materials or solvent, or by exposure to air. Ensuring that your reagents and solvent are of high purity and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) is crucial. Additionally, the choice of base and ligand (for Buchwald-Hartwig) can significantly impact the reaction rate and yield.

Q5: How can I effectively purify the final product, this compound?

A5: Purification of the final product is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is ethanol/water or ethyl acetate/hexanes.[10] If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective. It is important to first remove any residual metal catalyst from the crude product by washing with an appropriate aqueous solution (e.g., aqueous ammonia for copper or a solution of a suitable chelating agent for palladium) before attempting purification.

III. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the synthesis.

Problem 1: Low Yield in Benzimidazolone Formation

Symptoms:

  • Low isolated yield of the benzimidazolone precursor.

  • Presence of unreacted o-phenylenediamine in the crude product (as determined by TLC or NMR).

  • Formation of a significant amount of dark, tarry side products.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Inadequate Reaction Temperature The cyclization of the intermediate phenylurea to the benzimidazolone is thermally driven. Insufficient heat will result in incomplete conversion.Ensure the reaction temperature is maintained within the optimal range of 100-200 °C, depending on the solvent used.[1][2] Monitor the internal reaction temperature closely.
Sub-optimal Solvent Choice The solvent must be able to dissolve the reactants and have a sufficiently high boiling point to drive the reaction to completion.Solvents like dichlorobenzene, DMF, or DMSO are generally effective.[1] If solubility is an issue, consider a solvent with higher polarity.
Decomposition of o-phenylenediamine o-Phenylenediamine is susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of colored impurities and a reduction in yield.Perform the reaction under an inert atmosphere (nitrogen or argon). Use freshly purified o-phenylenediamine if it has been stored for a long time.
Incorrect Stoichiometry An incorrect ratio of o-phenylenediamine to urea can lead to incomplete reaction or the formation of side products.A molar ratio of urea to o-phenylenediamine of 1 to 1.3 is often recommended.[2] Carefully measure and dispense your reagents.
Problem 2: Formation of Impurities during N-Cyclopropylation

Symptoms:

  • Multiple spots on TLC of the crude reaction mixture.

  • Complex NMR spectrum of the crude product, indicating the presence of side products.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Catalyst Decomposition Both palladium and copper catalysts can be sensitive to air and moisture, leading to the formation of inactive species.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use of pre-catalysts can sometimes improve reproducibility.
Side Reactions of the Cyclopropyl Group Under harsh conditions, the cyclopropyl group can be susceptible to ring-opening or other rearrangements.For Ullmann reactions, avoid excessively high temperatures. For Buchwald-Hartwig reactions, careful selection of the ligand can often allow for milder reaction conditions.
Homocoupling of the Aryl Halide (if applicable) In some cross-coupling reactions, the aryl halide can react with itself to form a biaryl byproduct.This is often a sign of poor catalyst performance. Optimizing the ligand, base, and temperature can help to suppress this side reaction.
Reaction with Solvent Some solvents, particularly those with reactive functional groups, can participate in side reactions.Use non-reactive, high-purity solvents such as toluene, dioxane, or DMF.
Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product is difficult to precipitate or crystallize from the reaction mixture.

  • The product remains as an oil even after solvent removal.

  • The product co-elutes with impurities during column chromatography.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Residual Metal Catalyst Traces of palladium or copper can interfere with crystallization and may contaminate the final product.Before purification, wash the crude product with an appropriate aqueous solution to remove the metal catalyst. For copper, an aqueous ammonia solution is effective. For palladium, a wash with a solution of a chelating agent like thiourea can be beneficial.
Presence of High-Boiling Solvent Solvents like DMF or DMSO can be difficult to remove completely and may prevent the product from solidifying.After the reaction is complete, perform an aqueous workup to transfer the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Then, remove the solvent under reduced pressure.
Formation of Isomeric Byproducts In some cases, side reactions can lead to the formation of isomers that are difficult to separate from the desired product.Careful optimization of the reaction conditions (temperature, catalyst, ligand, base) is necessary to improve the selectivity of the reaction. If isomers are still formed, preparative HPLC may be required for separation.
Inappropriate Crystallization Solvent The choice of solvent is critical for successful crystallization.Experiment with different solvent systems for recrystallization. Common choices include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[10] Start with a concentrated solution of the crude product in a good solvent and slowly add a poor solvent until turbidity is observed, then allow the solution to cool slowly.

IV. Experimental Protocols & Workflows

Protocol 1: Synthesis of 1H-Benzo[d]imidazol-2(3H)-one

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and urea (1.1 eq).

  • Solvent Addition: Add a suitable high-boiling solvent such as dichlorobenzene or DMF (approximately 5-10 mL per gram of o-phenylenediamine).[1]

  • Heating: Heat the reaction mixture to 130-150 °C and maintain this temperature for 2-4 hours.[2] Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or a similar solvent.

Protocol 2: N-Cyclopropylation via Buchwald-Hartwig Amination

This protocol is a general guideline and the choice of ligand, base, and catalyst may need to be optimized.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1H-benzo[d]imidazol-2(3H)-one (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq).

  • Reagent Addition: Add cyclopropyl bromide or iodide (1.5 eq) and an anhydrous solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_synthesis Synthesis Issue cluster_purification Purification Issue Low_Yield Low Yield/ Incomplete Reaction Check_Reaction_Parameters Check Reaction Parameters (Temp, Time, Stoich.) Low_Yield->Check_Reaction_Parameters Impurity_Formation Impurity Formation Optimize_Catalyst_System Optimize Catalyst System (Catalyst, Ligand, Base) Impurity_Formation->Optimize_Catalyst_System Difficult_Isolation Difficult Isolation/ Crystallization Purification_Strategy Re-evaluate Purification Strategy Difficult_Isolation->Purification_Strategy Start Problem Encountered Start->Low_Yield Synthesis Start->Impurity_Formation Synthesis Start->Difficult_Isolation Purification Analyze_Starting_Materials Analyze Starting Materials (Purity, Dryness) Check_Reaction_Parameters->Analyze_Starting_Materials End Problem Resolved Analyze_Starting_Materials->End Inert_Atmosphere Ensure Inert Atmosphere Optimize_Catalyst_System->Inert_Atmosphere Inert_Atmosphere->End Aqueous_Wash Perform Aqueous Wash (Remove Metals/Salts) Purification_Strategy->Aqueous_Wash Solvent_Choice Optimize Crystallization Solvent Aqueous_Wash->Solvent_Choice Chromatography Consider Column Chromatography Solvent_Choice->Chromatography Solvent_Choice->End

Caption: A logical workflow for troubleshooting common synthesis and purification issues.

V. Characterization Data

Accurate characterization of the final product is essential to confirm its identity and purity. Below is a table of expected analytical data for this compound.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point 171-172 °C[11] (Note: This is for the parent benzimidazole, the cyclopropyl derivative may have a different melting point)
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons of the benzimidazole core, and the characteristic signals for the cyclopropyl group (methine and methylene protons).[12][13]
¹³C NMR (DMSO-d₆) Resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring.[12][13]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂O.

VI. Safety Considerations

  • o-Phenylenediamine: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Solvents: Many of the solvents used in this synthesis are flammable and/or toxic. Avoid inhalation and contact with skin.

  • Metal Catalysts: Palladium and copper catalysts can be toxic and should be handled with care.

  • High Temperatures: The reactions are often performed at elevated temperatures, posing a risk of burns. Use appropriate heating equipment and take necessary precautions.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

VII. References

  • CN102285924A - Synthesis method of benzimidazolone - Google Patents. (URL: --INVALID-LINK--)

  • US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents. (URL: --INVALID-LINK--)

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. (URL: --INVALID-LINK--)

  • Buchwald–Hartwig amination - Grokipedia. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: --INVALID-LINK--)

  • Buchwald–Hartwig amination - Wikipedia. (URL: --INVALID-LINK--)

  • To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware. (URL: --INVALID-LINK--)

  • The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation. (URL: --INVALID-LINK--)

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections | Journal of Medicinal Chemistry - ACS Publications. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - MDPI. (URL: --INVALID-LINK--)

  • The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1- cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide - ResearchGate. (URL: --INVALID-LINK--)

  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. (URL: --INVALID-LINK--)

  • On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - RSC Publishing. (URL: --INVALID-LINK--)

  • Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling - PMC - NIH. (URL: --INVALID-LINK--)

  • Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one - Organic Syntheses. (URL: --INVALID-LINK--)

References

Technical Support Center: Optimizing N-Cyclopropyl Benzimidazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl benzimidazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation. The benzimidazole core is a privileged scaffold in medicinal chemistry, and the N-cyclopropyl moiety often imparts desirable pharmacokinetic properties.[1][2] This resource will help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.

Introduction to Synthetic Strategies

The formation of the N-cyclopropyl bond on the benzimidazolone core is typically achieved through cross-coupling reactions. The two most prevalent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.[3][4][5][6] Both methods have their advantages and are suited to different substrate scopes and laboratory settings.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-nitrogen bonds.[3][4] It is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann coupling.[4]

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann coupling is a cost-effective alternative for N-arylation.[5][6] Modern modifications have improved its scope and reduced the harshness of the reaction conditions.

This guide will focus on troubleshooting and optimizing both of these synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-cyclopropyl benzimidazolone.

Issue 1: Low to No Product Formation

Possible Causes & Solutions

  • Inactive Catalyst:

    • Palladium (Buchwald-Hartwig): The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. Ensure your palladium source is of high quality and that the reaction conditions are suitable for its reduction. The choice of phosphine ligand is critical for stabilizing the Pd(0) complex and facilitating the catalytic cycle.[7] Sterically hindered and electron-rich ligands like XPhos or tBuBrettPhos are often effective.[8]

    • Copper (Ullmann): The active catalyst is typically a Cu(I) species.[6] If starting with a Cu(II) salt, an in situ reduction may be necessary. The presence of a suitable ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly enhance catalyst activity.[9][10]

  • Poor Reagent Quality:

    • Benzimidazolone: Ensure the starting benzimidazolone is pure and dry. Impurities can poison the catalyst.

    • Cyclopropylating Agent: For Buchwald-Hartwig, cyclopropylamine is a common reagent. For Ullmann-type reactions or Chan-Lam coupling, cyclopropylboronic acid might be used.[11][12] Verify the purity and integrity of these reagents.

    • Solvent: Anhydrous solvents are crucial for many cross-coupling reactions, as water can lead to catalyst deactivation and unwanted side reactions.[13] Ensure solvents are freshly dried and distilled.

  • Suboptimal Reaction Conditions:

    • Temperature: Cross-coupling reactions are often sensitive to temperature. If you observe no reaction, a gradual increase in temperature may be necessary. Conversely, if decomposition is observed, the temperature should be lowered.[13]

    • Base: The choice and strength of the base are critical. For Buchwald-Hartwig, common bases include sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃). For Ullmann reactions, K₂CO₃ or cesium carbonate (Cs₂CO₃) are frequently used.[14] The base must be strong enough to deprotonate the benzimidazolone but not so strong as to cause decomposition of the reactants or products.

Issue 2: Formation of Significant Side Products

Possible Causes & Solutions

  • Homocoupling of the Cyclopropylating Agent: This can be an issue in copper-catalyzed reactions. Optimizing the catalyst-to-ligand ratio and reaction temperature can minimize this side reaction.

  • Decomposition of Starting Material or Product: Benzimidazolone derivatives can be sensitive to harsh conditions.[13] If you observe decomposition (e.g., by TLC or LC-MS analysis), consider lowering the reaction temperature, using a milder base, or decreasing the reaction time.

  • Competing N-Arylation (if applicable): If the benzimidazolone has other reactive nitrogen atoms, you may see a mixture of products. Protecting groups may be necessary to ensure regioselectivity.[11]

Issue 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Residual Catalyst: Palladium and copper catalysts can be difficult to remove completely.

    • Palladium: Treatment with a scavenger resin or washing with an aqueous solution of a chelating agent like thiourea can help remove residual palladium.

    • Copper: Acidic washes (e.g., dilute HCl or NH₄Cl) can often remove copper salts.

  • Co-elution with Starting Materials or Side Products: If the product has a similar polarity to the starting materials or byproducts, chromatographic separation can be challenging.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[15]

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Using a different stationary phase (e.g., alumina instead of silica gel) might also be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which method is better for my synthesis: Buchwald-Hartwig or Ullmann?

A1: The choice depends on several factors. The Buchwald-Hartwig amination generally offers a broader substrate scope and milder conditions, but the palladium catalysts and specialized phosphine ligands can be expensive.[3][4] The Ullmann reaction is more cost-effective, using copper catalysts, but may require higher temperatures and longer reaction times.[5][6] For initial explorations on a small scale, the reliability of the Buchwald-Hartwig method is often preferred. For large-scale synthesis where cost is a major factor, optimizing an Ullmann protocol can be advantageous.

Q2: My reaction is very sensitive to air and moisture. How can I improve my technique?

A2: Many cross-coupling reactions require an inert atmosphere to prevent catalyst oxidation and side reactions.[13] Use standard Schlenk line or glovebox techniques. Ensure all glassware is oven-dried or flame-dried before use. Solvents should be rigorously dried and degassed. A simple method for degassing is to bubble a stream of nitrogen or argon through the solvent for 30 minutes.

Q3: How do I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. TLC is a quick and easy way to get a qualitative assessment of the reaction's progress. LC-MS provides more detailed information, including the masses of the components in the reaction mixture, which can help identify the product and any side products.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave synthesis can often significantly reduce reaction times for both Buchwald-Hartwig and Ullmann couplings.[16][17] It is an excellent tool for rapid reaction screening and optimization. However, direct translation from conventional heating to microwave conditions may require some optimization of temperature and time.

Optimized Experimental Protocols

Protocol 1: N-Cyclopropylation of Benzimidazolone via Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substituted benzimidazolones.

Materials:

  • Benzimidazolone

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add benzimidazolone (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add cyclopropylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Cyclopropylation of Benzimidazolone via Ullmann Condensation

This protocol provides a more classical approach and may be more cost-effective for larger scales.

Materials:

  • Benzimidazolone

  • Cyclopropyl bromide or iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add benzimidazolone (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF.

  • Add cyclopropyl bromide or iodide (1.5 eq).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂)Copper-based (e.g., CuI)
Ligand Phosphine-based (e.g., XPhos)Amino acids, phenanthrolines
Base Strong, non-nucleophilic (e.g., NaOtBu)Inorganic (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO)
Temperature 80-120 °C100-160 °C
Advantages High yield, broad scope, mild conditionsLow cost, readily available reagents
Disadvantages Expensive catalyst/ligandHarsher conditions, potential for side reactions

Visualizing the Workflow

General Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product check_catalyst Verify Catalyst Activity start->check_catalyst check_reagents Assess Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_catalyst Inactive Catalyst? check_catalyst->sub_catalyst sub_reagents Impure Reagents? check_reagents->sub_reagents sub_conditions Suboptimal Conditions? check_conditions->sub_conditions optimize Systematically Optimize Parameters sub_catalyst->check_reagents No replace_catalyst Replace Catalyst/Ligand sub_catalyst->replace_catalyst Yes sub_reagents->check_conditions No purify_reagents Purify/Dry Reagents & Solvents sub_reagents->purify_reagents Yes sub_conditions->optimize No adjust_conditions Adjust Temp/Base/Time sub_conditions->adjust_conditions Yes replace_catalyst->optimize purify_reagents->optimize adjust_conditions->optimize

Caption: Troubleshooting logic for low-yield reactions.

Synthetic Strategy Decision Tree

StrategyDecision start Select Synthesis Strategy scale Scale of Synthesis? start->scale budget Budget Constraints? scale->budget Large Scale buchwald Buchwald-Hartwig Amination scale->buchwald Small Scale / R&D budget->buchwald Low ullmann Ullmann Condensation budget->ullmann High

Caption: Decision tree for selecting a synthetic method.

References

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important benzimidazolone derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and robust method involves a two-step process:

  • Urea Formation: Reaction of o-phenylenediamine with a cyclopropyl isocyanate equivalent to form the key intermediate, 1-(2-aminophenyl)-3-cyclopropylurea.

  • Cyclization: Intramolecular cyclization of the urea intermediate to yield the final benzimidazolone product. This cyclization can be achieved through thermal means or with acid/base catalysis.

This approach offers good overall yields and utilizes readily available starting materials.[1]

Q2: My final product is a mixture of two closely-related compounds, and the yield of the desired product is low. What could be the issue?

A common pitfall is the formation of a regioisomeric urea during the first step, especially if you start with cyclopropylamine and a carbonylating agent to generate the isocyanate in situ. If the reaction conditions are not carefully controlled, the cyclopropylamine can react with the intermediate to form a symmetrical disubstituted urea, which will not cyclize to the desired product.

Troubleshooting Protocol:

  • Isocyanate Quality: Ensure you are using a high-purity cyclopropyl isocyanate. If generating it in situ, optimize the reaction conditions to favor the formation of the desired unsymmetrical urea.

  • Reaction Stoichiometry: Use a slight excess of o-phenylenediamine to ensure the complete consumption of the isocyanate.

  • Reaction Temperature: Maintain a low to moderate temperature during the urea formation step to minimize side reactions.

Q3: I'm observing an incomplete reaction during the cyclization of 1-(2-aminophenyl)-3-cyclopropylurea. How can I drive the reaction to completion?

Incomplete cyclization is a frequent issue, leading to contamination of your final product with the starting urea.

Troubleshooting Protocol:

  • Thermal Cyclization:

    • Temperature and Time: Ensure you are reaching a sufficiently high temperature (typically >180 °C) for an adequate duration. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Solvent: High-boiling point solvents like diphenyl ether or Dowtherm A can be used to achieve the necessary temperature.

  • Acid-Catalyzed Cyclization:

    • Acid Choice: A strong acid catalyst like hydrochloric acid or p-toluenesulfonic acid can be effective.

    • Water Removal: The cyclization reaction releases a molecule of ammonia. Removing it from the reaction mixture can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with ammonia, or by conducting the reaction under a stream of inert gas.

  • Base-Catalyzed Cyclization:

    • Strong bases like potassium hydroxide in a solvent such as DMSO can promote intramolecular N-arylation to form the benzimidazolone.

Q4: My NMR spectrum shows unexpected signals that I can't attribute to the starting material or product. What are the likely side products?

Several side reactions can occur, leading to various impurities. The table below summarizes the most common ones.

Impurity NameStructureFormation Mechanism
1,3-Dicyclopropylurea(C₃H₅NH)₂COReaction of cyclopropyl isocyanate with cyclopropylamine (if present as an impurity or formed in situ).
BenzimidazoleC₇H₆N₂Formed if a C1 source other than the urea carbonyl is present, or through a side reaction with formic acid or other single-carbon impurities.[2]
2-AminobenzimidazoleC₇H₇N₃Can form from the reaction of o-phenylenediamine with cyanates, which can be present as impurities in urea or formed under certain conditions.
Ring-Opened Productse.g., N-(2-aminophenyl) acrylamide derivativesUnder harsh acidic conditions, the strained cyclopropyl ring can be susceptible to nucleophilic attack and ring-opening.

Troubleshooting Protocol:

  • Starting Material Purity: Use highly pure o-phenylenediamine and cyclopropyl isocyanate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Reaction Conditions: Avoid excessively harsh acidic or basic conditions that could lead to degradation of the starting materials or product.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-aminophenyl)-3-cyclopropylurea
  • To a stirred solution of o-phenylenediamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add cyclopropyl isocyanate (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the cyclopropyl isocyanate is consumed.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 1-(2-aminophenyl)-3-cyclopropylurea as a solid.

Protocol 2: Synthesis of this compound (Thermal Cyclization)
  • Place 1-(2-aminophenyl)-3-cyclopropylurea in a round-bottom flask equipped with a reflux condenser.

  • Heat the solid to 200-220 °C under a nitrogen atmosphere.

  • Maintain this temperature for 2-4 hours. The reaction mixture will melt and then re-solidify.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizing the Synthesis and Impurity Formation

Main Synthetic Pathway

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization OPD o-Phenylenediamine Urea 1-(2-aminophenyl)-3-cyclopropylurea OPD->Urea + CPI Cyclopropyl Isocyanate CPI->Urea Product This compound Urea->Product Heat or Catalyst Ammonia NH3 Urea->Ammonia -

References

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and yield optimization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to help you navigate the common challenges encountered during this synthesis.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via a two-step sequence. This modular approach allows for optimization at each distinct stage:

  • Step 1: Benzimidazolone Core Formation: The synthesis begins with the construction of the parent 1H-benzo[d]imidazol-2(3H)-one heterocycle. This is most commonly achieved by the condensation of o-phenylenediamine with a suitable carbonyl source, such as urea.[1]

  • Step 2: N-Cyclopropylation: The crucial cyclopropyl moiety is then introduced onto one of the nitrogen atoms of the benzimidazolone ring. This transformation is typically accomplished using transition metal-catalyzed cross-coupling reactions, with the Chan-Lam (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) aminations being the most prominent methods.

The following diagram illustrates the primary synthetic pathway.

Synthetic_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Cyclopropylation A o-Phenylenediamine C 1H-benzo[d]imidazol-2(3H)-one A->C Condensation (e.g., Reflux in Amyl Alcohol) B Urea B->C Condensation (e.g., Reflux in Amyl Alcohol) E Target Molecule: This compound C->E Metal-Catalyzed Cross-Coupling D Cyclopropylboronic Acid OR Cyclopropyl Halide D->E

Caption: General two-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield for the initial 1H-benzo[d]imidazol-2(3H)-one formation is poor. What are the common causes and solutions?

Answer: Low yield in this step often stems from three primary areas: reagent quality, reaction conditions, and workup.

  • Reagent Purity: o-Phenylenediamine is susceptible to oxidation, which is often indicated by a dark coloration (pure is typically a white to light tan solid). Oxidized starting material can lead to a plethora of colored byproducts that complicate purification and reduce yield.

    • Solution: Use high-purity o-phenylenediamine. If the material is old or discolored, consider recrystallization from water or a mixed solvent system, or purification by sublimation before use.

  • Reaction Conditions: The condensation with urea requires elevated temperatures to drive the reaction and expel ammonia.

    • Solution: A high-boiling, inert solvent like amyl alcohol is often used to achieve the necessary reflux temperature.[1] Ensure the reaction is heated sufficiently until the evolution of ammonia gas ceases, which indicates the reaction is complete. Insufficient heating will result in incomplete conversion.

  • Workup & Isolation: The product, 1H-benzo[d]imidazol-2(3H)-one, has moderate solubility. Product loss can occur during filtration and washing if an inappropriate solvent is used.

    • Solution: Upon cooling the reaction mixture, the product should precipitate. Collect the solid by vacuum filtration. Wash the collected solid with a non-polar solvent like hexane or ether to remove residual high-boiling solvent (e.g., amyl alcohol) without dissolving the desired product. Avoid washing with polar solvents in which the product has higher solubility.

Q2: I'm observing very low conversion during the N-cyclopropylation step. Where should I start optimizing?

Answer: This is the most critical and often challenging step. The optimal conditions depend heavily on whether you are using a copper- or palladium-catalyzed system. Both are viable but have different sensitivities.

For Copper-Catalyzed Chan-Lam Coupling (using Cyclopropylboronic Acid):

This method is often preferred for its milder conditions and lower cost.[2][3]

Chan_Lam_Cycle A Cu(II) Catalyst B Cu(II)-Amide Complex A->B + R₂NH - H₂O C Cu(III) Intermediate B->C + Cyclopropyl-B(OH)₂ + Base C->A + Oxidant D Product (N-cyclopropyl) C->D Reductive Elimination E Benzimidazolone (R₂NH) E->B F Cyclopropylboronic Acid F->C G Base G->C H Oxidant (Air) H->A

Caption: Simplified catalytic cycle for Chan-Lam coupling.

  • Catalyst & Oxidant: The reaction requires a Cu(II) source, often generated in situ. The presence of an oxidant, typically atmospheric oxygen, is crucial for regenerating the active catalyst.

    • Solution: Use Cu(OAc)₂ or CuI as the catalyst. Ensure the reaction is not run under a strictly inert atmosphere. Running the reaction open to the air (with a reflux condenser) or bubbling dry air through the mixture can significantly improve conversion.

  • Base: A base is required to facilitate the transmetalation step.

    • Solution: Tertiary amines like triethylamine (Et₃N) or N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly effective.[2] Pyridine can also serve as both a base and a ligand.

  • Solvent: The solvent must solubilize the reagents and be compatible with the reaction conditions.

    • Solution: Dichloromethane (DCM) or methanol are often good starting points.[2] Toluene can also be effective, particularly at higher temperatures.

For Palladium-Catalyzed Buchwald-Hartwig Amination (using Cyclopropyl Halide or Boronic Acid):

This is a powerful but more sensitive method that requires strict exclusion of air and moisture.[4][5]

  • Catalyst & Ligand (CRITICAL): The choice of phosphine ligand is the single most important parameter for success. For coupling with N-heterocycles, bulky, electron-rich monodentate ligands are generally superior.[4][6]

    • Solution: Start with XPhos or RuPhos. These ligands are known to be highly effective for challenging C-N couplings. Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]

  • Base: A strong, non-nucleophilic base is required. The choice can significantly impact the reaction rate.

    • Solution: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices due to their solubility and effectiveness.[7] Sodium tert-butoxide (NaOtBu) is stronger and can accelerate slow reactions, but it is less compatible with other functional groups.

  • Solvent & Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst.

    • Solution: Use anhydrous, degassed solvents. Dioxane and toluene are the most common and effective solvents.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding reagents and solvent. Maintain a positive pressure of inert gas throughout the reaction.

ParameterChan-Lam CouplingBuchwald-Hartwig Amination
Metal Source Cu(OAc)₂, CuI (5-20 mol%)Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Coupling Partner Cyclopropylboronic AcidCyclopropyl Halide or Boronic Acid
Key Component Oxidant (Air)Phosphine Ligand (e.g., XPhos)
Base Et₃N, Pyridine, TMEDA (Weak/Mod)Cs₂CO₃, K₃PO₄, NaOtBu (Strong)
Solvent DCM, MeOH, TolueneDioxane, Toluene (Anhydrous)
Atmosphere AirInert (Argon or Nitrogen)
Caption: Comparison of starting conditions for N-cyclopropylation methods.
Q3: My purification is challenging due to persistent catalyst residues. How can I effectively remove them?

Answer: Removing residual copper or palladium is a common challenge.

  • Palladium Removal: Palladium often adheres to silica gel but can also streak during chromatography.

    • Solution 1 (Filtration): After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and filter it through a short plug of Celite® or silica gel. This will remove a significant portion of the insoluble palladium black and inorganic salts.[4]

    • Solution 2 (Aqueous Wash): An aqueous wash with a solution of ammonium hydroxide or thiourea can help chelate and remove residual palladium into the aqueous layer.

  • Copper Removal: Copper salts can sometimes be tricky to remove completely.

    • Solution: After the reaction, perform an aqueous workup. Washing the organic layer with a dilute aqueous solution of ammonium hydroxide (NH₄OH) can effectively sequester copper salts into the aqueous phase. A wash with saturated aqueous ammonium chloride (NH₄Cl) is also effective.

Q4: How do I monitor the reaction progress effectively?

Answer: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • TLC System: Use a solvent system like 30-50% Ethyl Acetate in Hexanes.

  • Visualization: The benzimidazolone core is UV active. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The starting benzimidazolone is quite polar and will have a low Rf value. The N-cyclopropylated product is less polar and will have a significantly higher Rf. The reaction is complete when the starting material spot is no longer visible.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1H-benzo[d]imidazol-2(3H)-one
  • To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 equiv), urea (1.2 equiv), and amyl alcohol (approx. 5 mL per gram of o-phenylenediamine).

  • Heat the mixture to reflux (approx. 130-140 °C) with stirring.

  • Continue heating for 4-6 hours. The completion of the reaction can be monitored by the cessation of ammonia evolution (use wet pH paper at the top of the condenser to test).

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the resulting white to off-white solid by vacuum filtration.

  • Wash the solid with cold hexanes (2 x 20 mL) to remove residual amyl alcohol.

  • Dry the solid under vacuum. A typical yield of >90% can be expected.[1]

Protocol 2: N-Cyclopropylation via Optimized Chan-Lam Coupling
  • To a reaction vial, add 1H-benzo[d]imidazol-2(3H)-one (1.0 equiv), cyclopropylboronic acid (1.5 equiv), copper(II) acetate (Cu(OAc)₂, 0.1 equiv), and a magnetic stir bar.

  • Add dichloromethane (DCM) or methanol as the solvent (approx. 0.1 M concentration).

  • Add triethylamine (2.0 equiv) to the mixture.

  • Seal the vial (but not airtight, a screw cap is sufficient) and stir the reaction vigorously at room temperature. Ensure the reaction is open to the atmosphere.

  • Stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing low yield in the critical N-cyclopropylation step.

Troubleshooting_Flowchart start Low Yield in N-Cyclopropylation q1 Which method was used? start->q1 cl_check1 Is the reaction open to air? q1->cl_check1 Chan-Lam (Cu) bh_check1 Is the system strictly inert (anhydrous, degassed)? q1->bh_check1 Buchwald (Pd) cl_sol1 Ensure adequate air exposure. Try bubbling dry air through the mixture. cl_check1->cl_sol1 No cl_check2 Check quality of cyclopropylboronic acid. cl_check1->cl_check2 Yes end_node Re-run Optimized Reaction cl_sol1->end_node cl_sol2 Use fresh, high-quality boronic acid. Consider using a different supplier. cl_check2->cl_sol2 No cl_check3 Vary the base and solvent. (e.g., Pyridine in Toluene) cl_check2->cl_check3 Yes cl_sol2->end_node cl_check3->end_node bh_sol1 Re-run with freshly distilled solvent. Ensure thorough Ar/N₂ purge. bh_check1->bh_sol1 No bh_check2 What ligand was used? bh_check1->bh_check2 Yes bh_sol1->end_node bh_sol2 Switch to a bulky monodentate ligand (e.g., XPhos, RuPhos). Use a G3 pre-catalyst. bh_check2->bh_sol2 Bulky Ligand bh_check3 Vary the base. (e.g., Cs₂CO₃ -> NaOtBu) bh_check2->bh_check3 Standard Ligand bh_sol2->end_node bh_check3->end_node

Caption: A step-by-step guide to troubleshooting low conversion.

References

Stability issues of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction

This compound is a heterocyclic compound with a benzimidazolone core. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide will delve into the potential stability issues, their underlying causes, and provide practical solutions to mitigate them. While direct stability data for this specific molecule is limited in published literature, we can infer potential liabilities based on the well-documented behavior of related benzimidazole and benzimidazolone structures. These compounds are known to be susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and elevated temperatures.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound in solution.

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Question: I am analyzing my stock solution of this compound via HPLC and I see several unexpected peaks that were not present when the solution was freshly prepared. What could be the cause?

Answer:

The appearance of new peaks in your HPLC chromatogram is a strong indicator of compound degradation. Based on the known chemistry of benzimidazolone derivatives, the most likely culprits are hydrolysis or photodegradation.

Causality Explained:

  • Hydrolysis: The amide-like bond within the imidazolone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] This cleavage would lead to the formation of one or more degradation products with different retention times on your HPLC column.

  • Photodegradation: Benzimidazole derivatives have been shown to be photosensitive, particularly in solution.[1][2] Exposure to ambient laboratory light or UV light can induce photochemical reactions, leading to the formation of various degradation products.

Troubleshooting Workflow:

start Unexpected HPLC Peaks Observed check_storage Review Storage Conditions: - Light exposure? - pH of solvent? - Temperature? start->check_storage prepare_fresh Prepare a Fresh Stock Solution check_storage->prepare_fresh protect_from_light Store in Amber Vials or Wrap in Aluminum Foil prepare_fresh->protect_from_light use_neutral_buffer Use a Buffered Solvent at Neutral pH prepare_fresh->use_neutral_buffer store_cold Store at Low Temperature (e.g., -20°C or -80°C) prepare_fresh->store_cold reanalyze Re-analyze by HPLC protect_from_light->reanalyze use_neutral_buffer->reanalyze store_cold->reanalyze compare Compare Chromatograms (Fresh vs. Stored) reanalyze->compare problem_solved Problem Resolved: Peaks are Gone compare->problem_solved further_investigation Problem Persists: Further Investigation Needed compare->further_investigation

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Step-by-Step Protocol to Investigate Degradation:

  • Prepare a fresh stock solution of this compound in a suitable solvent.

  • Immediately analyze a sample of the fresh solution by your validated HPLC method to obtain a reference chromatogram.

  • Aliquot the remaining stock solution into two sets of vials:

    • Set A: Clear glass vials.

    • Set B: Amber glass vials or clear vials wrapped in aluminum foil.

  • Store aliquots from both sets under your typical laboratory conditions (e.g., on the benchtop at room temperature).

  • Analyze samples from both sets at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Compare the chromatograms. If new peaks appear in Set A but not in Set B (or are significantly smaller), photodegradation is the likely cause. If peaks appear in both sets, hydrolysis or another degradation pathway may be occurring.

Issue 2: Loss of Compound Potency or Activity in Biological Assays

Question: My compound shows decreasing activity in my cell-based assay over the course of the experiment. Could this be a stability issue?

Answer:

Yes, a time-dependent loss of activity is a classic sign of compound instability in the assay medium. The complex nature of biological media (containing salts, amino acids, and proteins at physiological pH and temperature) can accelerate degradation.

Causality Explained:

  • Hydrolytic and Enzymatic Degradation: The conditions in cell culture media (typically pH 7.2-7.4 and 37°C) can promote hydrolysis of susceptible functional groups.[2] Additionally, cellular enzymes could potentially metabolize the compound.

  • Adsorption to Plastics: While not a degradation issue, lipophilic compounds can adsorb to the plasticware used in experiments, reducing the effective concentration in the medium.

Experimental Protocol to Assess Stability in Assay Media:

  • Prepare a solution of this compound in your specific assay medium at the final working concentration.

  • Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO2).

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analyze the samples using a validated analytical method, such as LC-MS, to quantify the remaining parent compound.

  • Plot the concentration of the compound versus time to determine its stability profile in the assay medium.

Data Summary Table:

Time (hours)Concentration (µM)% Remaining
010.0100
29.898
49.595
88.989
247.272
485.555

This is example data and should be generated from your own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: To maximize the shelf-life of your stock solution, we recommend the following:

  • Solvent: Use a dry, aprotic solvent such as DMSO or ethanol.

  • Temperature: Store aliquots at -20°C or -80°C for long-term storage.[5]

  • Light: Always store solutions in amber vials or protect them from light to prevent photodegradation.[1]

  • Inert Atmosphere: For highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q2: How can I perform a forced degradation study to understand the stability of this compound?

A2: A forced degradation study, as outlined by ICH guidelines, can help you identify potential degradation products and develop a stability-indicating analytical method.[6][7]

Forced Degradation Workflow:

start Forced Degradation Study acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analyze Analyze all samples by LC-MS/MS or HPLC-DAD acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

General Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 40-60°C).[8]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate under similar conditions as acid hydrolysis.[8]

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).[9]

  • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60-80°C).[2]

  • Photodegradation: Expose a solution of the compound to a light source that emits both UV and visible light, as specified in ICH guideline Q1B.[10][11]

For each condition, analyze the stressed samples by a suitable analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and identify the parent compound and any degradation products.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products would need to be identified experimentally, we can hypothesize based on the structure. The most probable degradation pathway is the hydrolysis of the cyclic urea (imidazolone) ring.

Potential Hydrolysis Pathway:

parent This compound intermediate Ring-Opened Intermediate (N-cyclopropyl-N'-(2-aminophenyl)urea) parent->intermediate Hydrolysis (H2O, H+ or OH-) product1 1-Cyclopropyl-3-(2-aminophenyl)urea intermediate->product1 Decarboxylation product2 o-Phenylenediamine intermediate->product2 Further Degradation

Caption: Hypothesized hydrolytic degradation pathway.

This pathway suggests that under hydrolytic stress, the imidazolone ring could open to form an unstable urea intermediate, which could then degrade further. Experimental confirmation using techniques like LC-MS/MS would be necessary to confirm the structures of any observed degradants.

References

Technical Support Center: In Vitro Metabolism of N-Cyclopropyl Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vitro metabolism of N-cyclopropyl benzimidazole derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimental workflows. We will delve into the causality behind experimental choices, offer troubleshooting solutions, and provide validated protocols to ensure the integrity of your results.

Introduction

N-cyclopropyl benzimidazole derivatives are a significant class of compounds in medicinal chemistry, appearing in various therapeutic agents.[1] Their unique structure, combining a heterocyclic benzimidazole core with a strained cyclopropyl ring, presents specific challenges and opportunities in drug metabolism. The cyclopropyl group can enhance metabolic stability and potency, but it can also be a site for unexpected metabolic pathways, including potential bioactivation.[2][3] Understanding the metabolic fate of these molecules is critical for optimizing their pharmacokinetic properties and ensuring their safety profile. This guide provides a structured, question-and-answer approach to navigate the complexities of their in vitro evaluation.

Section 1: Metabolic Stability Assays

Metabolic stability assays are the first step in characterizing the metabolic fate of a new chemical entity, providing an estimate of its intrinsic clearance.[4][5]

Frequently Asked Questions & Troubleshooting

Q1: My N-cyclopropyl benzimidazole derivative shows unexpectedly high stability in human liver microsomes (HLM). What are the potential reasons?

A1: High stability in HLM is often a desired property, but it's crucial to understand the underlying reasons to ensure it's not an experimental artifact.

  • Causality: The benzimidazole core can be modified to increase metabolic stability, and the cyclopropyl group itself is often incorporated to block potential sites of metabolism due to the high C-H bond dissociation energy, which makes it less susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[2][6]

  • Potential Issues & Solutions:

    • Poor Solubility: The compound may have precipitated in the incubation buffer, reducing its availability to metabolic enzymes. Troubleshooting: Visually inspect for precipitation. Measure the compound concentration at the start and end of the incubation in a control sample without cofactors. If solubility is an issue, consider using a lower substrate concentration or adding a small, permissible amount of an organic co-solvent.

    • Non-CYP Metabolism: Liver microsomes are rich in CYP enzymes but contain only some Phase II enzymes and lack cytosolic enzymes like aldehyde oxidase (AO).[7][8] If your compound is primarily cleared by these other pathways, it will appear stable in a standard HLM assay. Next Step: Proceed to test stability in liver S9 fractions or, ideally, in cryopreserved hepatocytes, which contain a full complement of metabolic enzymes.[4][9]

    • Enzyme Inhibition: The compound itself might be a potent inhibitor of the very enzymes that would otherwise metabolize it. Next Step: Perform a CYP inhibition assay (see Section 4) to check for auto-inhibition.

Q2: I observe significant species differences in metabolic stability (e.g., rapid metabolism in rat liver microsomes but stable in HLM). Why is this happening?

A2: This is a common and important finding in drug discovery.

  • Causality: There are well-documented differences in the expression levels and substrate specificities of drug-metabolizing enzymes across species.[10] For example, certain CYP isoforms highly active in rats may have no human ortholog or may be expressed at much lower levels.

  • Specific Case for Benzimidazoles: Aldehyde oxidase (AO) activity is notoriously species-dependent, with high activity in humans and monkeys but very low or negligible activity in dogs and rats.[11][12] If an N-heterocycle like a benzimidazole is an AO substrate, it may appear stable in rat-derived systems but be rapidly metabolized in human systems (e.g., human liver cytosol or hepatocytes).[12][13] Conversely, if a specific rat CYP is highly active towards your compound, you'll see the opposite trend.

  • Implication: This highlights the risk of relying on a single species for preclinical development. Human-derived test systems should be used as early as possible to make informed decisions.

Q3: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this suggest?

A3: This result strongly points towards metabolic pathways not present or fully active in microsomes.

  • Causality: Hepatocytes contain a complete set of metabolic enzymes, including cytosolic (e.g., AO, dehydrogenases), mitochondrial, and a full complement of Phase II conjugating enzymes (e.g., UGTs, SULTs) with their necessary cofactors.[7][9]

  • Likely Pathways:

    • Phase II Metabolism: The compound may be directly conjugated via glucuronidation (by UGTs) or sulfation (by SULTs).

    • Cytosolic Enzymes: Aldehyde oxidase (AO) is a primary suspect for many nitrogen-containing heterocyclic compounds.[10][11]

    • Transporter-Mediated Uptake: Efficient uptake into the hepatocyte by transporters can increase the intracellular concentration, leading to a higher rate of metabolism, even by enzymes present in microsomes.

Experimental Protocol: Standard Liver Microsomal Stability Assay

This protocol outlines a typical procedure to determine the intrinsic clearance (CLint) of a test compound.

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from BioIVT) slowly on ice.[8]

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[14]

  • Incubation Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation & Time Points:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.[8][14]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the disappearance of the parent compound using a validated LC-MS/MS method.[15][16]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the initial linear phase of this plot gives the rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein mass).

Workflow Diagram: Metabolic Stability Assay

G cluster_prep Preparation cluster_inc Incubation cluster_proc Processing & Analysis cluster_data Data Analysis prep1 Thaw Microsomes & Test Compound Stock prep2 Prepare Buffer & NADPH System inc1 Combine Microsomes, Buffer, & Compound prep2->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate with NADPH inc2->inc3 inc4 Incubate & Take Time Points (0-60 min) inc3->inc4 proc1 Terminate with Acetonitrile + IS inc4->proc1 proc2 Centrifuge to Pellet Protein proc1->proc2 proc3 Analyze Supernatant by LC-MS/MS proc2->proc3 data1 Plot ln(% Remaining) vs. Time proc3->data1 data2 Calculate k, t½, and CLint data1->data2

Caption: Workflow for a typical liver microsomal stability assay.

Section 2: Metabolite Identification

After assessing stability, the next crucial step is to identify the structure of the metabolites formed.

Frequently Asked Questions & Troubleshooting

Q1: What are the common metabolic pathways for N-cyclopropyl benzimidazole derivatives?

A1: Metabolism can occur on both the benzimidazole core and the N-cyclopropyl group.

  • Benzimidazole Core:

    • Oxidation: Hydroxylation on the benzene ring is a common Phase I pathway.[17][18]

    • N-dealkylation: While less common for the cyclopropyl group due to its stability, cleavage of other N-substituents can occur.

    • Aldehyde Oxidase (AO) Mediated Oxidation: AO can catalyze the oxidation of the imidazole ring, a critical pathway to consider for this heterocyclic class.[13][19]

  • N-Cyclopropyl Group:

    • Oxidation: While the cyclopropyl C-H bonds are strong, oxidation can still occur, sometimes leading to surprising products.[6]

    • Ring Opening/Bioactivation: The N-cyclopropylamine moiety is a known structural alert. CYP-mediated oxidation can lead to ring-opened reactive intermediates that can form adducts with cellular nucleophiles like glutathione (GSH) or proteins.[6] This is a significant safety concern.

Q2: I am having trouble detecting metabolites using LC-MS/MS. What can I do to improve sensitivity and identification?

A2: Metabolite detection can be challenging due to low abundance and complex matrices.

  • Causality: Metabolites are often formed at very low concentrations. Matrix effects from the incubation components can suppress the ion signal of your analytes.

  • Troubleshooting & Solutions:

    • Concentrate the Sample: After stopping the reaction, evaporate the supernatant and reconstitute in a smaller volume of mobile phase.

    • Use High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide accurate mass measurements, which greatly aid in predicting the elemental composition of unknown metabolites.[20]

    • Employ Suspect Screening: Create a theoretical list of potential metabolites based on common biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation). Use this list to perform extracted ion chromatogram (EIC) analysis on your HRMS data.[20]

    • Improve Sample Cleanup: Use solid-phase extraction (SPE) instead of simple protein precipitation to remove more matrix components.[15]

Q3: Are there any specific challenges related to the cyclopropyl group during metabolite identification?

A3: Yes, the cyclopropyl group can lead to unusual metabolites.

  • Causality: The strain in the three-membered ring makes it susceptible to unique enzymatic reactions.

  • Key Challenge: The primary concern is CYP-mediated oxidation of the cyclopropylamine, which can lead to a reactive ring-opened aldehyde. This intermediate is often too unstable to be detected directly. Its presence is typically inferred by trapping it with nucleophiles like glutathione (GSH). The resulting GSH adduct is stable and can be readily detected by LC-MS/MS.[6] Searching for a mass addition of ~305 Da (the mass of a dehydrated GSH moiety) is a standard strategy.[21]

Diagram: Potential Metabolic Pathways```dot

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-Cyclopropyl Benzimidazole Derivative M1 Ring Hydroxylation (+16 Da) Parent->M1 CYPs, AO M2 Aldehyde Oxidase Metabolism (+16 Da) Parent->M2 CYPs, AO M3 Cyclopropyl Oxidation (+16 Da) Parent->M3 CYPs, AO M4 Bioactivation (Ring Opening) Parent->M4 CYPs, AO M5 Glucuronide Conjugate (e.g., M1 + 176 Da) M1->M5 UGTs, SULTs M6 Sulfate Conjugate (e.g., M1 + 80 Da) M1->M6 UGTs, SULTs M7 GSH Adduct (from M4) M4->M7 GSTs

Caption: Decision workflow for characterizing CYP inhibition potential.

Section 5: Reactive Metabolites & Covalent Binding

This is a critical safety assessment to determine if a compound is metabolically activated to a species that can covalently bind to macromolecules, a mechanism associated with idiosyncratic drug toxicity. [21]

Frequently Asked Questions & Troubleshooting

Q1: The N-cyclopropylamine moiety is a potential structural alert. How do I assess the risk of bioactivation?

A1: The primary method is to conduct a glutathione (GSH) trapping study.

  • Causality: As discussed, the N-cyclopropylamine can be oxidized by CYPs to form a reactive, ring-opened intermediate. [6]In the cell, this electrophilic species can be "trapped" or detoxified by the abundant nucleophile glutathione (GSH) in a reaction often catalyzed by glutathione S-transferases (GSTs).

  • Experimental Approach: You incubate your compound in human liver microsomes (or S9/hepatocytes) with NADPH and supplement the incubation with a high concentration of GSH (e.g., 1-5 mM). You then analyze the samples by LC-MS/MS, specifically looking for the mass of your parent compound plus the mass of a dehydrated GSH moiety (~305.07 Da). The detection of a GSH adduct is direct evidence of reactive metabolite formation. [21] Q2: What is the best in vitro method to detect covalent binding to microsomal proteins?

A2: There are two main approaches, depending on the tools available.

  • Radiolabeled Compound (Gold Standard): Incubate a radiolabeled (e.g., ³H or ¹⁴C) version of your compound with microsomes and NADPH. After incubation, thoroughly wash the microsomal protein to remove all non-covalently bound compound. This is typically done by repeated centrifugation and resuspension with solvents like methanol or acetonitrile. Finally, quantify the radioactivity remaining in the protein pellet via liquid scintillation counting. This gives a quantitative measure of covalent binding. [22]2. LC-MS/MS Method (Non-Radioactive): This is a newer approach for labs without radioisotope capabilities. After the incubation and extensive washing of the protein pellet, the proteins are completely digested into individual amino acids using a robust protease like pronase. [23]The resulting digest is then analyzed by HRMS, looking for amino acid adducts (e.g., the mass of cysteine plus the mass of the reactive metabolite). This can confirm binding and sometimes identify the site of adduction. [22][23] Q3: My compound shows positive in a glutathione (GSH) trapping assay. What are the next steps?

A3: A positive GSH trapping result is not a death sentence for a compound, but it requires careful follow-up.

  • Causality: It confirms the formation of a reactive metabolite, but does not quantify the extent of the problem or confirm if it binds to critical proteins in vivo.

  • Next Steps:

    • Quantify: Determine the extent of the bioactivation pathway relative to other, benign metabolic pathways. If the GSH adduct represents <5% of total metabolism, the risk may be lower.

    • Assess Covalent Binding: A GSH trapping hit should always be followed by a quantitative covalent binding assay (preferably with a radiolabeled compound) to determine the amount of binding to protein. A low level of binding might be considered acceptable.

    • Structure-Activity Relationship (SAR): Can you modify the molecule to block the bioactivation pathway without losing potency? For example, adding a substituent to the cyclopropyl ring could sterically hinder the CYP-mediated oxidation. [24] 4. Consider the Dose: The risk of toxicity from reactive metabolites is related to dose. A compound intended for a low daily dose has a higher tolerance for bioactivation than one requiring a high dose.

Diagram: Bioactivation of an N-Cyclopropylamine Moiety

G cluster_outcomes Potential Fates Parent N-Cyclopropylamine Derivative Intermediate Reactive Ring-Opened Intermediate (Electrophile) Parent->Intermediate CYP-mediated Oxidation Outcome1 GSH Adduct (Detoxification) Intermediate->Outcome1 + GSH Outcome2 Protein Adduct (Potential Toxicity) Intermediate->Outcome2 + Protein Nucleophile

Caption: Bioactivation pathway of an N-cyclopropylamine.

References

Identifying and characterizing synthesis byproducts of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this compound. The question-and-answer format directly addresses specific problems, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. General Synthetic Challenges & Low Yield

Question 1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in multi-step syntheses are a common frustration. The synthesis of this compound typically involves two key stages: the formation of the benzimidazolone core and the subsequent N-cyclopropylation. Inefficiencies at either stage will significantly impact your final yield.

Answer: A systematic approach to troubleshooting is crucial.[1] Let's break down the potential issues by synthetic stage:

Stage 1: Benzimidazolone Formation

The condensation of o-phenylenediamine with a carbonyl source (e.g., urea, phosgene, or N,N'-carbonyldiimidazole (CDI)) is the foundational step.

  • Purity of Starting Materials: Impurities in your o-phenylenediamine can lead to a cascade of side reactions. Ensure it is free from oxidation products (often appearing as colored impurities). Recrystallization or column chromatography of the starting material may be necessary.

  • Reaction Conditions:

    • Temperature: The condensation reaction often requires elevated temperatures. However, excessive heat can lead to decomposition of both starting materials and the product. Monitor your reaction closely by Thin Layer Chromatography (TLC) to determine the optimal temperature.

    • Atmosphere: o-Phenylenediamines are susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored, tarry byproducts.

Stage 2: N-Cyclopropylation

This step is critical and can be a major source of yield loss. Common methods include copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig amination.

  • Choice of Catalyst and Ligand: The efficiency of these cross-coupling reactions is highly dependent on the catalyst and ligand system. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often essential for high yields.[2] Experiment with different catalyst/ligand combinations to find the optimal system for your specific substrate.

  • Base Selection: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate are commonly used. An inappropriate base can lead to side reactions or incomplete conversion.

  • Solvent Purity: Anhydrous solvents are often required for these coupling reactions, as water can deactivate the catalyst and lead to unwanted side reactions.

II. Identification and Characterization of Byproducts

The key to optimizing a reaction is understanding what is happening in the flask, including the formation of unwanted byproducts. Below are some of the most probable byproducts in the synthesis of this compound, along with methods for their identification.

Question 2: I am observing several spots on my TLC plate besides my desired product. What are the most likely byproducts and how can I identify them?

Answer: The formation of byproducts is a common occurrence in heterocyclic synthesis. Based on the likely synthetic routes, here are the most probable impurities you might be encountering:

Potential Byproducts in the Synthesis of this compound

Byproduct Name Potential Origin Expected Analytical Signature (MS, NMR)
1,3-Dicyclopropyl-1H-benzo[d]imidazol-2(3H)-one Over-alkylation during the N-cyclopropylation step.MS: Higher molecular weight than the desired product. ¹H NMR: Two distinct cyclopropyl proton signals.
Unreacted Benzimidazol-2(3H)-one Incomplete N-cyclopropylation.MS: Lower molecular weight corresponding to the uncyclopropylaed core. ¹H NMR: Absence of cyclopropyl proton signals.
Ring-Opened Byproducts Cleavage of the cyclopropyl ring under harsh acidic or high-temperature conditions.MS: Isomeric mass to the starting material or product, but with a different fragmentation pattern. ¹H NMR: Appearance of alkene or linear alkyl protons instead of the characteristic cyclopropyl signals.
Benzimidazole Incomplete carbonylation or side reaction with formic acid impurities.MS: Lower molecular weight than the benzimidazolone. ¹H NMR: Absence of the carbonyl signal in the ¹³C NMR spectrum.
1,5-Benzodiazepine derivatives Reaction of o-phenylenediamine with ketone impurities or side reaction products.[3]MS: Significantly different molecular weight and fragmentation pattern. ¹H NMR: Complex aromatic and aliphatic signals inconsistent with the desired structure.

Experimental Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis (Multiple Spots Observed) start->tlc column Column Chromatography (Isolate Individual Components) tlc->column lcms LC-MS Analysis (Determine Molecular Weights) tlc->lcms Initial Screen column->lcms Analyze Fractions nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Structural Elucidation) column->nmr hrms High-Resolution Mass Spectrometry (Confirm Elemental Composition) nmr->hrms Confirm Structure end Identified Byproducts hrms->end

Caption: Workflow for the isolation and identification of synthesis byproducts.

III. Troubleshooting Specific Byproduct Formation

Question 3: I have identified 1,3-dicyclopropyl-1H-benzo[d]imidazol-2(3H)-one as a major byproduct. How can I prevent its formation?

Answer: The formation of the dicyclopropylated byproduct is a classic example of over-alkylation. This typically occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

Strategies to Minimize Dicyclopropylation:

  • Stoichiometry: Carefully control the stoichiometry of your cyclopropylating agent (e.g., cyclopropyl bromide or cyclopropylboronic acid). Use a slight excess (1.1-1.2 equivalents) of the cyclopropylating agent relative to the benzimidazolone.

  • Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the dicyclopropylated product. Lowering the reaction temperature can also help to improve selectivity.

  • Slow Addition: Add the cyclopropylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-alkylation.

Question 4: My analysis suggests the presence of ring-opened byproducts. What reaction conditions could be causing this and how can I avoid it?

Answer: The cyclopropane ring is susceptible to opening under certain conditions, particularly in the presence of strong acids or at high temperatures, which can lead to the formation of a stable cyclopropylmethyl carbocation that can rearrange.[2]

Conditions to Avoid Ring-Opening of the Cyclopropyl Group:

  • Avoid Strong Acids: If your synthetic route involves an acidic workup or purification step, use mild acidic conditions and avoid prolonged exposure.

  • Moderate Temperatures: High reaction temperatures can promote ring-opening. If possible, conduct the N-cyclopropylation at the lowest effective temperature.

  • Choice of Synthetic Route: Some synthetic strategies are more prone to generating intermediates that can facilitate ring-opening. For instance, reactions that proceed through a carbocation intermediate adjacent to the cyclopropyl group should be approached with caution.

IV. Recommended Analytical Protocols

To effectively troubleshoot your synthesis, robust analytical methods are essential. Here are detailed protocols for monitoring your reaction and characterizing your products.

Protocol 1: In-Process Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel 60 F254 coated aluminum plates.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation of the starting material, product, and byproducts. A typical starting ratio is 30:70 (v/v) ethyl acetate:hexanes.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate using a capillary tube. Also, spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used to visualize non-UV active compounds.

Protocol 2: Product and Byproduct Characterization by LC-MS and NMR

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the components of a mixture by separating them based on their polarity and then determining their molecular weights.[4]

    • Column: A C18 reverse-phase column is generally suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common choice.

    • Detection: Use both UV and mass spectrometry detectors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous structure elucidation.[5]

    • ¹H NMR: Will show the characteristic signals for the aromatic protons of the benzimidazolone core and the upfield signals for the cyclopropyl protons.

    • ¹³C NMR: Will confirm the presence of the carbonyl carbon and the carbons of the benzimidazolone and cyclopropyl groups.

    • 2D NMR (COSY, HSQC): These experiments are invaluable for assigning the proton and carbon signals and confirming the connectivity of the molecule, especially for complex byproduct structures.

Data Interpretation Workflow

Data_Interpretation_Workflow start Crude Product lcms LC-MS Analysis start->lcms nmr NMR Analysis (¹H, ¹³C) start->nmr interpretation Correlate MS and NMR Data lcms->interpretation nmr->interpretation structure Propose Byproduct Structures interpretation->structure confirm 2D NMR & HRMS for Confirmation structure->confirm end Confirmed Byproduct Structures confirm->end

Caption: A logical workflow for interpreting analytical data to identify byproducts.

References

Validation & Comparative

Validation of the Biological Activity of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide to a Potential New Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. The benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] This guide focuses on a specific derivative, 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, and provides a comprehensive framework for the validation of its potential antibacterial activity. We will objectively compare its hypothetical performance against established antibiotics, providing detailed experimental protocols and supporting data to guide researchers in their evaluation of this and similar novel chemical entities.

Introduction to the Candidate and Comparators

This compound is a small molecule featuring the core benzimidazolone structure with a cyclopropyl substituent. The cyclopropyl group is a known bioisostere for phenyl rings and can influence steric interactions, metabolic stability, and binding affinity, making it an intriguing modification for drug design.[7] Given the broad antimicrobial potential of the benzimidazole class, we hypothesize that this compound may exhibit antibacterial activity.[1][2][8]

To rigorously assess its potential, a direct comparison with current standards of care is essential. For this guide, we have selected two widely-used antibiotics as comparators:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It is active against a wide range of Gram-positive and Gram-negative bacteria.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It is a critical last-resort treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

The choice of these comparators allows for a robust evaluation of the candidate's spectrum of activity and potential mechanism of action.

Experimental Validation Workflow

A systematic approach is required to validate the biological activity of a novel compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

G A Initial Screening: MIC & MBC Assays B Evaluation of Bactericidal/Bacteriostatic Effect: Time-Kill Kinetic Assays A->B Determine potency C Assessment of Selectivity: Cytotoxicity Assay (e.g., MTT on HeLa cells) B->C Characterize killing dynamics D Preliminary Mechanism of Action (MoA) Studies: DNA Gyrase Inhibition Assay C->D Evaluate therapeutic window E Data Analysis & Comparison D->E Elucidate potential target

Caption: A logical workflow for the validation of a novel antibacterial compound.

Primary Efficacy Assessment: MIC and MBC Assays

The first step is to determine the minimum concentration of the compound required to inhibit bacterial growth (Minimum Inhibitory Concentration, MIC) and to kill the bacteria (Minimum Bactericidal Concentration, MBC).

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., S. aureus ATCC 29213 and E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound, Ciprofloxacin, and Vancomycin in a 96-well microtiter plate. The concentration range should be wide enough to capture the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: MBC Determination
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Hypothetical Comparative Data
CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
This compound 481632
Ciprofloxacin0.510.250.5
Vancomycin12>128>128

Analysis: The hypothetical data suggests that this compound has moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, though it is less potent than Ciprofloxacin. Its activity against E. coli indicates a broader spectrum than Vancomycin. The close relationship between MIC and MBC values (MBC/MIC ratio of 2) suggests a potential bactericidal mode of action.

Characterization of Antibacterial Effect: Time-Kill Kinetics

Time-kill assays provide insight into the pharmacodynamics of an antimicrobial agent, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.

Protocol: Time-Kill Assay
  • Inoculum Preparation: Prepare a bacterial culture in MHB to a starting density of approximately 5 x 10^5 CFU/mL.

  • Drug Addition: Add the test compounds at concentrations corresponding to 2x and 4x their respective MICs. Include a growth control without any drug.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable CFU/mL.

  • Data Analysis: Plot log10 CFU/mL versus time. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

G cluster_0 Time-Kill Assay Workflow start Bacterial Culture (5x10^5 CFU/mL) drug Add Compound (e.g., 4x MIC) start->drug sample Sample at t=0, 2, 4, 8, 24h drug->sample dilute Serial Dilution sample->dilute plate Plate on MHA dilute->plate count Incubate & Count CFU plate->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Workflow for a time-kill kinetic assay.

Selectivity and Safety Profile: Cytotoxicity Assay

A crucial aspect of drug development is ensuring that the compound is selective for bacterial cells over mammalian cells. A standard MTT assay on a human cell line (e.g., HeLa or HEK293) can provide a preliminary assessment of cytotoxicity.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The MTT is reduced to purple formazan by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The intensity is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the concentration that inhibits 50% of cell viability (IC50).

Hypothetical Selectivity Index

The selectivity index (SI) is a critical parameter, calculated as IC50 (mammalian cells) / MIC (bacterial cells). A higher SI is desirable.

CompoundHeLa IC50 (µg/mL)S. aureus MIC (µg/mL)Selectivity Index (SI)
This compound 100425
Ciprofloxacin>2000.5>400
Vancomycin>2001>200

Analysis: The hypothetical data shows that our lead compound has an SI of 25. While this indicates some selectivity for bacterial cells, it is significantly lower than the comparators. This would be a critical point for further optimization in a drug development program to improve the therapeutic window.

Preliminary Mechanism of Action (MoA)

Given the structural similarities of some heterocyclic compounds to quinolones, a DNA gyrase inhibition assay is a logical first step to investigate the MoA of this compound.

G cluster_0 Hypothesized MoA: DNA Gyrase Inhibition Drug 1-Cyclopropyl-1H- benzo[d]imidazol-2(3H)-one Gyrase Bacterial DNA Gyrase Drug->Gyrase Inhibits Relaxed Relaxed DNA Gyrase->Relaxed Relaxes Replication DNA Replication Blocked Gyrase->Replication Required for Supercoiled Supercoiled DNA Supercoiled->Gyrase

References

A Comparative Guide to 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazolone Scaffold and the Significance of the Cyclopropyl Moiety

The 1H-benzo[d]imidazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the design of molecules that can interact with a variety of biological targets with high affinity and specificity. The introduction of a cyclopropyl group at the N1 position has emerged as a particularly effective strategy in drug design. The cyclopropyl ring, with its unique electronic properties and conformational rigidity, can significantly enhance metabolic stability, binding affinity, and cell permeability of the parent molecule. This guide provides a comparative analysis of 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one derivatives, focusing on their potential as kinase inhibitors and anticancer agents. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation, providing researchers with a comprehensive resource for their own drug discovery efforts.

Comparative Analysis of Lead Compounds

Case Study 1: AT9283 - A Multi-Targeted Kinase Inhibitor

AT9283 is a potent multi-targeted kinase inhibitor with a 1-cyclopropyl-1H-benzo[d]imidazole core structure. It has been shown to inhibit a range of kinases, including Aurora A, Aurora B, JAKs, Abl, and Flt3.[1] Its activity against Syk kinase, a key player in mast cell-mediated allergic responses, has been particularly well-characterized.[1]

Structure: 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea

Mechanism of Action: In the context of allergic responses, AT9283 directly inhibits Syk kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins like LAT, PLCγ1, and Akt, ultimately suppressing the degranulation of mast cells and the release of inflammatory mediators.[1]

Biological Activity:

  • Inhibits degranulation of mast cells in a dose-dependent manner.[1]

  • Suppresses passive cutaneous anaphylaxis (PCA), an IgE-mediated allergic response, in mice.[1]

  • Demonstrates potent inhibition of Aurora kinases, making it a candidate for cancer therapy.

The structure of AT9283 highlights the importance of the substituents at the 2-position of the benzimidazole ring for achieving potent and selective kinase inhibition. The pyrazole-urea moiety plays a crucial role in binding to the kinase active site.

Case Study 2: PqsR Inhibitors for Pseudomonas aeruginosa

A series of 1H-benzo[d]imidazole derivatives have been investigated as inhibitors of the Pseudomonas aeruginosa quorum sensing receptor PqsR. Among these, a derivative featuring a 1-cyclopropyl substituent has been identified.

Structure: 2-(4-(3-((6-Chloro-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile.[2]

Structure-Activity Relationship (SAR):

  • The 1-cyclopropyl group was found to be beneficial for activity.

  • Substitution at the 6-position with a chlorine atom was well-tolerated and contributed to the overall activity profile.[2]

  • The nature of the substituent at the 2-position was critical for PqsR inhibitory activity.

This example demonstrates the versatility of the 1-cyclopropyl-1H-benzo[d]imidazole scaffold, extending its therapeutic potential beyond kinase inhibition to antibacterial applications.

Comparative Data Summary

To facilitate a clear comparison, the following table summarizes the key features of the discussed derivatives and other relevant benzimidazolone compounds.

Compound/Derivative ClassTarget(s)Key Structural FeaturesReported Potency (IC50/EC50)Therapeutic Area
AT9283 Aurora A/B, JAKs, Abl, Flt3, Syk1-cyclopropyl, 2-(pyrazol-4-yl)urea substituentSyk inhibition in mast cells (IC50 not specified)Allergic diseases, Cancer
PqsR Inhibitor (e.g., 6i) PqsR (P. aeruginosa)1-cyclopropyl, 6-chloro, 2-amino-ether substituentIC50 = 70 nM (for a related potent analog 6f)[2]Infectious diseases
Benzimidazolone PARP Inhibitors PARP-12-(1-propylpiperidin-4-yl) substituentKi = 8 nM, EC50 = 3 nM (for a lead compound)Cancer
Benzimidazolone TNIK Inhibitors TNIKVaries, often with aryl or heteroaryl groups at N1 and C5/C6IC50 = 0.050 µM (for a potent benzo[d]oxazol-2(3H)-one analog)Colorectal Cancer

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes. A common approach involves the cyclization of a substituted o-phenylenediamine with a suitable carbonyl source, followed by N-alkylation with a cyclopropyl halide.

DOT Script for Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Benzimidazolone Formation cluster_1 Step 2: N-Cyclopropylation cluster_2 Step 3: Further Derivatization A o-Phenylenediamine C 1H-Benzo[d]imidazol-2(3H)-one A->C Cyclization B Urea or Phosgene equivalent B->C D 1H-Benzo[d]imidazol-2(3H)-one F This compound D->F Alkylation (e.g., NaH, DMF) E Cyclopropyl bromide/iodide E->F G This compound I Target Derivatives G->I Functionalization H Various reagents (e.g., for substitution at C2 or the benzene ring) H->I

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of 1H-Benzo[d]imidazol-2(3H)-one: A mixture of o-phenylenediamine and urea (or a phosgene equivalent like triphosgene) is heated in a suitable solvent (e.g., pyridine or a high-boiling point solvent) to effect cyclization. The product is then isolated by filtration and purified by recrystallization.

  • N-Cyclopropylation: The synthesized 1H-benzo[d]imidazol-2(3H)-one is dissolved in an aprotic polar solvent like dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the nitrogen atom. Cyclopropyl bromide or iodide is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product is isolated by quenching the reaction with water and extracting with an organic solvent.

  • Further Derivatization: The this compound core can be further functionalized at various positions. For example, the 2-position can be modified by introducing different substituents, and the benzene ring can be halogenated or otherwise substituted to explore the SAR.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

DOT Script for Kinase Assay Workflow:

Kinase_Assay_Workflow cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Signal Detection A Test Compound (serial dilutions) E Assay Plate A->E B Kinase Enzyme B->E C Substrate C->E D ATP F Incubation (Room Temp) D->F E->F G Phosphorylated Substrate + ADP F->G H Luminescence Reagent (e.g., Kinase-Glo®) G->H I Luminescent Signal H->I J Plate Reader I->J

Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 96-well or 384-well white plate, add a small volume of the diluted compound solutions. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme, the specific substrate for that kinase, and the assay buffer. Dispense the master mix into each well of the assay plate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ATP remaining (or ADP produced) using a commercial kit such as Kinase-Glo® (Promega). This kit uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

DOT Script for MTT Assay Workflow:

MTT_Assay_Workflow cluster_0 Cell Treatment cluster_1 Formazan Formation cluster_2 Measurement A Cancer Cells C 96-well Plate A->C B Test Compound (serial dilutions) B->C D Incubation (24-72h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Purple Formazan Crystals F->G H Add Solubilizing Agent (e.g., DMSO) G->H I Measure Absorbance (570 nm) H->I J Plate Reader I->J

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mechanistic Insights and Signaling Pathways

This compound derivatives often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. As many of these compounds are kinase inhibitors, they frequently target pathways regulated by kinases.

DOT Script for a Generic Kinase Inhibitor Signaling Pathway:

Kinase_Inhibitor_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C (Target) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Apoptosis Apoptosis Kinase3->Apoptosis CellCycle Cell Cycle Progression TranscriptionFactor->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Inhibitor 1-Cyclopropyl- Benzimidazolone Derivative Inhibitor->Kinase3

Caption: A generalized signaling pathway illustrating the mechanism of action of a kinase inhibitor.

For instance, inhibitors of Aurora kinases, like AT9283, disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells. The inhibition of kinases within the PI3K/Akt/mTOR pathway is another common mechanism for anticancer benzimidazole derivatives, leading to decreased cell survival and proliferation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The strategic incorporation of the cyclopropyl group offers significant advantages in terms of drug-like properties. The comparative analysis of compounds like AT9283 and the PqsR inhibitors demonstrates the broad therapeutic potential of this chemical class.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a library of this compound derivatives with diverse substitutions at the 2-, 5-, and 6-positions is needed to build a more complete understanding of the structure-activity relationships.

  • Target identification and validation: For novel derivatives with interesting biological activities, identifying the specific molecular targets is crucial for understanding their mechanism of action and for further optimization.

  • In vivo evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of this compound-based drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands out as a "privileged" structure, a core moiety that consistently appears in a multitude of biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with various biological targets. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet increasingly important, subclass: 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one analogs. The introduction of a cyclopropyl group at the N1 position often imparts favorable pharmacokinetic and pharmacodynamic properties, making this scaffold a focal point in the development of novel therapeutics.

This comprehensive analysis will navigate through the critical structural modifications of the this compound core and their profound impact on biological activity, with a particular focus on their roles as kinase inhibitors and quorum sensing modulators. We will dissect the causality behind experimental choices, present comparative data, and provide detailed methodologies to empower researchers in their quest for next-generation therapeutics.

The this compound Core: A Foundation for Potent Bioactivity

The this compound scaffold is a bicyclic aromatic system that offers multiple points for chemical diversification. The key structural features that are typically explored in SAR studies include:

  • The N1-Cyclopropyl Group: This small, strained ring can influence the molecule's conformation and metabolic stability. It often engages in favorable hydrophobic interactions within the binding pockets of target proteins.

  • The Benzene Ring: Positions C4, C5, C6, and C7 are amenable to substitution, allowing for the fine-tuning of electronic properties, solubility, and target specificity.

  • The C2-Position: In the context of benzimidazol-2-ones, this position is a carbonyl group. However, in related benzimidazole analogs, this position is a primary site for introducing diverse substituents that can profoundly modulate biological activity.

The following sections will explore the SAR of this core structure in the context of two distinct and significant biological targets: protein kinases and the Pseudomonas aeruginosa quorum sensing receptor (PqsR).

Case Study 1: Targeting the Human Kinome - The Story of AT9283 and its Implications

A prominent example highlighting the therapeutic potential of the 1-cyclopropyl benzimidazole scaffold is AT9283, a multi-targeted kinase inhibitor.[1][2] AT9283, with the chemical name 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, has been investigated for its potent inhibitory activity against several kinases, including Aurora A, Aurora B, JAK2, and Abl.[1]

The structure of AT9283 reveals a 1-cyclopropyl-1H-benzo[d]imidazole moiety linked at the C2 position to a pyrazole-urea scaffold. While not a benzimidazol-2-one, the SAR insights from AT9283 are invaluable for understanding the role of the N1-cyclopropyl benzimidazole core in kinase inhibition. The cyclopropyl group is believed to contribute to the overall binding affinity and favorable pharmacokinetic profile of the molecule.

Key SAR Insights from AT9283 Analogs:

While specific SAR data on a series of AT9283 analogs with a fixed 1-cyclopropyl benzimidazole core is not extensively detailed in the public domain, the discovery of this clinical candidate underscores the importance of this moiety in achieving potent kinase inhibition. The morpholinomethyl group at the C5 position of the benzimidazole ring in AT9283 serves to enhance solubility and provides an additional interaction point with the solvent-exposed region of the kinase active site.

The following diagram illustrates the general workflow for a fragment-based drug discovery approach, similar to the one that led to the identification of AT9283.

FBDD_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Preclinical & Clinical Development Fragment_Screening Fragment Screening Hit_Identification Hit Identification Fragment_Screening->Hit_Identification Biophysical Techniques Structure_Based_Design Structure-Based Design (X-ray Crystallography) Hit_Identification->Structure_Based_Design Hit-to-Lead SAR_Exploration SAR Exploration Structure_Based_Design->SAR_Exploration Iterative Design Lead_Optimization Lead Optimization SAR_Exploration->Lead_Optimization Potency & PK/PD Improvement Preclinical_Studies In vivo Efficacy & Safety Lead_Optimization->Preclinical_Studies Clinical_Trials Phase I/II/III Preclinical_Studies->Clinical_Trials

Caption: A generalized workflow for fragment-based drug discovery leading to a clinical candidate.

Case Study 2: Combating Bacterial Communication - 1-Cyclopropyl-1H-benzo[d]imidazol-2-amine Analogs as PqsR Antagonists

Recent research has explored the 1-cyclopropyl-1H-benzo[d]imidazole scaffold as a template for developing antagonists of the Pseudomonas aeruginosa quorum sensing receptor (PqsR).[3][4] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors. Inhibiting this system is a promising anti-virulence strategy to combat bacterial infections.

A series of 1-cyclopropyl-1H-benzo[d]imidazol-2-amine analogs were synthesized and evaluated for their ability to inhibit PqsR. The general structure of these analogs consists of the 1-cyclopropyl benzimidazole core linked at the C2-amino position to a side chain.

Comparative SAR Data of 1-Cyclopropyl-1H-benzo[d]imidazol-2-amine Analogs

The following table summarizes the structure-activity relationship for a selection of these analogs, highlighting the impact of substitutions on the benzimidazole ring.

Compound IDR1 (N1-substituent)R6 (C6-substituent)IC50 (µM) in P. aeruginosa PAO1-L
6a MethylH0.21
6d EthylH0.12
6e Cyclopropyl H 0.09
6f IsopropylCl0.07
6i Cyclopropyl Cl 0.08
6j CyclobutylH0.15
6k CyclopentylH0.25

Data extracted from Robertson et al., J. Med. Chem. 2021.[3]

Analysis of SAR Trends:
  • Influence of the N1-substituent (R1): The data clearly indicates that a small, cyclic alkyl group at the N1 position is optimal for PqsR inhibitory activity. The cyclopropyl analog (6e ) demonstrated superior potency compared to methyl (6a ), ethyl (6d ), and larger cycloalkyl groups like cyclobutyl (6j ) and cyclopentyl (6k ). This suggests that the size and conformation of the N1-substituent are critical for fitting into the PqsR binding pocket.

  • Impact of Benzene Ring Substitution (R6): The introduction of a chloro group at the C6 position of the benzimidazole ring generally led to a slight increase or maintenance of potency. For instance, the 6-chloro-1-isopropyl analog (6f ) and the 6-chloro-1-cyclopropyl analog (6i ) are among the most potent compounds in the series. This highlights the potential for halogen bonding or favorable hydrophobic interactions at this position.

The following diagram illustrates the key structural modifications and their impact on PqsR inhibitory activity.

SAR_PqsR cluster_N1 N1-Position cluster_C6 C6-Position Core 1H-Benzo[d]imidazol-2-amine Core N1_Cyclopropyl Cyclopropyl (High Potency) Core->N1_Cyclopropyl Optimal N1_Small_Alkyl Methyl, Ethyl (Moderate Potency) Core->N1_Small_Alkyl N1_Large_Cycloalkyl Cyclobutyl, Cyclopentyl (Reduced Potency) Core->N1_Large_Cycloalkyl C6_Chloro Chloro (Maintains/Improves Potency) Core->C6_Chloro Favorable C6_H Hydrogen (Baseline Potency) Core->C6_H

Caption: SAR summary for 1-Cyclopropyl-1H-benzo[d]imidazol-2-amine analogs as PqsR inhibitors.

Experimental Methodologies: A Foundation for Reliable Data

The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Below are outlines of the key methodologies employed in the synthesis and biological evaluation of the compounds discussed.

General Synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2-amine Analogs

The synthesis of the 1-cyclopropyl-1H-benzo[d]imidazol-2-amine core typically involves a multi-step process:

  • N-Cyclopropylation of a Substituted 2-Nitroaniline: A commercially available substituted 2-nitroaniline is reacted with a cyclopropylating agent (e.g., cyclopropyl bromide) in the presence of a base to install the cyclopropyl group at the amino position.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation, to yield a 1-cyclopropyl-benzene-1,2-diamine derivative.

  • Cyclization to form the Benzimidazole Ring: The resulting diamine is cyclized with a cyanogen bromide or a similar reagent to form the 2-amino-1-cyclopropyl-1H-benzo[d]imidazole core.

  • Functionalization of the 2-Amino Group: The 2-amino group can then be further modified to introduce various side chains, as seen in the PqsR inhibitors.

PqsR Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against PqsR is typically assessed using a cell-based reporter assay.

  • Bacterial Strain: A P. aeruginosa strain engineered to express a reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase activity) under the control of a PqsR-dependent promoter is used.

  • Compound Treatment: The reporter strain is grown in a suitable medium in the presence of varying concentrations of the test compounds. A known PqsR agonist is often added to induce the expression of the reporter gene.

  • Measurement of Reporter Activity: After a defined incubation period, the reporter gene activity is measured (e.g., luminescence using a luminometer or β-galactosidase activity using a colorimetric substrate).

  • Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the reporter gene expression, are calculated from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The SAR studies discussed herein demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The N1-cyclopropyl group consistently emerges as a key feature for enhancing potency, likely by providing a favorable conformational constraint and engaging in critical hydrophobic interactions within the target's binding site.

Future research in this area should focus on:

  • Systematic SAR exploration: A comprehensive investigation of substitutions at all available positions of the benzimidazolone ring is warranted to build a more complete understanding of the SAR for various biological targets.

  • Expansion of therapeutic targets: While kinase and PqsR inhibition have shown promise, this scaffold should be explored against other relevant targets in oncology, infectious diseases, and inflammation.

  • Structure-based drug design: The acquisition of co-crystal structures of these analogs with their respective targets will be invaluable for rational drug design and the development of next-generation inhibitors with improved potency and selectivity.

By leveraging the insights from these SAR studies and employing modern drug discovery techniques, the this compound scaffold holds the promise of delivering novel and effective medicines to address unmet medical needs.

References

A Comparative Guide to Benzimidazolone Inhibitors: Profiling 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazolone Scaffold in Modern Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring nucleotides, such as purines, allows it to interact with a wide array of biopolymers, making it a cornerstone for the development of novel therapeutics.[3] The derivative, benzimidazol-2-one, retains this versatility and has been incorporated into compounds targeting a diverse range of biological pathways implicated in cancer, inflammation, and neurological disorders.[4][5][6]

This guide provides a comparative analysis of benzimidazolone-based inhibitors, with a focus on the fundamental structure 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one . While this specific molecule is often utilized as a synthetic intermediate, its core structure is present in highly potent and selective inhibitors.[7] We will compare its structural motifs to those found in advanced benzimidazolone inhibitors developed to target distinct protein classes, providing experimental context and methodological guidance for researchers in the field.

Part 1: In Focus - this compound

1.1. Structure and Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 202859-73-2[7]

  • Molecular Formula: C₁₀H₁₀N₂O[7]

  • Molecular Weight: 174.20 g/mol [7]

The structure is characterized by a rigid benzimidazolone core with a cyclopropyl group attached to one of the nitrogen atoms (N1). This N-cyclopropyl substitution is a key feature, often introduced by medicinal chemists to enhance metabolic stability, improve potency, or modulate the orientation of the molecule within a target's binding pocket.

1.2. Biological Target Profile

The unsubstituted this compound is primarily a foundational scaffold. However, this core is integral to more complex molecules with demonstrated biological activity. For instance, the addition of pharmacophoric groups at other positions has led to the development of potent kinase inhibitors and receptor antagonists.[8][9] The versatility of the benzimidazolone core allows it to serve as a platform for targeting diverse protein families, including but not limited to:

  • G-Protein Coupled Receptors (GPCRs): Such as the EP4 receptor.[9]

  • Kinases: Including spleen tyrosine kinase (Syk).[8]

  • Ion Channels: Such as the Transient Receptor Potential Vanilloid 4 (TRPV4).[10][11]

  • Nuclear Receptors: Like the peroxisome proliferator-activated receptor δ (PPARδ).[12]

Part 2: Comparative Analysis with Advanced Benzimidazolone Inhibitors

To illustrate the functional evolution from the core scaffold, we will compare it against two well-characterized benzimidazolone derivatives: a TRPV4 channel antagonist and a PPARδ nuclear receptor antagonist.

FeatureThis compound (Scaffold)GSK2193874 (TRPV4 Antagonist)GSK3787 (PPARδ Antagonist)
Core Structure BenzimidazoloneBenzimidazoloneBenzamide (structurally distinct but functionally related target class)
Primary Target N/A (Building Block)Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel[11]Peroxisome Proliferator-Activated Receptor δ (PPARδ)[12][13]
Mechanism N/ANon-competitive channel blocker[11]Irreversible, covalent antagonist[13][14]
Reported Potency N/AHuman TRPV4 IC₅₀ = 48 nM[11]Human PPARδ pIC₅₀ = 6.6[12][13]
Therapeutic Area N/APulmonary Edema, Congestive Heart Failure[10][11]Psoriasis, Inflammation[14]

2.1. Comparator A: GSK2193874 - A Selective TRPV4 Antagonist

GSK2193874 is a potent and selective blocker of the TRPV4 ion channel.[11] TRPV4 is a calcium-permeable channel activated by various stimuli, including heat and mechanical stress, and is implicated in conditions like pulmonary edema.[10] The structure of GSK2193874 incorporates the benzimidazolone core, but with significant substitutions that confer high affinity and selectivity for the TRPV4 channel. This illustrates how the foundational scaffold can be elaborated to achieve specific pharmacological goals.

2.2. Comparator B: GSK3787 - An Irreversible PPARδ Antagonist

GSK3787 is a selective, irreversible antagonist of PPARδ, a nuclear receptor that regulates gene expression related to metabolism and inflammation.[12][13] It functions by covalently binding to a cysteine residue within the ligand-binding domain of PPARδ.[13] While its core is a benzamide, its development showcases the broader utility of benzene-fused heterocyclic structures in creating highly specific modulators. Its irreversible mechanism offers a distinct pharmacological profile, potentially allowing for less frequent dosing in a clinical setting.[14]

Part 3: Key Signaling Pathways

Inhibition of different targets by benzimidazolone derivatives can modulate distinct signaling pathways. Below, we visualize the pathway relevant to Fatty Acid Amide Hydrolase (FAAH), a common target for inhibitors with structural similarities to benzimidazolones, often explored for analgesic and anxiolytic effects.[15][16]

FAAH_Pathway cluster_membrane Cell Membrane AEA_out Anandamide (AEA) (Extracellular) AEA_in AEA (Intracellular) AEA_out->AEA_in Transport CB1 CB1 Receptor Signaling Downstream Signaling (e.g., Reduced Neurotransmission) CB1->Signaling Activation FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolysis AEA_in->CB1 AEA_in->FAAH Substrate Inhibitor Benzimidazolone-based FAAH Inhibitor Inhibitor->FAAH Inhibition

Caption: Simplified signaling pathway of FAAH in the endocannabinoid system.

In this pathway, the enzyme FAAH degrades the endocannabinoid anandamide (AEA), terminating its signaling through cannabinoid receptors like CB1.[16] An inhibitor prevents this degradation, leading to elevated AEA levels and enhanced cannabinoid signaling, which can produce analgesic and anxiolytic effects.[15][17]

Part 4: Experimental Protocols & Methodologies

The validation of novel inhibitors requires robust and reproducible assays. Here we provide detailed protocols for a primary enzymatic screen and a secondary cell-based assay.

4.1. Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay

This protocol is adapted from established methods for screening FAAH inhibitors.[18][19]

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of FAAH in a purified system. A fluorogenic substrate is used, where the fluorescence intensity is directly proportional to enzyme activity. A reduction in signal in the presence of the test compound indicates inhibition.[19]

Protocol Steps:

  • Reagent Preparation:

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • FAAH Enzyme: Recombinant human FAAH diluted to a working concentration (e.g., 10 nM) in cold Assay Buffer.

    • Substrate: AMC-arachidonoyl amide prepared as a stock solution in ethanol and diluted in Assay Buffer to a final concentration of 10 µM.

    • Test Compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in DMSO.

    • Positive Control: A known FAAH inhibitor like URB597 or PF-3845 prepared similarly to the test compound.[16][20]

  • Assay Procedure (96-well black plate):

    • Add 2 µL of serially diluted test compound, positive control, or DMSO (vehicle control) to appropriate wells.

    • Add 88 µL of diluted FAAH enzyme solution to all wells except the "No-Enzyme" control. Add 88 µL of Assay Buffer to the "No-Enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Measure fluorescence intensity immediately and kinetically over 30 minutes, or as an endpoint reading after 30 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[19]

  • Data Analysis:

    • Subtract the background fluorescence from the "No-Enzyme" control wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.2. Protocol 2: Cell Viability (MTT) Assay

Causality: This assay assesses the general cytotoxicity of a compound. It is a crucial secondary assay to determine if the observed effects in cell-based functional assays are due to specific target modulation or simply cell death. The assay measures the metabolic activity of viable cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]

Protocol Steps:

  • Cell Culture:

    • Seed cells (e.g., HEK293, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.[6][21]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

4.3. Experimental Workflow Visualization

Workflow cluster_discovery Discovery & Primary Screening cluster_validation Hit Validation & Optimization HTS High-Throughput Screen (Library of Compounds) PrimaryAssay Primary Screen (e.g., In Vitro FAAH Assay) HTS->PrimaryAssay Hits Identify 'Hits' PrimaryAssay->Hits DoseResponse Dose-Response Curve (Determine IC50) Hits->DoseResponse Cytotoxicity Secondary Screen (e.g., MTT Cytotoxicity Assay) DoseResponse->Cytotoxicity SAR SAR Studies (Lead Optimization) Cytotoxicity->SAR InVivo In Vivo Studies (Animal Models) SAR->InVivo Proceed with Lead Candidate

Caption: General workflow for inhibitor discovery and validation.

Part 5: Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents.[4][23]

  • N1-Substitution: The cyclopropyl group at the N1 position of our focus compound is a classic example of a "bioisosteric replacement" for other small alkyl or aromatic groups. This modification can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity by creating favorable hydrophobic interactions.[24]

  • C2-Substitution: This is often a key position for modulating potency and selectivity. Attaching larger, more complex aromatic or heterocyclic groups at C2 is a common strategy to extend the molecule into specific sub-pockets of the target protein, as seen in many kinase and GPCR inhibitors.[5]

  • C5/C6-Substitution: Modifications on the benzene ring portion of the scaffold, such as adding electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups, can fine-tune the electronic properties of the entire ring system.[4] This can influence everything from target binding affinity to pharmacokinetic properties like absorption and distribution.[25][26]

Part 6: Concluding Remarks & Future Perspectives

The this compound scaffold is a valuable starting point in drug discovery. Its simple, rigid structure provides a reliable anchor that can be chemically elaborated to produce highly potent and selective inhibitors for a remarkable diversity of biological targets. As demonstrated by compounds like GSK2193874 and GSK3787, strategic modifications to this core can yield tool compounds and potential clinical candidates with distinct mechanisms of action, from reversible channel blocking to irreversible enzyme inactivation.

Future research will likely continue to leverage this privileged scaffold. The development of novel synthetic methodologies will enable the creation of more diverse libraries of benzimidazolone derivatives. Combining this synthetic versatility with advanced screening platforms and structure-based drug design will undoubtedly lead to the discovery of new therapeutic agents for a wide range of human diseases.

References

A Technical Guide to the Efficacy of Cyclopropyl vs. Other N-Substituents in Benzimidazolones for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazolone Scaffold and the Critical Role of the N-Substituent

The benzimidazolone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a stable platform for the orientation of pharmacophoric groups, enabling interactions with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][3][4] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N-1 and C-2 positions of the benzimidazole ring are crucial for modulating pharmacological activity.[5] In particular, the nature of the substituent on the nitrogen atom (N-substituent) can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

This guide provides a comparative analysis of the cyclopropyl group against other common N-substituents in benzimidazolone derivatives. We will delve into the unique physicochemical properties of the cyclopropyl moiety and how these translate into tangible advantages in drug design, supported by experimental data and protocols for researchers in the field.

The Cyclopropyl Group: A Unique Bioisostere in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, has gained significant traction as a versatile and advantageous substituent in modern drug design. Its unique electronic and conformational properties often make it a superior choice compared to simple alkyl or aryl groups.

Key Physicochemical and Pharmacological Properties of the Cyclopropyl Group:

  • Conformational Rigidity: The strained, planar nature of the cyclopropyl ring restricts the conformational freedom of the N-substituent. This rigidity can lock the molecule into a bioactive conformation, leading to higher binding affinity for the target protein and, consequently, enhanced potency.

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl chains. This can lead to improved metabolic stability, a longer in vivo half-life, and reduced potential for the formation of reactive metabolites.

  • Improved Potency: The unique electronics of the cyclopropyl ring, which possesses partial sp2 character, can lead to favorable interactions with the target protein, contributing to increased potency.

  • Vectorial Exit: The rigid structure of the cyclopropyl group provides well-defined vectors for the attachment of other functional groups, allowing for precise exploration of the binding pocket.

Comparative Analysis of N-Substituents on Benzimidazolone Activity

Case Study: Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, and benzimidazole derivatives have been extensively explored as kinase inhibitors.[2][3] The N-substituent plays a pivotal role in determining the potency and selectivity of these inhibitors.

N-Substituent Typical Impact on Kinase Inhibition Illustrative IC50 Values (Target) Key Considerations
Cyclopropyl Often leads to high potency due to conformational rigidity and favorable interactions with the ATP binding site.[5]Potent inhibition observed (low nM range for some kinases).Can provide a good balance of potency and metabolic stability.
Methyl/Ethyl Generally provides a baseline level of activity. Potency can be limited by the small size and lack of specific interactions.[3]Variable, often in the higher nM to µM range.Can be metabolically susceptible to N-dealkylation.
Isopropyl/t-Butyl Increased steric bulk can enhance potency if it fits well within the binding pocket, but can also lead to steric clashes.[5]Highly dependent on the specific kinase. Can lead to improved potency over smaller alkyls.Can improve metabolic stability compared to smaller alkyl groups.
Phenyl/Substituted Phenyl Can form favorable π-stacking interactions within the binding pocket, leading to high potency.[5]Can achieve low nM potency.Susceptible to oxidative metabolism on the aromatic ring.
Benzyl Offers more conformational flexibility than a phenyl group, which can be advantageous or detrimental depending on the target.[5]Variable, can be potent.The methylene linker can be a site of metabolism.

Note: The IC50 values are illustrative and can vary significantly depending on the specific kinase target and the rest of the benzimidazolone scaffold.

The data suggests that while various substituents can lead to potent compounds, the cyclopropyl group often provides a unique combination of high potency and improved metabolic stability, making it a highly desirable substituent in the optimization of benzimidazolone-based kinase inhibitors.

Experimental Protocols

General Synthesis of N-Substituted Benzimidazolones

The synthesis of N-substituted benzimidazolones can be achieved through several established methods. A common approach involves the cyclization of an N-substituted o-phenylenediamine with a carbonyl source, followed by further modifications.

Diagram: Synthetic Workflow for N-Substituted Benzimidazolones

G A o-Phenylenediamine B N-Alkylation/ N-Arylation A->B R-X, Base C N-Substituted o-Phenylenediamine B->C D Cyclization (e.g., with CDI, phosgene, or urea) C->D E N-Substituted Benzimidazolone D->E F Further Functionalization E->F Various Reagents G Final Product F->G

Caption: General synthetic workflow for N-substituted benzimidazolones.

Step-by-Step Protocol: Synthesis of N-Cyclopropyl-Benzimidazolone

  • N-Cyclopropylation of o-Phenylenediamine:

    • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.1 eq).

    • Add cyclopropyl bromide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude N-cyclopropyl-o-phenylenediamine by column chromatography.

  • Cyclization to form the Benzimidazolone Ring:

    • Dissolve the N-cyclopropyl-o-phenylenediamine (1.0 eq) in THF.

    • Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates completion.

    • Remove the solvent under reduced pressure and purify the resulting N-cyclopropyl-benzimidazolone by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare Assay Plate: - Kinase - Substrate - Buffer B Add Test Compound (serial dilutions) A->B C Initiate Reaction: Add ATP B->C D Incubate at RT C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis: Calculate IC50 F->G

Caption: Typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the target kinase, substrate (e.g., a peptide), and ATP in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add the kinase solution to the wells of the assay plate.

    • Add the serially diluted test compounds to the wells.

    • Add the substrate solution to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence or fluorescence).

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of a cyclopropyl group as an N-substituent in benzimidazolone scaffolds presents a compelling strategy for the development of potent and metabolically robust drug candidates. While direct comparative data across a wide range of substituents is somewhat limited in the literature, the available evidence strongly suggests that the unique conformational and electronic properties of the cyclopropyl moiety can lead to significant improvements in pharmacological profiles, particularly for targets such as protein kinases.

The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate their own series of N-substituted benzimidazolones. A systematic comparison of N-cyclopropyl derivatives against other substituents on the same benzimidazolone core and against the same biological target would be a valuable contribution to the field of medicinal chemistry and would further elucidate the nuanced structure-activity relationships of this important scaffold.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of potent and selective inhibitors targeting a diverse range of protein classes. From kinases to metabolic enzymes, these compounds have demonstrated significant therapeutic potential.[1][2] However, the translation of a potent inhibitor into a safe and effective therapeutic agent hinges critically on its selectivity. Off-target effects, which arise from a drug interacting with unintended biomolecules, are a major cause of adverse drug reactions and clinical trial failures.[3][4] Therefore, the early and comprehensive characterization of an inhibitor's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design and a crucial step toward minimizing toxicity and maximizing therapeutic efficacy.[4][5]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this compound based inhibitors. We will delve into the mechanistic underpinnings of established techniques, provide actionable experimental protocols, and present comparative data to guide researchers in selecting the most appropriate strategies for their drug discovery campaigns.

Understanding the Landscape: Why Cross-Reactivity Profiling Matters

The benzimidazole core, while offering favorable pharmacokinetic properties, can also present challenges in achieving high selectivity due to its ability to participate in various molecular interactions.[2][6] Substitutions on the benzimidazole ring system significantly influence the anti-inflammatory and broader biological activity of these compounds.[2] For kinase inhibitors, the high degree of conservation in the ATP-binding site across the human kinome makes achieving selectivity a formidable challenge.[7] An inhibitor designed to target a specific kinase may inadvertently bind to other kinases with similar active site topologies, leading to a cascade of unintended signaling events and potential toxicity.[8]

Consider a hypothetical inhibitor, "Inhibitor X," a this compound derivative designed to target Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint.[9][10] While potent against Mps1, undisclosed off-target interactions could lead to unforeseen side effects, compromising its therapeutic window. This underscores the necessity of robust cross-reactivity profiling to build a comprehensive safety and efficacy profile.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach, combining both targeted and unbiased methods, is essential for a thorough assessment of inhibitor selectivity. Below, we compare three gold-standard techniques: Large-Panel Kinase Screening, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.

Large-Panel Kinase Screening: A Broad Survey of the Kinome

Principle: This approach involves screening the inhibitor against a large, representative panel of purified kinases to determine its inhibitory activity (typically as IC50 or Ki values) across the kinome.[11][12] This provides a broad, quantitative measure of selectivity.

Causality Behind Experimental Choices: The choice of a broad kinase panel, such as the KINOMEscan™ platform, is deliberate. It aims to maximize the coverage of the human kinome, increasing the probability of identifying potential off-target interactions early in the discovery process.[13][14] Performing assays at or near the physiological ATP concentration (e.g., 1 mM) is crucial, as ATP-competitive inhibitors will show different potencies under these more relevant conditions compared to assays with low ATP concentrations.[15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each inhibitor dilution. Add 5 µL of a mixture containing the specific kinase and its substrate in reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding 2.5 µL of ATP solution (to a final concentration that mimics physiological levels, e.g., 1 mM). Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls (no inhibitor and no enzyme). Plot percent inhibition against inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Selectivity Profile

InhibitorPrimary TargetPrimary Target IC50 (nM)Off-Target Kinase(s) (Inhibition >50% at 1 µM)Selectivity Score (S-score)
Inhibitor X Mps115Aurora A, PLK1, FLT30.03
BAY-876 N/A (GLUT1 Inhibitor)>10,000None>1
Mps1-IN-3 Mps125Aurora B, NEK20.02

Note: The Selectivity Score (S-score) is calculated as the number of kinases with >90% inhibition at a given concentration divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Visualization: Kinase Selectivity Tree Spot

Below is a conceptual representation of a "TREEspot" visualization, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. The size of the red circle corresponds to the binding affinity.

Caption: Kinase selectivity profile for Inhibitor X.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context

Principle: CETSA is a powerful biophysical method that directly measures the engagement of a drug with its target protein in intact cells or tissue lysates.[16][17] The principle is based on the ligand-induced thermal stabilization of proteins; when a drug binds to its target, the protein becomes more resistant to heat-induced denaturation.[18]

Causality Behind Experimental Choices: The primary advantage of CETSA is that it assesses target engagement in a native cellular environment, providing more physiologically relevant data than assays with purified proteins.[19] This is crucial as factors like cell permeability, intracellular drug concentration, and the presence of endogenous ligands can all influence a drug's activity. The isothermal dose-response (ITDR) format is particularly useful for quantifying the potency of target engagement.[16]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with a range of inhibitor concentrations for 1 hour at 37°C.

  • Heating Step: Heat the cell suspensions at a specific temperature (predetermined from a melting curve experiment, e.g., 52°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Analyze the abundance of the target protein (and potential off-targets) in the soluble fraction by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the normalized intensity of the soluble target protein against the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.

Data Presentation: Comparative Target Engagement Potency

InhibitorPrimary TargetCellular Target Engagement EC50 (µM)Known Off-Target Engagement EC50 (µM)
Inhibitor X Mps10.5Aurora A: 2.1, PLK1: 5.8
Mps1-IN-3 Mps10.8Aurora B: 3.5

Visualization: CETSA Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis cluster_separation Fractionation cluster_analysis Analysis A 1. Treat cells with inhibitor B 2. Heat cells at a fixed temperature A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to separate soluble and precipitated proteins C->D E 5. Analyze soluble fraction by Western Blot D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics: Unbiased Identification of Off-Targets

Principle: Chemical proteomics aims to identify the full spectrum of protein targets that a small molecule interacts with in a complex biological sample.[20][21] A common approach involves immobilizing the inhibitor on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[22] The captured proteins are then identified and quantified by mass spectrometry.

Causality Behind Experimental Choices: This unbiased approach is critical for discovering novel and unexpected off-targets that might be missed by targeted methods like kinase screening.[23] It provides a global view of the inhibitor's interactome, offering valuable insights into its mechanism of action and potential for polypharmacology.[8]

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a derivative of the inhibitor with a linker arm suitable for immobilization (e.g., a terminal alkyne or amine). Covalently attach the inhibitor to activated beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Affinity Pulldown: Incubate the inhibitor-conjugated beads with the cell lysate to allow for binding of target proteins. Include a control with unconjugated beads to identify non-specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins by searching the MS/MS data against a protein database. Compare the protein abundances between the inhibitor-bead pulldown and the control-bead pulldown to identify specific binders.

Data Presentation: Top Identified Off-Targets for Inhibitor X

ProteinProtein FunctionFold Enrichment (Inhibitor vs. Control)
Mps1Spindle Assembly Checkpoint Kinase50.2
Aurora AMitotic Kinase15.7
PLK1Mitotic Kinase10.3
FLT3Receptor Tyrosine Kinase8.9
Quinine Reductase 2Oxidoreductase5.4

Visualization: Target Deconvolution Workflow

G A 1. Immobilize inhibitor on beads B 2. Incubate with cell lysate A->B C 3. Wash to remove non-specific binders B->C D 4. Elute bound proteins C->D E 5. Identify proteins by LC-MS/MS D->E

Caption: Chemical proteomics workflow for target deconvolution.

Synthesizing the Data: A Holistic View of Inhibitor Selectivity

By integrating the data from these complementary approaches, a comprehensive picture of the cross-reactivity profile of a this compound based inhibitor can be constructed. For our hypothetical "Inhibitor X":

  • Kinase screening revealed off-target activity against Aurora A, PLK1, and FLT3.

  • CETSA confirmed cellular engagement of these off-targets, albeit at lower potencies than the primary target, Mps1.

  • Chemical proteomics not only corroborated the kinase off-targets but also identified a novel, non-kinase off-target, Quinine Reductase 2.

This integrated understanding is invaluable for guiding lead optimization efforts. For instance, structure-activity relationship (SAR) studies could be initiated to modify the inhibitor scaffold to reduce binding to the identified off-targets while maintaining potency for Mps1.[2]

Conclusion: A Roadmap for Developing Safer, More Effective Inhibitors

The development of highly selective inhibitors is a paramount objective in modern drug discovery. For compounds based on the this compound scaffold, a rigorous and multi-faceted approach to cross-reactivity profiling is indispensable. By combining broad-panel screening, cellular target engagement assays, and unbiased proteomic methods, researchers can gain a deep understanding of an inhibitor's selectivity profile. This knowledge empowers the rational design of next-generation compounds with improved safety and efficacy, ultimately increasing the probability of clinical success.

References

Comparative Benchmarking of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

The discovery of novel kinase inhibitors with high potency and selectivity is a cornerstone of modern targeted therapy. This guide provides a comprehensive framework for benchmarking the investigational compound 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, hereafter referred to as CBI-01, against a panel of established kinase inhibitors. Recent research has highlighted the therapeutic potential of targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory and oncogenic signaling pathways.[1][2] Given the structural motifs present in CBI-01, we hypothesize its activity against RIPK2. This document details the scientific rationale, experimental workflows, and comparative data analysis necessary to profile CBI-01's potency, cellular activity, and selectivity against well-characterized inhibitors such as Gefitinib, Regorafenib, Pazopanib, and Lapatinib.

Introduction: The Rationale for Benchmarking

In drug discovery, benchmarking a novel compound is not merely about determining its potency; it is about understanding its therapeutic potential in the context of existing treatments. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Our investigational compound, CBI-01, features this core, suggesting potential kinase-modulating activity.

Our primary hypothetical target for CBI-01 is Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[3] Dysregulation of the NOD-RIPK2 pathway is implicated in a range of inflammatory conditions, including Crohn's disease, and has emerging roles in tumorigenesis.[1][3] Several established kinase inhibitors, including Gefitinib and Regorafenib, have been identified as off-target RIPK2 inhibitors, validating it as a druggable target.[2][4][5][6] This guide outlines a systematic approach to evaluate if CBI-01 is a potent and, crucially, a selective RIPK2 inhibitor compared to these multi-kinase drugs.

The Primary Target: RIPK2 Signaling Pathway

RIPK2 is a dual-specificity (serine/threonine and tyrosine) kinase that functions as an essential adaptor and signaling mediator in the innate immune system.[1][3] Its activation is a key event following the detection of bacterial peptidoglycans by NOD1 and NOD2.

Mechanism of Activation:

  • NOD Receptor Activation: Upon binding its ligand, NOD1 or NOD2 undergoes a conformational change, exposing its caspase activation and recruitment domain (CARD).

  • Complex Formation: The activated NOD receptor recruits RIPK2 via a homotypic CARD-CARD interaction.

  • RIPK2 Ubiquitination & Autophosphorylation: Once recruited, RIPK2 is activated through autophosphorylation and undergoes extensive K63-linked and M1-linked polyubiquitination by E3 ligases such as cIAPs and XIAP.[6][7] This ubiquitination creates a scaffold for downstream signaling complexes.

  • Downstream Signaling: The activated RIPK2 scaffold recruits the TAK1 and IKK complexes, leading to the activation of both the NF-κB and MAPK signaling pathways.[3][7] This results in the transcription of pro-inflammatory cytokines and other immune response genes.[1]

RIPK2_Signaling_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus NOD NOD1 / NOD2 (Activated by PGNs) RIPK2 RIPK2 NOD->RIPK2 recruits via CARD-CARD Ubi Polyubiquitination (K63, M1) RIPK2->Ubi undergoes TAK1 TAK1 Complex RIPK2->TAK1 recruits & activates Ubi->RIPK2 activates IKK IKK Complex TAK1->IKK activates MAPK MAPK Pathway (p38, JNK) TAK1->MAPK activates NFkB NF-κB IKK->NFkB activates (via IκB degradation) Genes Pro-inflammatory Gene Transcription NFkB->Genes translocates & activates MAPK->Genes activates

Caption: The canonical NOD-RIPK2 signaling pathway.
Profile of Benchmark Kinase Inhibitors

To establish a meaningful comparison, CBI-01 will be benchmarked against inhibitors with diverse kinase profiles.

InhibitorPrimary Target(s)Mechanism of Action
Gefitinib EGFRA competitive inhibitor of the ATP binding site of the EGFR tyrosine kinase, blocking downstream signaling.[8][9][10]
Regorafenib Multi-kinase (VEGFR1-3, TIE2, KIT, RET, BRAF, PDGFR-β, FGFR)An oral multi-kinase inhibitor that blocks pathways involved in angiogenesis, oncogenesis, and metastasis.[11][12][13]
Pazopanib Multi-kinase (VEGFR1-3, PDGFR-α/β, c-kit)A multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis.[14][15][16]
Lapatinib Dual EGFR & HER2A reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2.[17][18][19]
Experimental Design and Methodologies

A tiered approach is essential for a comprehensive evaluation. This workflow ensures that resource-intensive assays are performed on compounds that show initial promise, providing a self-validating system where biochemical potency is confirmed by cellular activity.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Selectivity Profile Start Novel Compound (CBI-01) Biochem In Vitro Kinase Assay (IC50 Determination vs. RIPK2) Start->Biochem CellAssay Cellular Target Engagement Assay (e.g., NanoBRET™) Biochem->CellAssay If potent (IC50 < 1µM) FunctionalAssay Functional Cellular Assay (MDP-induced cytokine release, EC50) CellAssay->FunctionalAssay KinomeScan Broad Kinome Panel Screen (e.g., KINOMEscan™) FunctionalAssay->KinomeScan If active (EC50 < 1µM) Analysis Data Analysis & Comparative Benchmarking KinomeScan->Analysis

Caption: A tiered experimental workflow for inhibitor benchmarking.
4.1. Protocol: In Vitro RIPK2 Kinase Inhibition Assay (Radiometric)

Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of the isolated RIPK2 enzyme. It is the foundational experiment to determine biochemical potency (IC50) by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[20]

Methodology:

  • Reaction Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Perform a serial dilution of CBI-01 and benchmark inhibitors (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction: In a 96-well plate, combine 5 µL of diluted compound, 10 µL of a mix of recombinant human RIPK2 enzyme and a suitable substrate (e.g., myelin basic protein, MBP), and initiate the reaction by adding 10 µL of 10 mM Mg-ATP containing [γ-³³P]-ATP.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Termination & Capture: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Air dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value.

4.2. Protocol: Functional Cellular Assay (MDP-Stimulated Cytokine Release)

Causality: This assay measures the functional consequence of inhibiting RIPK2 within a relevant cellular context. It validates that the compound can cross the cell membrane and engage its target to produce a biological effect—in this case, blocking the inflammatory signaling cascade initiated by a NOD2 agonist (Muramyl dipeptide, MDP).[2]

Methodology:

  • Cell Culture: Plate human monocytic THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.

  • Compound Pre-incubation: Treat the cells with serially diluted concentrations of CBI-01 and benchmark inhibitors for 1 hour.

  • Stimulation: Stimulate the cells with 10 µg/mL of MDP to activate the NOD2-RIPK2 pathway. Include a non-stimulated control and a DMSO vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a downstream cytokine, such as TNF-α or IL-8, in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release at each compound concentration relative to the MDP-stimulated DMSO control. Determine the EC50 value from the dose-response curve.

Comparative Data Analysis (Hypothetical Results)

The following tables summarize hypothetical data generated from the described assays, positioning CBI-01 as a potent and selective RIPK2 inhibitor.

Table 1: Biochemical and Cellular Potency
CompoundRIPK2 Biochemical IC50 (nM)Cellular TNF-α Release EC50 (nM)
CBI-01 15 65
Gefitinib2501,100
Regorafenib41220
Pazopanib>10,000>10,000
Lapatinib>10,000>10,000

Data for benchmark compounds are representative values from public sources or previous studies.[4]

Table 2: Kinase Selectivity Profile Summary

A kinome scan against a panel of over 400 kinases is used to assess selectivity. The Selectivity Score (S-Score) is a quantitative measure where a lower score indicates higher selectivity. S(10) is the number of kinases inhibited by >90% at a 1 µM compound concentration.

CompoundPrimary Target(s)S-Score (1µM)Key Off-Targets (>90% Inh. at 1µM)
CBI-01 RIPK2 S(10) = 2 RIPK2, RIPK3
GefitinibEGFRS(10) = 12EGFR, HER2, HER4, RIPK2, SRC family
RegorafenibMulti-kinaseS(10) = 58VEGFRs, PDGFRs, KIT, RAF, RIPK2, etc.
LapatinibEGFR, HER2S(10) = 9EGFR, HER2, HER4, SRC, ABL
Discussion and Conclusion

The hypothetical data strongly position this compound (CBI-01) as a promising lead compound.

  • Potency: With a biochemical IC50 of 15 nM, CBI-01 demonstrates superior potency against RIPK2 compared to established inhibitors like Gefitinib and is more potent than Regorafenib.[4] This potency translates effectively into a cellular context, with an EC50 of 65 nM for inhibiting a key downstream functional outcome.

  • Selectivity: The most significant finding is the exceptional selectivity of CBI-01. While multi-kinase inhibitors like Regorafenib and Pazopanib achieve their efficacy by hitting a broad range of targets, this often leads to a wider array of side effects.[11][14] CBI-01, with an S-Score of 2, demonstrates a highly focused inhibitory profile. This "clean" profile suggests a potentially wider therapeutic window and a more favorable safety profile, which is highly desirable for treating chronic inflammatory diseases.

  • Scientific Rationale: The benchmarking process validates the initial hypothesis. The data confirm that CBI-01 is not only a potent inhibitor of RIPK2 but also possesses a superior selectivity profile compared to existing drugs that are known to inhibit RIPK2 as an off-target. This data-driven comparison provides a compelling rationale for advancing CBI-01 into further preclinical development as a targeted therapy for RIPK2-mediated pathologies.

This guide provides a robust framework for the systematic evaluation of novel kinase inhibitors. By applying these standardized assays and comparing the results to well-characterized standard compounds, researchers can effectively profile a compound's potency, cellular activity, and selectivity, enabling informed decisions in the drug development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we synthesize and study. The proper disposal of research compounds like 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

The Imperative of Proper Disposal: Beyond Compliance

As a novel benzimidazolone derivative, this compound is a compound whose toxicological and ecotoxicological properties may not be fully elucidated. Improper disposal, such as sewering or discarding in general waste, can lead to the contamination of water systems and harm to aquatic life.[1] Furthermore, many pharmaceutical compounds are classified as hazardous waste by regulatory bodies like the U.S. Environmental Protection Agency (EPA), necessitating specific management protocols under the Resource Conservation and Recovery Act (RCRA).[2][3] Adherence to these protocols is essential to protect human health and the environment.[3][4]

Hazard Assessment: A Precautionary Approach

Based on analogous compounds, it is prudent to handle this compound as a hazardous substance with the following potential characteristics:

  • Harmful if swallowed [6][7]

  • Causes skin irritation [6][7]

  • Causes serious eye irritation [6][7]

  • May cause respiratory irritation [6][7][8]

In the absence of specific data, a conservative approach is mandated. Therefore, this compound should be managed as hazardous waste until a formal characterization proves otherwise. Consultation with your institution's Environmental Health and Safety (EHS) department is a critical step for a definitive waste determination.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes that could cause serious eye irritation.[7]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection May be required if handling powders outside of a fume hood.To prevent inhalation of airborne particles that may cause respiratory irritation.
Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of this compound waste from a laboratory setting.

4.1. Waste Segregation and Containerization

  • Designate a Waste Container: Select a chemically compatible container with a secure, leak-proof lid. For many organic solids, a high-density polyethylene (HDPE) container is suitable. It is permissible to reuse an empty reagent bottle, provided it is clean and the original label is completely defaced or removed.[9]

  • Solid Waste Collection:

    • Place all solid waste, including residual amounts of the compound, contaminated filter paper, and weighing boats, directly into the designated hazardous waste container.

    • For grossly contaminated items like gloves and absorbent pads, place them in a sealed bag before adding to the main waste container to minimize dust generation.

  • Liquid Waste Collection (if applicable):

    • If the compound is in solution, collect the liquid waste in a separate, compatible, and sealed container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to pressure buildup or the generation of toxic fumes.[10]

  • Preventing Evaporation: It is improper and often illegal to dispose of volatile organic compounds by evaporation in a fume hood.[9] All waste must be captured in a container.

4.2. Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and crucial for the safety of all personnel handling the waste.[11][12]

Your hazardous waste label must include:

  • The words "Hazardous Waste" [9][12]

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[12]

  • The date when the first waste was added to the container.

  • The location where the waste was generated (e.g., building and room number).[9]

4.3. Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][12][13]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5][13]

  • Segregation: Store the waste container away from incompatible materials.[9]

4.4. Arranging for Disposal

  • Contact EHS: Once the container is full or you no longer need to accumulate this specific waste stream, contact your institution's EHS department to schedule a waste pickup.[5]

  • Licensed Disposal Vendor: The EHS department will arrange for the transportation and ultimate disposal of the waste through a licensed hazardous waste management company.[8] These vendors typically use high-temperature incineration or other approved methods to destroy the chemical compounds safely.[14]

Decision Workflow for Disposal

The following diagram illustrates the key decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Start: Generation of Waste This compound Hazard_ID Hazard Identification (Consult SDS of similar compounds, Contact EHS) Start->Hazard_ID PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Hazard_ID->PPE Select_Container Select & Prepare a Compatible Waste Container PPE->Select_Container Label_Container Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date Select_Container->Label_Container Collect_Waste Collect Waste in Container (Solids and/or Liquids) Label_Container->Collect_Waste Store_SAA Store in Satellite Accumulation Area (SAA) Keep container closed. Collect_Waste->Store_SAA Full_Container Container Full or No Longer in Use? Store_SAA->Full_Container Full_Container->Store_SAA No Schedule_Pickup Contact EHS for Waste Pickup Full_Container->Schedule_Pickup Yes EHS_Disposal EHS Manages Disposal via Licensed Vendor (e.g., Incineration) Schedule_Pickup->EHS_Disposal End End: Compliant Disposal EHS_Disposal->End

Caption: Decision workflow for the disposal of this compound.

References

Navigating the Uncharted: A Safety-First Approach to Handling 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of a Novel Benzimidazole Derivative

In the fast-paced world of drug discovery and chemical research, scientists often encounter novel compounds with limited safety data. 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS No. 202859-73-2), a molecule of interest in various research applications, falls into this category. The absence of a comprehensive Safety Data Sheet (SDS) necessitates a conservative, safety-first approach. This guide provides essential safety and logistical information, emphasizing procedural guidance for researchers, scientists, and drug development professionals. As direct hazard information is not available, we will operate under the precautionary principle, treating the compound as potentially hazardous.

The Precautionary Principle: Foundational to Safe Handling

When a substance's toxicological properties are not thoroughly investigated, it is imperative to handle it with the utmost care. The chemical, physical, and toxicological properties of this compound have not been fully elucidated[1]. Therefore, the cornerstone of our approach is to minimize all potential routes of exposure: inhalation, skin contact, and ingestion.

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the unknown hazard profile, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile) inspected before each use. Double-gloving is recommended for extended handling periods or when working with larger quantities. The rationale is to prevent skin absorption, a common route of exposure for organic molecules.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a full-face shield should be worn in conjunction with safety glasses.
Respiratory Protection For handling small quantities of the solid compound where dust generation is minimal, a NIOSH-approved N95 respirator may be sufficient. For procedures with the potential for aerosolization or when handling larger quantities, a powered air-purifying respirator (PAPR) with an organic vapor/particulate cartridge is recommended.
Body Protection A standard laboratory coat is required at all times. For tasks with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn over the lab coat.

Procedural Guidance for Safe Handling and Disposal

Adherence to strict operational protocols is critical to ensure the safety of personnel and the integrity of the research environment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood. This engineering control is paramount for preventing the inhalation of any airborne particulates or vapors.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use a containment balance or weigh the solid in a closed container to minimize dust generation.

  • Solution Preparation: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is sealed.

  • Post-Handling: After completing the work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain[2].

To illustrate the decision-making process for selecting the appropriate level of PPE and engineering controls, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Hazard Potential Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Waste Management Start Handling 1-Cyclopropyl-1H- benzo[d]imidazol-2(3H)-one Assess_Procedure Assess Procedure: - Scale - Potential for Dust/Aerosol Start->Assess_Procedure Small_Scale Small Scale (mg) Minimal Dust Assess_Procedure->Small_Scale Low Risk Large_Scale Large Scale (g) or Potential for Dust/Aerosol Assess_Procedure->Large_Scale Higher Risk Controls_Base Action: - Chemical Fume Hood - Lab Coat, Safety Glasses - Single Nitrile Gloves Small_Scale->Controls_Base Controls_Enhanced Action: - Chemical Fume Hood - Lab Coat, Face Shield - Double Nitrile Gloves - N95 or PAPR Large_Scale->Controls_Enhanced Disposal Dispose of all waste as Hazardous Waste via EHS Controls_Base->Disposal Controls_Enhanced->Disposal

Caption: PPE and Engineering Control Selection Workflow for Handling Compounds with Unknown Hazards.

Conclusion: A Culture of Safety

In the absence of definitive hazard data for this compound, a proactive and cautious approach to safety is paramount. By adhering to the principles of minimizing exposure, utilizing appropriate and multi-layered personal protective equipment, and following stringent handling and disposal protocols, researchers can work confidently and safely with this and other novel chemical entities. Remember, in the landscape of scientific discovery, the most important experiment is the one conducted safely.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.